molecular formula C5H13BrO8P2 B1226723 Bromohydrin pyrophosphate CAS No. 303102-05-8

Bromohydrin pyrophosphate

Cat. No.: B1226723
CAS No.: 303102-05-8
M. Wt: 343 g/mol
InChI Key: YKAYCWPQDPILSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen and potent stimulator of human Vγ9Vδ2 T lymphocytes, a specialized subset of gamma delta T cells . With a molecular weight of 343 g/mol and the CAS registry number 303102-05-8, this stable, synthetic compound mimics the biological activity of natural but scarce phosphoantigens, making it a reliable and essential tool for immunological research . Its core research value lies in its ability to specifically activate effector functions of human Vγ9Vδ2 T cells at nanomolar concentrations, without triggering unspecific binding to a wide panel of other cell surface receptors even at micromolar ranges . The mechanism of action involves the direct activation of Vγ9Vδ2 T cells via their T-cell receptor (TCR). This process is known to involve the butyrophilin 3A1 (BTN3A1) protein, where BrHPP binding initiates a signaling cascade that leads to T cell proliferation, the release of pro-inflammatory cytokines like IFN-γ and TNF-α, and the induction of potent cytotoxic activity against target cells . This targeted immunostimulation enables researchers to explore and harness the anti-tumor potential of γδ T cells . BrHPP has demonstrated significant utility in cancer immunotherapy research. Pre-clinical studies show that BrHPP-activated Vγ9Vδ2 T cells can kill a broad range of epithelial tumor cells and are effective against autologous metastatic renal cell carcinoma . Furthermore, a key application is the enhancement of Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). When used in combination with therapeutic monoclonal antibodies like Rituximab, BrHPP-activated γδ T cells significantly improve the depletion of target cells, such as malignant B cells in models of follicular lymphoma, presenting a promising strategy for combination therapies . Its safety and capacity to induce potent γδ T cell expansion in humans have been confirmed in a Phase I clinical trial in patients with solid tumors . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303102-05-8

Molecular Formula

C5H13BrO8P2

Molecular Weight

343 g/mol

IUPAC Name

(4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate

InChI

InChI=1S/C5H13BrO8P2/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10)

InChI Key

YKAYCWPQDPILSA-UHFFFAOYSA-N

SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O

Canonical SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O

Synonyms

bromohydrin pyrophosphate

Origin of Product

United States

Foundational & Exploratory

Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Vγ9Vδ2 T Cell Agonist for Cancer Immunotherapy

Abstract

Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, has emerged as a significant immuno-oncology candidate due to its potent and selective activation of Vγ9Vδ2 T cells. This technical guide provides a comprehensive overview of BrHPP, including its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for the expansion and functional assessment of Vγ9Vδ2 T cells stimulated by BrHPP are provided, alongside a thorough analysis of the signaling pathways involved. Quantitative data from key studies are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer immunotherapies.

Introduction

Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the innate immune response to infection and malignancy.[1][2][3] Unlike conventional αβ T cells, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens that accumulate in metabolically stressed or transformed cells, in a major histocompatibility complex (MHC)-independent manner.[1] This unique recognition mechanism makes them an attractive target for cancer immunotherapy.

This compound (BrHPP) is a synthetic phosphoantigen designed to mimic these natural Vγ9Vδ2 T cell ligands.[4] It has been shown to be a potent activator of this T cell subset, leading to their proliferation, cytokine production, and cytotoxic activity against various tumor cells.[2][5] BrHPP has been investigated in clinical trials, often in combination with interleukin-2 (B1167480) (IL-2), to enhance the expansion and effector functions of Vγ9Vδ2 T cells in cancer patients.[5][6]

Mechanism of Action

BrHPP activates Vγ9Vδ2 T cells through a T cell receptor (TCR)-dependent mechanism that involves the butyrophilin 3A1 (BTN3A1) molecule expressed on target cells.[7][8] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR.[9] This interaction triggers a downstream signaling cascade within the T cell, leading to its activation.

Signaling Pathway

The activation of the Vγ9Vδ2 T cell receptor by the BrHPP-BTN3A1 complex initiates a signaling cascade that shares similarities with conventional αβ T cell activation. Key signaling events include the phosphorylation of ZAP70, which in turn activates downstream pathways involving PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK.[7] This cascade culminates in the transcriptional activation of genes responsible for cytokine production, proliferation, and cytotoxicity.

BrHPP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Vγ9Vδ2 T cell) BrHPP BrHPP BTN3A1_int BTN3A1 (intracellular) BrHPP->BTN3A1_int Binds to intracellular domain BTN3A1_ext BTN3A1 (extracellular) Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1_ext->Vgamma9Vdelta2_TCR Recognized by ZAP70 p-ZAP70 Vgamma9Vdelta2_TCR->ZAP70 BTN3A1_int->BTN3A1_ext Conformational change PLCgamma2 p-PLCγ2 ZAP70->PLCgamma2 Akt p-Akt ZAP70->Akt Erk p-Erk ZAP70->Erk p38 p-p38 MAPK ZAP70->p38 NFkB p-NF-κB p65 PLCgamma2->NFkB Akt->NFkB Effector_Functions Effector Functions (Cytotoxicity, Cytokine Release, Proliferation) NFkB->Effector_Functions Erk->Effector_Functions p38->Effector_Functions

BrHPP-induced Vγ9Vδ2 T cell activation signaling pathway.

Quantitative Data

BrHPP is a highly potent activator of Vγ9Vδ2 T cells, with activity observed at nanomolar concentrations.[5] Clinical studies have provided quantitative data on its safety and efficacy, particularly in combination with IL-2.

Preclinical Potency
ParameterValueReference
EC50 for Vγ9Vδ2 T cell activation Nanomolar range[5]
Phase I Clinical Trial Data (BrHPP + IL-2 in Solid Tumors)
ParameterDataReference
Number of Patients 28[6]
Tumor Types Various solid tumors[6]
BrHPP Dose Escalation 200 to 1,800 mg/m²[6]
IL-2 Dose 1 MIU/m² (days 1-7)[6]
Maximum Tolerated Dose (MTD) Not reached at 1,500 mg/m²[5]
Dose-Limiting Toxicities (DLTs) at 1,800 mg/m² Grade 3 fever (1 patient), Grade 3 hypotension (1 patient)[6]
Common Adverse Events (lower doses) Mild fever, chills, abdominal pain[6]
Vγ9Vδ2 T cell Amplification Dose-dependent, requires IL-2 co-administration[6]

Experimental Protocols

Chemical Synthesis of this compound (BrHPP)

The synthesis of BrHPP can be achieved through a multi-step process, a general scheme of which is presented below. This process typically involves the bromination of a suitable precursor followed by pyrophosphorylation.

BrHPP_Synthesis Isoprene Isoprene Epoxide Intermediate Epoxide Intermediate Isoprene->Epoxide Intermediate Epoxidation Bromohydrin Bromohydrin Epoxide Intermediate->Bromohydrin Ring-opening with HBr Phosphorylated Intermediate Phosphorylated Intermediate Bromohydrin->Phosphorylated Intermediate Phosphorylation BrHPP BrHPP Phosphorylated Intermediate->BrHPP Pyrophosphorylation

General synthetic scheme for this compound (BrHPP).

A detailed, step-by-step protocol for the synthesis of BrHPP is beyond the scope of this guide but can be found in the cited literature.[4] The process requires expertise in organic and phosphorus chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

Ex Vivo Expansion of Vγ9Vδ2 T Cells with BrHPP and IL-2

This protocol describes a method for the robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin

  • This compound (BrHPP)

  • Recombinant human Interleukin-2 (rhIL-2)

  • Human PBMCs

Procedure:

  • Isolate PBMCs from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin).

  • Add BrHPP to a final concentration of 3 µM.[10]

  • Add rhIL-2 to a final concentration of 100 IU/mL.[10]

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • After 4 days of culture, supplement the cells with an additional 300 IU/mL of rhIL-2.[10]

  • Continue the culture for a total of 14-21 days, monitoring cell proliferation and the percentage of Vγ9Vδ2 T cells by flow cytometry every 3-4 days.

  • At the end of the culture period, the purity of Vγ9Vδ2 T cells can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Cultures with a purity of >90% are typically used for downstream applications.[10]

T_Cell_Expansion_Workflow cluster_workflow Vγ9Vδ2 T Cell Expansion Workflow PBMC_Isolation Isolate PBMCs Cell_Culture Culture with BrHPP (3 µM) and IL-2 (100 IU/mL) PBMC_Isolation->Cell_Culture IL2_Addition Add IL-2 (300 IU/mL) on Day 4 Cell_Culture->IL2_Addition Incubation Incubate for 14-21 days IL2_Addition->Incubation Analysis Monitor proliferation and purity by flow cytometry Incubation->Analysis Expanded_Cells Expanded Vγ9Vδ2 T Cells (>90% purity) Analysis->Expanded_Cells

Workflow for the ex vivo expansion of Vγ9Vδ2 T cells.
Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay

This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.

Materials:

  • Expanded Vγ9Vδ2 T cells (effector cells)

  • Tumor cell line (target cells)

  • Complete RPMI-1640 medium

  • Sodium chromate (B82759) (⁵¹Cr)

  • Fetal Bovine Serum (FBS)

  • Triton X-100 (1% solution)

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Harvest target cells and resuspend them at 1 x 10^7 cells/mL in complete medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing gently every 15 minutes.

    • Wash the labeled target cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL in complete medium.

  • Cytotoxicity Assay:

    • Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well).

    • Prepare effector cell suspensions at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 100 µL of the effector cell suspensions to the wells containing the target cells.

    • Controls:

      • Spontaneous release: Add 100 µL of medium only to target cells.

      • Maximum release: Add 100 µL of 1% Triton X-100 to target cells.

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measurement of ⁵¹Cr Release:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow Target_Labeling Label Target Cells with ⁵¹Cr Co_incubation Co-incubate Effector and Target Cells (various E:T ratios) Target_Labeling->Co_incubation Incubation Incubate for 4 hours at 37°C Co_incubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Measurement Measure ⁵¹Cr Release (Gamma Counter) Supernatant_Collection->Measurement Calculation Calculate % Specific Lysis Measurement->Calculation

Workflow for a ⁵¹Cr release cytotoxicity assay.

Conclusion

This compound is a potent synthetic phosphoantigen that holds significant promise for cancer immunotherapy through the activation of Vγ9Vδ2 T cells. Its well-defined mechanism of action, demonstrated preclinical efficacy, and manageable safety profile in early clinical trials make it a compelling candidate for further development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of BrHPP and Vγ9Vδ2 T cell-based therapies. Further research is warranted to optimize dosing regimens, explore combination therapies, and identify patient populations most likely to benefit from this innovative immunotherapeutic approach.

References

An In-depth Technical Guide to Bromohydrin Pyrophosphate (BrHPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of Bromohydrin Pyrophosphate (BrHPP), a potent synthetic phosphoantigen. It is designed to serve as a core resource for researchers and professionals involved in immunology, oncology, and drug development.

Core Concepts

This compound (BrHPP), chemically known as (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate, is a synthetic structural analog of non-peptidic phosphoantigens derived from microbes.[1] It is a potent activator of a specific subset of human T cells known as Vγ9Vδ2 T cells, which play a crucial role in the immune surveillance of both infected and malignant cells.[2][3] Unlike natural phosphoantigens that are often scarce, BrHPP can be chemically synthesized in gram amounts, is highly stable in aqueous solutions, and is readily detectable, making it a valuable tool for research and potential therapeutic applications.[1][2][4]

Structure and Chemical Properties

BrHPP is an organobromine compound featuring a pyrophosphate group attached to a bromohydrin alkyl chain.[1] Its structure allows it to mimic natural phosphoantigens and interact with the immune system.

Chemical Structure

The chemical structure of this compound is as follows:

  • Molecular Formula: C₅H₁₃BrO₈P₂[1]

  • IUPAC Name: (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate[1]

Physicochemical Properties
PropertyValueReference
Molecular Weight 343.00 g/mol [1]
Monoisotopic Mass 341.92690 Da[1]
Topological Polar Surface Area 134 Ų[1]
Formal Charge -2[1]
Stability High stability in aqueous solutions; can be stored for several months without degradation.[2][4]
pKa Data not available
Aqueous Solubility Data not available, but noted to be soluble for biological assays.

Biological Activity and Signaling Pathway

BrHPP is a potent immuno-stimulator, primarily acting on Vγ9Vδ2 T cells. Its biological effects are concentration-dependent, with nanomolar concentrations sufficient to trigger robust effector responses.[1][2][4]

Mechanism of Action: Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by BrHPP is a complex process initiated by the recognition of this phosphoantigen through the butyrophilin 3A1 (BTN3A1) molecule. The proposed signaling pathway is as follows:

  • Intracellular Recognition: BrHPP enters the target cell and binds to the intracellular B30.2 domain of the BTN3A1 protein.

  • Conformational Change: This binding event induces a conformational change in the BTN3A1 molecule.

  • TCR Engagement: The conformational change in BTN3A1 is transmitted to its extracellular domain, which then interacts with the Vγ9Vδ2 T cell receptor (TCR).

  • T Cell Activation: This interaction triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation.

This activation results in a range of effector functions, including proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxicity against target cells.[2]

BrHPP_Signaling_Pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell BrHPP_ext BrHPP (extracellular) BrHPP_int BrHPP (intracellular) BrHPP_ext->BrHPP_int Enters Cell B30_2 B30.2 Domain BrHPP_int->B30_2 Binds to BTN3A1 BTN3A1 TCR Vγ9Vδ2 TCR BTN3A1->TCR Interacts with B30_2->BTN3A1 Induces Conformational Change Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation Triggers Signaling Cascade

BrHPP-mediated Vγ9Vδ2 T cell activation pathway.
Quantitative Biological Data

BrHPP exhibits potent biological activity at nanomolar concentrations. The following table summarizes key quantitative data from the literature.

Biological EffectCell TypeEC₅₀Reference
Early Metabolic Activation (Extracellular Acidification) γδ T cells~25-50 nM[4]
Cytokine Release (IFN-γ, TNF-α) Cultured γδ T cells~10-100 nM[4]
In vitro T cell proliferation Patient PBMCs3 µM (used concentration)[2][5]
Cytotoxicity Vγ9Vδ2 T cells against neuroblastoma cellsNot specified[6]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and biological characterization of BrHPP.

Chemical Synthesis of this compound

The following protocol is adapted from Espinosa et al. (2001).[4]

Materials:

  • 3-methyl-3-butene-1-ol

  • Tosyl chloride

  • 4-(N,N-dimethylamino-) pyridine (B92270)

  • Anhydrous dichloromethane (B109758)

  • Hexane

  • Diethyl ether

  • Silica (B1680970) gel

  • Pentane

  • Ethyl acetate

  • Tris(tetrabutylammonium) hydrogen pyrophosphate

  • Anhydrous acetonitrile

  • Bromine

  • Dionex OnGuard-Ag cartridges

  • DOWEX 50WX8–200 (Na⁺ form)

Procedure:

  • Tosylation of 3-methyl-3-butene-1-ol:

    • Dissolve tosyl chloride and 4-(N,N-dimethylamino-) pyridine in anhydrous dichloromethane in a three-necked flask cooled in an ice bath.

    • Slowly add a solution of 3-methyl-3-butene-1-ol in anhydrous dichloromethane.

    • Monitor the reaction by silica gel TLC (pentane/ethyl acetate, 85:15 v/v).

    • After completion, precipitate the mixture by dilution in hexane, filter, and concentrate the filtrate under reduced pressure.

    • Purify the resulting oil by liquid chromatography on silica gel (pentane/ethyl acetate, 85:15 v/v) to yield 3-methyl-3-butene-1-yl-tosylate.

  • Pyrophosphorylation:

    • Dissolve 3-methyl-3-butene-1-yl-tosylate and tris(tetrabutylammonium) hydrogen pyrophosphate in anhydrous acetonitrile.

    • Stir the mixture at room temperature and monitor by TLC.

    • After completion, concentrate the mixture under reduced pressure.

  • Bromination:

    • Dissolve the pyrophosphoester product in water.

    • Slowly add a stoichiometric amount of bromine in water.

    • Stir the reaction mixture until the bromine color disappears.

  • Purification:

    • Lyophilize the reaction mixture.

    • Dissolve the residue in water and pass it through Dionex OnGuard-Ag cartridges to remove bromides.

    • Elute the product through a column of DOWEX 50WX8–200 (Na⁺ form) with water to obtain the sodium salt of BrHPP.

    • Perform final purification by HPLC on a C18 column.

    • Lyophilize the pure fractions to obtain BrHPP as a white amorphous powder.

BrHPP_Synthesis_Workflow start Start: 3-methyl-3-butene-1-ol step1 Tosylation (Tosyl chloride, DMAP, Dichloromethane) start->step1 intermediate1 3-methyl-3-butene-1-yl-tosylate step1->intermediate1 step2 Pyrophosphorylation (Tris(tetrabutylammonium) hydrogen pyrophosphate, Acetonitrile) intermediate1->step2 intermediate2 Pyrophosphoester step2->intermediate2 step3 Bromination (Bromine in water) intermediate2->step3 intermediate3 Crude BrHPP step3->intermediate3 step4 Purification 1: Removal of Bromides (Dionex OnGuard-Ag) intermediate3->step4 step5 Purification 2: Cation Exchange (DOWEX 50WX8-200, Na+ form) step4->step5 step6 Purification 3: HPLC (C18 column) step5->step6 end_product Final Product: This compound (Na+ salt) step6->end_product

Workflow for the chemical synthesis of BrHPP.
Vγ9Vδ2 T Cell Proliferation Assay

This protocol outlines a method to assess the proliferation of Vγ9Vδ2 T cells in response to BrHPP.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • This compound (BrHPP) stock solution.

  • Recombinant human Interleukin-2 (IL-2).

  • FACS buffer (PBS with 5% FCS).

  • Anti-TCRVδ2-FITC and anti-CD3-PE antibodies.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Culture PBMCs at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Stimulate the cells with BrHPP at the desired concentration (e.g., 3 µM).[2][5]

  • After 24 hours, add IL-2 to a final concentration of 200-300 IU/mL.[5][7]

  • Replenish IL-2 every 2-3 days.

  • At desired time points (e.g., day 7, 14, 21), harvest the cells.

  • Stain the cells with anti-TCRVδ2-FITC and anti-CD3-PE antibodies for 30 minutes at 4°C.

  • Wash the cells with FACS buffer.

  • Acquire data on a flow cytometer and analyze the percentage and number of Vγ9Vδ2 T cells (CD3⁺Vδ2⁺).

Vγ9Vδ2 T Cell Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic potential of BrHPP-activated Vγ9Vδ2 T cells against tumor target cells.

Materials:

  • Expanded Vγ9Vδ2 T cells (effector cells).

  • Tumor cell line (target cells, e.g., Daudi, Raji, or neuroblastoma cells).[2][6]

  • Complete RPMI-1640 medium.

  • Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or calcein-AM release).

  • Gamma counter (for ⁵¹Cr release assay) or plate reader (for non-radioactive assays).

Procedure (using ⁵¹Cr release assay):

  • Label the target tumor cells with ⁵¹Cr for 1 hour at 37°C.

  • Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Plate the labeled target cells in a 96-well U-bottom plate.

  • Add the BrHPP-expanded Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

  • Incubate the co-culture for 4 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release: target cells with medium only.

    • Maximum release: target cells with a lysis agent (e.g., Triton X-100).

Conclusion

This compound is a powerful and versatile tool for studying and manipulating the human Vγ9Vδ2 T cell response. Its synthetic accessibility, stability, and potent biological activity make it a valuable compound for basic research in immunology and for the development of novel immunotherapies for cancer and infectious diseases. This guide provides a foundational understanding and practical protocols to facilitate further research and development in this exciting field.

References

The Discovery and Synthesis of Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the seminal phosphoantigen, from its chemical synthesis to its potent activation of Vγ9Vδ2 T cells, for applications in immunotherapy and drug development.

Introduction

Bromohydrin pyrophosphate (BrHPP) has emerged as a significant synthetic phosphoantigen, pivotal in the study and therapeutic application of human γδ T cells. These unconventional T lymphocytes, particularly the Vγ9Vδ2 subset, play a crucial role in the immune response to microbial infections and malignancy. Unlike conventional αβ T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphorylated molecules known as phosphoantigens. The discovery of BrHPP provided a stable and potent tool to unravel the mechanisms of Vγ9Vδ2 T cell activation and to explore their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of BrHPP, tailored for researchers, scientists, and drug development professionals.

Discovery of a Potent Synthetic Phosphoantigen

Small phosphorylated metabolites produced by mycobacteria were first identified as potent stimulators of human γδ T lymphocytes. However, the low abundance of these natural phosphoantigens limited their therapeutic and research applications. This challenge prompted the development of synthetic analogues that could mimic the biological properties of the natural ligands.

In 2001, Espinosa and colleagues reported the chemical synthesis and biological activity of a novel phosphorylated bromohydrin, this compound (BrHPP).[1][2] This synthetic analogue was found to be a potent stimulator of human Vγ9Vδ2 T cells, active at nanomolar concentrations, similar to natural phosphoantigens.[3] A key advantage of BrHPP is that it can be produced in gram amounts and exhibits high stability in aqueous solutions, overcoming the limitations of its natural counterparts.[1][4]

Chemical Synthesis of this compound

The synthesis of BrHPP is a multi-step process that can be performed on a gram scale. The following protocol is based on the seminal work by Espinosa et al. (2001).

Experimental Protocol: Synthesis of BrHPP

Materials and Reagents:

Procedure:

  • Preparation of Tris(tetra-n-butylammonium) hydrogenopyrophosphate:

    • Dissolve disodium (B8443419) dihydrogen pyrophosphate in deionized water and adjust the pH to 9 with ammonium hydroxide.

    • Pass the solution through a Dowex 50WX8 cation exchange column (H+ form).

    • Neutralize the eluate to pH 7.3 with tetra-n-butylammonium hydroxide and lyophilize.

    • The resulting hygroscopic powder is solubilized in anhydrous acetonitrile and dried by repeated evaporation under reduced pressure to yield Tris(tetra-n-butylammonium) hydrogenopyrophosphate. Store under anhydrous conditions.[2]

  • Synthesis of this compound:

    • In a flask under a dry, inert atmosphere (e.g., argon), dissolve Tris(tetra-n-butylammonium) hydrogenopyrophosphate in anhydrous acetonitrile.

    • Add 3-bromo-1-propanol to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a suitable analytical technique such as thin-layer chromatography or 31P NMR spectroscopy.

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Purification of BrHPP:

    • The crude product is purified by anion exchange chromatography.

    • The column is eluted with a gradient of a suitable buffer (e.g., triethylammonium (B8662869) bicarbonate).

    • Fractions containing BrHPP are identified by an appropriate method, such as a colorimetric assay for phosphate (B84403) or by 31P NMR.

    • The purified fractions are pooled, and the buffer is removed by lyophilization to yield BrHPP as a stable salt.

Characterization:

  • The structure and purity of the synthesized BrHPP should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P NMR) and mass spectrometry (MS).

Experimental Workflow for BrHPP Synthesis

G cluster_prep Preparation of Pyrophosphate Salt cluster_synthesis BrHPP Synthesis cluster_purification Purification start_prep Disodium dihydrogen pyrophosphate ion_exchange Dowex 50WX8 Cation Exchange start_prep->ion_exchange neutralize Neutralize with (n-Bu)4NOH ion_exchange->neutralize lyophilize_prep Lyophilize neutralize->lyophilize_prep dissolve_prep Dissolve in Anhydrous MeCN lyophilize_prep->dissolve_prep end_prep Tris(tetra-n-butylammonium) hydrogenopyrophosphate dissolve_prep->end_prep start_synth Tris(tetra-n-butylammonium) hydrogenopyrophosphate add_bromo Add 3-bromo-1-propanol in Anhydrous MeCN start_synth->add_bromo reaction Stir at Room Temperature add_bromo->reaction evaporate Evaporate Solvent reaction->evaporate crude_product Crude BrHPP evaporate->crude_product start_purify Crude BrHPP anion_exchange Anion Exchange Chromatography start_purify->anion_exchange collect_fractions Collect Fractions anion_exchange->collect_fractions lyophilize_purify Lyophilize collect_fractions->lyophilize_purify pure_brhpp Pure BrHPP lyophilize_purify->pure_brhpp

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound (BrHPP).

Biological Activity and Mechanism of Action

BrHPP is a potent activator of human Vγ9Vδ2 T cells, triggering a range of effector functions including proliferation, cytokine production, and cytotoxicity against tumor cells.

Quantitative Data on Vγ9Vδ2 T Cell Activation

The biological activity of BrHPP has been quantified in numerous studies. The following tables summarize key quantitative data on the effects of BrHPP on Vγ9Vδ2 T cells.

ParameterValueCell TypeReference(s)
EC50 (Activation) Nanomolar (nM) rangeHuman Vγ9Vδ2 T cells[3]
Proliferation 50-fold expansion from baseline (21 days)Human Vγ9Vδ2 T cells from neuroblastoma patients[5]
Cytotoxicity Lysis of autologous primary tumor cellsHuman Vγ9Vδ2 T cells[5]

Table 1: Bioactivity of this compound (BrHPP) on Vγ9Vδ2 T Cells.

CytokineEffect of BrHPP TreatmentCell TypeReference(s)
IFN-γ Increased production upon stimulationHuman Vγ9Vδ2 T cells[3][6]
TNF-α Increased production upon stimulationHuman Vγ9Vδ2 T cells[3][7]

Table 2: Cytokine Production by Vγ9Vδ2 T Cells in Response to BrHPP.

Signaling Pathway of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by BrHPP is a complex process that involves the Vγ9Vδ2 T cell receptor (TCR) and members of the Butyrophilin (BTN) family of molecules, specifically BTN3A1 (also known as CD277).[8][9][10]

The current model suggests that BrHPP enters the target cell and binds to the intracellular B30.2 domain of BTN3A1. This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR.[11][12][13] This interaction is further stabilized by the involvement of another butyrophilin family member, BTN2A1.[11][12] This trimolecular complex formation triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to its activation.

Signaling Pathway of BrHPP-mediated Vγ9Vδ2 T Cell Activation

G cluster_target Target Cell cluster_tcell Vγ9Vδ2 T Cell BrHPP_in BrHPP (intracellular) BTN3A1 BTN3A1 (CD277) BrHPP_in->BTN3A1 Binds to B30.2 domain BTN2A1 BTN2A1 BTN3A1->BTN2A1 Conformational change & association TCR Vγ9Vδ2 TCR BTN2A1->TCR Recognition of BTN3A1/BTN2A1 complex Signaling Downstream Signaling Cascade (e.g., ZAP70, PLCγ, MAPK) TCR->Signaling Activation T Cell Activation Signaling->Activation Effector Effector Functions: - Proliferation - Cytokine Release (IFN-γ, TNF-α) - Cytotoxicity Activation->Effector

Caption: The signaling pathway initiated by BrHPP, leading to the activation of Vγ9Vδ2 T cells.

Applications in Research and Drug Development

The availability of a stable and potent synthetic phosphoantigen like BrHPP has been instrumental in advancing our understanding of γδ T cell biology. It has facilitated numerous in vitro and in vivo studies investigating the role of these cells in immunity and disease.

In the context of drug development, BrHPP has been investigated as a therapeutic agent for cancer immunotherapy. Clinical trials have explored its use, both as a single agent and in combination with other therapies like Interleukin-2 (IL-2), to expand and activate Vγ9Vδ2 T cells in cancer patients.[3][14] These studies have demonstrated the potential of BrHPP to induce a potent anti-tumor immune response.

Conclusion

The discovery and chemical synthesis of this compound represent a significant milestone in the field of γδ T cell immunology. As a potent and stable synthetic phosphoantigen, BrHPP has provided an invaluable tool for researchers and a promising candidate for cancer immunotherapy. The detailed methodologies and data presented in this guide are intended to support further research and development in this exciting area, ultimately paving the way for novel therapeutic strategies that harness the power of the human immune system.

References

Bromohydrin Pyrophosphate (BrHPP) and Vγ9Vδ2 T Cells: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human Vγ9Vδ2 T cells are a subset of γδ T lymphocytes that play a crucial role in immune surveillance against microbial infections and tumors.[1] They are uniquely activated by small, non-peptidic phosphorylated molecules known as phosphoantigens (PAgs).[2] Bromohydrin pyrophosphate (BrHPP) is a potent synthetic PAg that mimics the biological activity of natural phosphoantigens and activates Vγ9Vδ2 T cells at nanomolar concentrations.[3][4] This document provides an in-depth technical overview of the molecular mechanisms underpinning BrHPP-mediated activation of Vγ9Vδ2 T cells, detailing the "inside-out" signaling model, downstream signal transduction, cellular effector functions, and relevant experimental protocols.

The Core Mechanism: "Inside-Out" Signaling in a Target Cell

The activation of Vγ9Vδ2 T cells by BrHPP is not a direct interaction. Instead, it is a complex process that requires the presence of a target cell (e.g., a tumor cell or antigen-presenting cell) and is mediated by the butyrophilin (BTN) family of transmembrane proteins. The process is termed "inside-out" signaling, where an intracellular binding event triggers a conformational change that is transmitted to the extracellular domain, leading to T cell receptor (TCR) recognition.[5][6][7]

Intracellular Sensing of BrHPP

The canonical model begins with BrHPP entering the target cell's cytoplasm.[8][9] Once inside, BrHPP directly interacts with the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule.[6][10][11] Recent groundbreaking research has revealed that PAgs, including BrHPP, function as a "molecular glue." They promote the formation of a heteromeric association between the intracellular domains of BTN3A1 and the structurally similar butyrophilin, BTN2A1.[6][12] X-ray crystallography has shown that the PAg molecule is positioned at the center of the BTN3A1-BTN2A1 interface, directly mediating their interaction.[12]

The Role of RhoB GTPase

The activation process is further modulated by the small GTPase, RhoB. The accumulation of phosphoantigens within the target cell induces the activation of RhoB and its redistribution from the nucleus to the plasma membrane.[13][14] At the membrane, RhoB can directly interact with BTN3A1.[8][13] This interaction is associated with cytoskeletal changes that stabilize BTN3A1 in the membrane, contributing to the subsequent conformational changes required for T cell activation.[13][15]

Extracellular Conformational Change and TCR Recognition

The PAg-glued binding of the intracellular domains of BTN3A1 and BTN2A1 induces a critical conformational change that propagates through the transmembrane domains to the extracellular domains of BTN3A1.[5][11][13] This alteration renders the BTN3A1/BTN2A1 complex recognizable by the Vγ9Vδ2 T cell receptor.[8][16] This "outside" signaling, measured by single-cell force microscopy, shows that PAg binding doubles the binding force between a γδ T cell and a target cell.[7] The Vγ9Vδ2 TCR then engages this altered BTN complex on the target cell surface, initiating the T cell activation cascade.

Figure 1: "Inside-Out" signaling model for BrHPP. (Max Width: 760px)

Downstream TCR Signaling and T Cell Activation

Engagement of the Vγ9Vδ2 TCR with the PAg-induced BTN3A1/BTN2A1 complex triggers a canonical T cell signaling cascade. This leads to the rapid phosphorylation of key downstream signaling proteins, including ZAP70, LAT, and PI3K.[2] This initial signal propagates through two major pathways:

  • Phospholipase C (PLCγ2) Pathway: Activation of PLCγ2 leads to increased intracellular calcium flux and the activation of protein kinase C (PKC).[2][17] This culminates in the activation of critical transcription factors such as NF-κB and AP-1.[2]

  • MAPK Pathway: The TCR engagement also triggers the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation and activation of ERK1/2 and p38.[2][17]

The convergence of these pathways leads to profound transcriptional changes within the Vγ9Vδ2 T cell, driving its activation, proliferation, and acquisition of effector functions.

TCR Vγ9Vδ2 TCR Engagement (with BTN3A1/2A1) ZAP70 p-ZAP70 TCR->ZAP70 LAT p-LAT ZAP70->LAT PLCg2 p-PLCγ2 LAT->PLCg2 MAPK Ras-MAPK Pathway LAT->MAPK Ca_Flux Ca²⁺ Flux / PKC PLCg2->Ca_Flux p38_ERK p-ERK1/2 p-p38 MAPK->p38_ERK NF NF-κB / AP-1 Activation Ca_Flux->NF p38_ERK->NF Gene_Expression Gene Expression NF->Gene_Expression Effector Effector Functions: • Cytokine Release • Cytotoxicity • Proliferation Gene_Expression->Effector

Figure 2: Downstream signaling cascade in Vγ9Vδ2 T cells. (Max Width: 760px)

Effector Functions of BrHPP-Activated Vγ9Vδ2 T Cells

The activation of Vγ9Vδ2 T cells by BrHPP results in a potent, multi-faceted anti-tumor response.

  • Cytokine Production: Activated cells rapidly produce high levels of pro-inflammatory Th1-type cytokines, primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[3][18] These cytokines can directly inhibit tumor growth and modulate the activity of other immune cells.[3]

  • Cytotoxicity: Vγ9Vδ2 T cells exhibit potent, direct cytotoxicity against a wide range of tumor cells.[19] This killing mechanism is TCR-dependent and is mediated by the release of cytotoxic granules containing perforin (B1180081) and granzymes.[18] Upregulation of the degranulation marker CD107a is a hallmark of this activity.[8][9]

  • Proliferation: BrHPP, particularly in combination with low doses of interleukin-2 (B1167480) (IL-2), induces robust expansion of the Vγ9Vδ2 T cell population.[3][19] This amplification is crucial for mounting a sustained immune response.

  • Antigen Presentation: Activated Vγ9Vδ2 T cells can upregulate MHC class I and II and co-stimulatory molecules (e.g., CD86), enabling them to function as antigen-presenting cells (APCs).[18][20] They can process and present tumor antigens to conventional αβ T cells, thereby bridging the innate and adaptive immune responses.[18][21]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to BrHPP and Vγ9Vδ2 T cell activation reported in the literature.

ParameterValue / RangeContextReference(s)
BrHPP Bioactivity Nanomolar concentrationsEffective concentration for specific stimulation of Vγ9Vδ2 T cells.[3][4]
In Vitro Stimulation Dose 3 µMConcentration of BrHPP used for ex vivo expansion of Vγ9Vδ2 T cells from PBMCs.[16]
Vγ9Vδ2 T Cell Expansion >50-foldExpansion from baseline after 21 days of in vitro culture with BrHPP and IL-2.[19]
Purity of Expanded Cells >80-95%Percentage of Vγ9Vδ2 T cells in culture after 14-21 days of expansion.[16][19]
Clinical Dose (Phase I) 200 to 1,800 mg/m²Dose range for intravenous infusion of BrHPP (IPH1101) in patients with solid tumors.[22]

Key Experimental Protocols

Protocol: Ex Vivo Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol describes the generation of a large population of effector Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or patient peripheral blood using Ficoll-Paque density gradient centrifugation.[16]

  • Cell Culture Initiation: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Calf Serum, antibiotics, and L-glutamine.

  • Stimulation: Add BrHPP to a final concentration of 1-3 µM and recombinant human IL-2 (rhIL-2) at 100-300 IU/mL.[16][19]

  • Incubation and Maintenance: Culture the cells at 37°C in a 5% CO₂ incubator for 14-21 days. Replenish the medium with fresh IL-2 every 2-3 days.

  • Purity Assessment: After the culture period, assess the purity of the Vγ9Vδ2 T cell population (>95% is often achieved) by flow cytometry using an anti-TCRVγ9Vδ2 monoclonal antibody.[16]

Protocol: Vγ9Vδ2 T Cell Activation Assay using PAg-Loaded Target Cells

This protocol assesses the effector function of expanded Vγ9Vδ2 T cells in response to target cells sensitized with BrHPP.

  • Target Cell Preparation: Culture a suitable target cell line (e.g., K562, Daudi, or tumor cell lines like A549) to a sufficient density.[8][9][23]

  • Antigen Loading: Incubate the target cells with a titrating concentration of BrHPP (or another PAg like zoledronate) for 4-24 hours.[8][9]

  • Washing: Thoroughly wash the target cells at least twice with fresh medium to remove any unbound, extracellular BrHPP. This step is critical to prevent direct stimulation of the T cells, ensuring the response is target-cell dependent.[23]

  • Co-culture: Co-culture the expanded effector Vγ9Vδ2 T cells with the PAg-loaded target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1).

  • Functional Readout:

    • Cytokine Secretion: After 18-24 hours, collect the culture supernatant and quantify IFN-γ and TNF-α levels using an Enzyme-Linked Immunosorbent Assay (ELISA).[23]

    • Degranulation (Cytotoxicity): During the co-culture (typically 4-6 hours), include a fluorochrome-conjugated anti-CD107a antibody in the medium. After incubation, stain cells for surface markers and analyze CD107a expression on the Vγ9Vδ2 T cells via flow cytometry.[8][9]

    • Activation Markers: Analyze the expression of activation markers such as CD69 on Vγ9Vδ2 T cells by flow cytometry.[8]

cluster_prep Phase 1: Effector & Target Cell Prep cluster_assay Phase 2: Co-Culture & Analysis cluster_readouts Readouts PBMC Isolate PBMCs (Ficoll Gradient) Expand Expand Vγ9Vδ2 T Cells (14-21 days with BrHPP + IL-2) PBMC->Expand Effector_Cells Purified Effector Vγ9Vδ2 T Cells Expand->Effector_Cells CoCulture Co-culture Effector & Target Cells (Varying E:T Ratios) Effector_Cells->CoCulture Target_Culture Culture Target Tumor Cells Load_Ag Load Targets with BrHPP (4-24 hours) Target_Culture->Load_Ag Wash Wash Targets x2 Load_Ag->Wash Loaded_Targets PAg-Loaded Target Cells Wash->Loaded_Targets Loaded_Targets->CoCulture Analysis Functional Analysis CoCulture->Analysis ELISA ELISA (24h) (IFN-γ, TNF-α) Analysis->ELISA Flow Flow Cytometry (4-6h) (CD107a, CD69) Analysis->Flow

References

The Role of Bromohydrin Pyrophosphate (BrHPP) in γδ T Cell Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic phosphoantigen, Bromohydrin Pyrophosphate (BrHPP), and its pivotal role in the activation and therapeutic application of Vγ9Vδ2 T cells. This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction to BrHPP and γδ T Cells

γδ T cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1][2] Unlike αβ T cells, which recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, the predominant subset of human peripheral blood γδ T cells, the Vγ9Vδ2 T cells, recognize small, non-peptidic phosphoantigens.[3][4][5][6] These phosphoantigens are intermediates of the isoprenoid biosynthesis pathway, which is often upregulated in tumor cells and infected cells.[2][4]

This compound (BrHPP), also known as IPH1101 or Phosphostim®, is a synthetic phosphoantigen designed to potently and selectively activate this Vγ9Vδ2 T cell subset.[3][4] Its activity at nanomolar concentrations is comparable to that of natural phosphoantigens, and it is more potent than aminobisphosphonates like pamidronate.[3] This potent activation makes BrHPP a compelling agent for γδ T cell-based cancer immunotherapy.[3][4][7]

Mechanism of Action: BrHPP-Mediated Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process that is dependent on the presence of antigen-presenting cells (APCs) and involves the butyrophilin family of molecules.

Key steps include:

  • Uptake and Presentation: Exogenous BrHPP is taken up by cells, though the precise mechanism of cellular entry is not fully elucidated.[8]

  • Binding to BTN3A1: Inside the cell, BrHPP binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a member of the immunoglobulin superfamily.[9][10][11][12] This binding event is crucial for T cell activation.

  • Conformational Change and TCR Recognition: The interaction between BrHPP and the intracellular domain of BTN3A1 induces a conformational change in the extracellular domain of the BTN3A1 molecule.[9][10][11] This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.[9][10]

  • Co-stimulation and Proliferation: For robust expansion and proliferation of the activated Vγ9Vδ2 T cells, the presence of Interleukin-2 (IL-2) is essential.[3][4]

This TCR-dependent activation triggers a downstream signaling cascade, leading to cytokine production, proliferation, and potent cytotoxic activity against tumor cells.[3][4][13]

Signaling Pathway

The recognition of the BrHPP-BTN3A1 complex by the Vγ9Vδ2 TCR initiates a signaling cascade similar to that of conventional T cell activation. Key signaling molecules involved include ZAP70, PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK.

BrHPP_Signaling_Pathway BrHPP-Induced Signaling Pathway in Vγ9Vδ2 T Cells BrHPP BrHPP BTN3A1_intra BTN3A1 (intracellular B30.2) BrHPP->BTN3A1_intra binds BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra induces conformational change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR is recognized by ZAP70 p-ZAP70 TCR->ZAP70 PLCg2 p-PLCγ2 ZAP70->PLCg2 Akt p-Akt PLCg2->Akt NFkB p-NF-κB p65 PLCg2->NFkB Erk p-Erk PLCg2->Erk Proliferation Proliferation Akt->Proliferation Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines p38 p-p38 MAPK Erk->p38 Erk->Proliferation Cytotoxicity Cytotoxicity p38->Cytotoxicity

BrHPP-induced signaling cascade in Vγ9Vδ2 T cells.

Quantitative Data from Clinical Trials

A phase I clinical trial of BrHPP (IPH1101) in combination with low-dose IL-2 was conducted in patients with solid tumors. The study aimed to determine the maximum-tolerated dose (MTD) and safety profile.[3]

ParameterValueReference
Drug BrHPP (IPH1101) in combination with low-dose IL-2[3]
Patient Population 28 patients with solid tumors[3]
Dose Escalation 200 to 1,800 mg/m²[3]
Administration 1-hour intravenous infusion of BrHPP[3][14]
IL-2 Co-administration 1 MIU/m² daily from day 1 to day 7, subcutaneously[3][14]
γδ T Cell Expansion 5 to 50-fold expansion rate with IL-2 co-administration[15]
Maximum Tolerated Dose Not explicitly stated, but dose-limiting toxicities at 1,800 mg/m²[3]
Dose-Limiting Toxicity Grade 3 fever and Grade 3 hypotension at 1,800 mg/m²[3][14]

Experimental Protocols

In Vivo Activation and Expansion of Vγ9Vδ2 T Cells

This protocol is based on the methodology used in the Phase I clinical trial of BrHPP.[3][14]

  • Patient Selection: Patients with advanced solid tumors, adequate organ function, and a WHO performance status of 0-1 are eligible.

  • Initial Cycle (BrHPP alone):

    • Administer a single, one-hour intravenous infusion of BrHPP at the designated dose.

  • Subsequent Cycles (BrHPP with IL-2):

    • On day 1 of each subsequent 3-week cycle, administer a one-hour intravenous infusion of BrHPP.

    • Concurrently, administer low-dose subcutaneous IL-2 (1 MIU/m² per day) from day 1 to day 7 of the cycle.

  • Monitoring:

    • Monitor patients for adverse events, particularly cytokine release syndrome (fever, chills, hypotension).

    • Collect peripheral blood samples to quantify the expansion of Vγ9Vδ2 T cells by flow cytometry.

Ex Vivo Expansion of Vγ9Vδ2 T Cells

This protocol is a generalized method for the in vitro expansion of Vγ9Vδ2 T cells for research or adoptive cell therapy applications.

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Culture the PBMCs in complete RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, streptomycin, and sodium pyruvate.

  • Stimulation:

    • Add BrHPP to the culture medium at a concentration of 3 µM.

    • Add recombinant human IL-2 (rhIL-2) to the culture medium at a concentration of 300 IU/ml.

  • Incubation:

    • Incubate the cells for 14 days at 37°C in a 5% CO₂ humidified incubator.

  • Purity Assessment:

    • After the culture period, assess the purity of the Vγ9Vδ2 T cell population using flow cytometry with an anti-TCRVγ9Vδ2 monoclonal antibody. A purity of >95% is typically achieved.

ExVivo_Expansion_Workflow Ex Vivo Expansion of Vγ9Vδ2 T Cells with BrHPP Start Start: Peripheral Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Culture_Setup Cell Culture Setup (Complete RPMI Medium) PBMC_Isolation->Culture_Setup Stimulation Stimulation: BrHPP (3 µM) rhIL-2 (300 IU/ml) Culture_Setup->Stimulation Incubation Incubation (14 days, 37°C, 5% CO₂) Stimulation->Incubation Purity_Check Purity Assessment (Flow Cytometry) Incubation->Purity_Check Final_Product Final Product: >95% Pure Vγ9Vδ2 T Cells Purity_Check->Final_Product

Workflow for the ex vivo expansion of Vγ9Vδ2 T cells.

Therapeutic Implications and Future Directions

The ability of BrHPP to potently and selectively expand Vγ9Vδ2 T cells has significant implications for cancer immunotherapy.[3][4] These expanded cells exhibit direct cytotoxicity against a broad range of tumor types.[3][13] Furthermore, BrHPP can enhance antibody-dependent cell-mediated cytotoxicity (ADCC) induced by therapeutic antibodies, suggesting a synergistic potential in combination therapies.[16]

Future research and clinical development will likely focus on:

  • Optimizing dosing and scheduling of BrHPP in combination with IL-2 and other immunomodulatory agents.

  • Exploring the efficacy of BrHPP in a wider range of solid and hematological malignancies.

  • Developing next-generation phosphoantigens with improved potency and safety profiles.

  • Investigating the role of BrHPP in combination with checkpoint inhibitors and other targeted therapies.

References

Bromohydrin Pyrophosphate (BrHPP): A Synthetic Phosphoantigen for Potent Vγ9Vδ2 T Cell-Mediated Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen with significant potential in immunotherapy. BrHPP is a potent activator of human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes that play a crucial role in immunosurveillance against tumors and infectious pathogens. This document details the mechanism of action of BrHPP, presents quantitative data on its biological activity, provides detailed experimental protocols for its use, and visualizes the key signaling pathways involved in Vγ9Vδ2 T cell activation. This guide is intended for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of γδ T cells.

Introduction

Vγ9Vδ2 T cells are a unique population of T lymphocytes that recognize small, non-peptidic phosphorylated molecules known as phosphoantigens.[1][2] These antigens are intermediates of the isoprenoid biosynthesis pathway and are often upregulated in tumor cells and cells infected with certain pathogens.[3] This recognition allows Vγ9Vδ2 T cells to act as a bridge between the innate and adaptive immune systems, mounting rapid and potent cytotoxic responses against malignant and infected cells.[4]

This compound (BrHPP) is a synthetic phosphoantigen designed to mimic these natural Vγ9Vδ2 T cell ligands.[1] Its stability, ease of synthesis in large quantities, and potent activity at nanomolar concentrations make it an attractive candidate for therapeutic development, particularly in the field of oncology.[1][5] BrHPP has been investigated in clinical trials and has demonstrated the ability to induce robust expansion and activation of Vγ9Vδ2 T cells in vivo.[3][5]

Mechanism of Action

The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process that is dependent on the butyrophilin 3A1 (BTN3A1) molecule, a member of the B7 superfamily of immune regulators.[6]

  • Intracellular Binding to BTN3A1: Unlike conventional peptide antigens that are presented on MHC molecules, BrHPP enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.[7] This interaction is thought to induce a conformational change in the BTN3A1 protein.

  • Inside-Out Signaling: The binding of BrHPP to the intracellular domain of BTN3A1 transmits a signal to the extracellular domain of the protein. This "inside-out" signaling mechanism alters the conformation of the extracellular portion of BTN3A1, making it recognizable by the Vγ9Vδ2 T cell receptor (TCR).

  • Vγ9Vδ2 T Cell Receptor Engagement: The conformationally altered extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 TCR on the surface of the γδ T cell.

  • T Cell Activation and Effector Function: This TCR engagement triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to its activation. Activated Vγ9Vδ2 T cells proliferate, produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and exert direct cytotoxic effects on the target cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[3][5]

Quantitative Data

The potency of BrHPP in activating Vγ9Vδ2 T cells has been demonstrated in numerous in vitro and in vivo studies. While direct comparative EC50 values for BrHPP are not always available in the literature, its activity is consistently reported to be in the nanomolar range, similar to natural phosphoantigens like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[5]

Parameter BrHPP HMBPP Isopentenyl Pyrophosphate (IPP) Reference
Vγ9Vδ2 T Cell Activation Nanomolar activity~1000-fold more potent than IPPMicromolar activity[5][8]
Binding Affinity (Kd) to BTN3A1 B30.2 Domain Not explicitly reported~0.5 µM~0.5 mM[9]

Note: The binding affinity of BrHPP to the BTN3A1 B30.2 domain has not been definitively quantified in the reviewed literature, but its biological activity suggests a high-affinity interaction.

Experimental Protocols

Synthesis of this compound (BrHPP)

Stage 1: Bromohydrin Formation The general synthesis of bromohydrins can be achieved through the reaction of an alkene with a source of bromine in the presence of water. A common reagent for this transformation is N-bromosuccinimide (NBS).[6]

  • General Procedure:

    • Dissolve the starting alkene in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

    • Add N-bromosuccinimide (NBS) to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Work up the reaction by quenching with an aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

    • Purify the resulting bromohydrin by column chromatography.

Stage 2: Pyrophosphorylation The specific conditions for the pyrophosphorylation of the bromohydrin intermediate to yield BrHPP are proprietary. This step would typically involve reacting the hydroxyl group of the bromohydrin with a pyrophosphate donor under anhydrous conditions.

In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol is based on the "BrHPP sensitivity test" used in clinical trials.[5]

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or patients.

    • RPMI-1640 medium supplemented with 2 mM L-glutamine, 1 mM sodium pyruvate, and 10% heat-inactivated fetal bovine serum (FBS).

    • This compound (BrHPP).

    • Recombinant human Interleukin-2 (IL-2).

    • Ficoll-Paque PLUS.

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Wash the isolated PBMCs with RPMI-1640 medium.

    • Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add BrHPP to a final concentration of 3 µM.[5]

    • Add recombinant human IL-2 to a final concentration of 300 IU/mL.[5]

    • Culture the cells in a humidified incubator at 37°C and 5% CO2.

    • On day 5 of the culture, replenish the IL-2 by adding another 300 IU/mL.[5]

    • Continue the culture for a total of 8-14 days, monitoring the expansion of Vγ9Vδ2 T cells by flow cytometry using antibodies against CD3 and Vδ2 TCR.

Vγ9Vδ2 T Cell Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic potential of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.

  • Materials:

    • Expanded Vγ9Vδ2 T cells (effector cells).

    • Tumor cell line (target cells).

    • Complete RPMI-1640 medium.

    • A method for quantifying cell lysis (e.g., Calcein-AM release assay, LDH assay, or flow cytometry-based assays).

  • Procedure:

    • Harvest the expanded Vγ9Vδ2 T cells and resuspend them in complete RPMI-1640 medium.

    • Prepare the target tumor cells. If using an adherent cell line, detach the cells using trypsin-EDTA and wash them.

    • Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.

    • Plate the target cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).

    • Add the effector Vγ9Vδ2 T cells to the wells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).

    • Incubate the plate for 4-6 hours at 37°C and 5% CO2.

    • Quantify cell lysis according to the chosen method. For a Calcein-AM release assay, measure the fluorescence of the supernatant.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Visualizations

The engagement of the Vγ9Vδ2 TCR by the BrHPP-BTN3A1 complex initiates a downstream signaling cascade that shares similarities with conventional αβ T cell activation. Key signaling molecules involved include ZAP70, PLCγ1, and the activation of the MAPK and NF-κB pathways.

BrHPP_Signaling_Pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell BrHPP_in BrHPP (in) BTN3A1_intra BTN3A1 (intracellular B30.2) BrHPP_in->BTN3A1_intra binds BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra conformational change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognition ZAP70 ZAP70 TCR->ZAP70 engagement PLCgamma1 PLCγ1 ZAP70->PLCgamma1 MAPK_pathway MAPK Pathway (Erk, p38) PLCgamma1->MAPK_pathway NFkB_pathway NF-κB Pathway PLCgamma1->NFkB_pathway Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) MAPK_pathway->Activation NFkB_pathway->Activation

Caption: Vγ9Vδ2 T cell activation by BrHPP.

Experimental_Workflow_T_Cell_Expansion start Isolate PBMCs from whole blood culture Culture PBMCs with BrHPP (3 µM) and IL-2 (300 IU/mL) start->culture replenish Replenish IL-2 on Day 5 culture->replenish expand Culture for 8-14 days replenish->expand analyze Analyze Vγ9Vδ2 T cell expansion by flow cytometry expand->analyze

Caption: In vitro expansion of Vγ9Vδ2 T cells.

Cytotoxicity_Assay_Workflow start Prepare expanded Vγ9Vδ2 T cells (Effectors) and tumor cells (Targets) coculture Co-culture Effector and Target cells at various E:T ratios start->coculture incubate Incubate for 4-6 hours coculture->incubate quantify Quantify target cell lysis incubate->quantify result Calculate % Specific Lysis quantify->result

Caption: Vγ9Vδ2 T cell cytotoxicity assay workflow.

Conclusion

This compound is a potent and specific synthetic activator of Vγ9Vδ2 T cells, holding significant promise for the development of novel immunotherapies. Its ability to be produced in large quantities and its activity at nanomolar concentrations make it a valuable tool for both basic research and clinical applications. This technical guide provides a foundational understanding of BrHPP's mechanism of action, biological activity, and practical application in experimental settings. Further research into the precise binding kinetics of BrHPP and the optimization of its delivery and combination with other therapeutic agents will be crucial for realizing its full therapeutic potential in the fight against cancer and infectious diseases.

References

An In-depth Technical Guide to the Interaction of BrHPP and Butyrophilin 3A1 (BTN3A1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of human Vγ9Vδ2 T cells by phosphoantigens (pAgs) represents a potent, MHC-independent pathway for tumor cell recognition and elimination. This process is critically dependent on the cell surface glycoprotein (B1211001) Butyrophilin 3A1 (BTN3A1). Synthetic phosphoantigens, such as bromohydrin pyrophosphate (BrHPP), have been developed to harness this pathway for cancer immunotherapy due to their increased stability and high potency.[1][2] This document provides a comprehensive technical overview of the molecular interaction between BrHPP and BTN3A1, the subsequent signaling cascade leading to T cell activation, quantitative binding data of related phosphoantigens, and detailed experimental protocols for studying this interaction.

The Molecular Interaction: An "Inside-Out" Signaling Model

The prevailing model for pAg-mediated Vγ9Vδ2 T cell activation is an "inside-out" signaling mechanism, where the initial ligand-receptor interaction occurs within the pAg-presenting cell.[3][4] Unlike conventional antigen presentation, the process is not initiated by the extracellular domain of BTN3A1 but rather by its intracellular B30.2 domain.

  • Intracellular Binding: BrHPP, like other phosphoantigens, enters the target cell. Inside the cell, it directly binds to a positively charged pocket within the intracellular B30.2 domain of BTN3A1.[5][6][7] This pocket creates a favorable electrostatic environment for the negatively charged pyrophosphate moiety of the ligand.[1][8]

  • Conformational Change: The binding of the phosphoantigen to the B30.2 domain induces a significant conformational change in the BTN3A1 protein.[3][7][9] This change is not restricted to the binding site but propagates through the juxtamembrane region and transmembrane domain to the extracellular Ig-like domains.[3][10]

  • Extracellular Recognition: The intracellularly-triggered conformational shift alters the presentation of the BTN3A1 extracellular domains. This altered conformation, potentially involving changes in BTN3A1 dimerization or clustering, is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[3][4][11]

  • Role of BTN2A1: Recent evidence has established that BTN2A1 is also essential for this process. Phosphoantigens act as "molecular glues," promoting the formation of a heterodimeric complex between the intracellular domains of BTN3A1 and BTN2A1.[12] This intracellular association is a critical step that drives the extracellular conformational changes required for TCR recognition.[8]

Quantitative Data: Phosphoantigen Binding Affinities

Direct, high-affinity binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1 has been quantified using various biophysical techniques. While BrHPP is a known potent activator, detailed thermodynamic data in the literature primarily focuses on the natural phosphoantigens HMBPP and IPP. This data provides a crucial benchmark for understanding the interaction.

LigandTechniqueProtein ConstructK_d (μM)IC_50 (μM)Reference
HMBPPIsothermal Titration Calorimetry (ITC)BTN3A1 B30.21.1-[13]
HMBPPIsothermal Titration Calorimetry (ITC)BTN3A1 BFI2.36-[10]
HMBPPFluorescence Polarization (FP)BTN3A1 BFI-19.9[10]
IPPIsothermal Titration Calorimetry (ITC)BTN3A1 B30.2672-[13]
IPPIsothermal Titration Calorimetry (ITC)BTN3A1 B30.2Undetectable-[7]
cHDMAPPIsothermal Titration Calorimetry (ITC)BTN3A1 B30.2--[7]
DMAPPIsothermal Titration Calorimetry (ITC)BTN3A1 B30.2120-[8]

*BFI: BTN3A1 full-length intracellular domain.

Signaling and Experimental Visualizations

BrHPP-BTN3A1 Signaling Pathway

The binding of BrHPP initiates a cascade that culminates in T cell-mediated cytotoxicity.

G cluster_cell Target Cell BrHPP_ext BrHPP (extracellular) BrHPP_int BrHPP (intracellular) BrHPP_ext->BrHPP_int Cellular Uptake TargetCell Target Cell Membrane B30_2 Intracellular B30.2 Domain BrHPP_int->B30_2 Complex [BTN3A1-BrHPP-BTN2A1] Intracellular Complex BrHPP_int->Complex Binding & 'Molecular Glue' BTN3A1_rest BTN3A1 (Resting) BTN3A1_rest->B30_2 BTN3A1_rest->Complex Binding & 'Molecular Glue' BTN2A1 BTN2A1 BTN2A1->Complex Binding & 'Molecular Glue' Conformation Extracellular Conformational Change Complex->Conformation Inside-Out Signal BTN3A1_active BTN3A1 (Active) Conformation->BTN3A1_active TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition TCell Vγ9Vδ2 T Cell TCR->TCell Activation T Cell Activation (Cytokine Release, Cytotoxicity) TCell->Activation

Caption: Inside-out signaling pathway of BrHPP-mediated BTN3A1 activation.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

G start Start syringe Syringe: BrHPP Solution (e.g., 2 mM) start->syringe cell Calorimeter Cell: BTN3A1 B30.2 Domain (e.g., 100 µM) start->cell titration Titration: Inject Ligand into Cell syringe->titration cell->titration measurement Measure Heat Change (ΔQ) titration->measurement analysis Data Analysis: Fit Binding Isotherm measurement->analysis results Results: Kd, n, ΔH, ΔS analysis->results end End results->end

Caption: Workflow for determining binding thermodynamics using ITC.

Experimental Workflow: Vγ9Vδ2 T Cell Activation Assay

This cellular assay measures the functional consequence of the BrHPP-BTN3A1 interaction by quantifying T cell activation.

G start Start cells Plate Target Cells (e.g., Tumor Line) start->cells treat Treat with BrHPP (e.g., nanomolar conc.) cells->treat coculture Add Vγ9Vδ2 T Cells (Co-culture) treat->coculture incubate Incubate (e.g., 4-24 hours) coculture->incubate collect Collect Supernatant or Cells incubate->collect elisa ELISA for IFN-γ collect->elisa flow Flow Cytometry for CD107a, etc. collect->flow end End elisa->end flow->end

Caption: Workflow for a cell-based Vγ9Vδ2 T cell activation assay.

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of BrHPP binding to the BTN3A1 B30.2 domain.

Methodology:

  • Protein Preparation: Express and purify the recombinant intracellular B30.2 domain of human BTN3A1. Perform dialysis or buffer exchange into the desired ITC buffer (e.g., PBS or HEPES, pH 7.4).

  • Ligand Preparation: Dissolve BrHPP in the identical, degassed ITC buffer used for the protein.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution (e.g., 50-100 µM) into the sample cell and the ligand solution (e.g., 1-2 mM) into the injection syringe.[7]

  • Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the BrHPP solution into the protein-containing cell while stirring.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat change for each injection.

  • Data Analysis: Integrate the raw heat-per-injection data to generate a binding isotherm. Fit this curve using an appropriate binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Vγ9Vδ2 T Cell Activation Co-culture Assay

Objective: To measure the ability of BrHPP-treated target cells to activate Vγ9Vδ2 T cells.

Methodology:

  • Cell Culture: Culture a BTN3A1-expressing target cell line (e.g., A549 lung carcinoma or other tumor cell lines) and a Vγ9Vδ2 T cell population (either a cell line like GUI or primary cells isolated from PBMCs).[14][15]

  • Target Cell Preparation: Seed the target cells into a 96-well plate and allow them to adhere.

  • Stimulation: Treat the target cells with a titration of BrHPP (e.g., from picomolar to micromolar concentrations) for a specified period (e.g., 4 hours) to allow for uptake and BTN3A1 engagement.[14][16]

  • Co-culture: Add the Vγ9Vδ2 T cells to the wells containing the BrHPP-treated target cells at a specific effector-to-target (E:T) ratio.

  • Incubation: Incubate the co-culture for a period suitable for the desired readout (e.g., 4-6 hours for degranulation marker CD107a, or 18-24 hours for cytokine production).

  • Readout - Flow Cytometry: To measure degranulation, add a fluorescently-labeled anti-CD107a antibody at the start of the co-culture. After incubation, stain cells for other surface markers (e.g., TCRγδ) and analyze by flow cytometry to determine the percentage of CD107a+ T cells.[15]

  • Readout - ELISA: To measure cytokine production, collect the culture supernatant after incubation. Use a standard ELISA kit to quantify the concentration of secreted IFN-γ.[15]

  • Controls: Include untreated target cells (negative control) and target cells treated with a known potent activator like HMBPP (positive control). To confirm the role of BTN3A1, a blocking antibody can be added to the co-culture.[14][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the BrHPP binding site on the BTN3A1 B30.2 domain and characterize conformational changes.

Methodology:

  • Protein Labeling: Prepare a uniformly ¹⁵N-labeled (or ¹³C,¹⁵N-labeled) sample of the recombinant BTN3A1 B30.2 domain by expression in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

  • HSQC Spectra Acquisition: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amide group (one for each amino acid, excluding proline) in the protein backbone.

  • Ligand Titration: Add increasing amounts of unlabeled BrHPP to the protein sample and acquire an HSQC spectrum at each concentration point.[4][9]

  • Chemical Shift Perturbation (CSP) Analysis: Overlay the spectra. Binding of BrHPP to the protein will cause changes in the local chemical environment for nearby amino acid residues, resulting in a shift of their corresponding peaks in the HSQC spectrum. These changes are known as Chemical Shift Perturbations (CSPs).[1]

  • Binding Site Mapping: Calculate the weighted average CSP for each residue. By mapping the residues with the most significant CSPs onto the 3D structure of the B30.2 domain, the ligand binding site can be identified.[4][9] Residues experiencing significant shifts that are distant from the binding pocket can indicate allosteric conformational changes.[9]

Conclusion

The interaction between the synthetic phosphoantigen BrHPP and the immune receptor BTN3A1 is a cornerstone of Vγ9Vδ2 T cell-mediated cancer immunotherapy. The mechanism is a sophisticated "inside-out" signaling process, initiated by the binding of BrHPP to the intracellular B30.2 domain of BTN3A1, a process critically dependent on the co-receptor BTN2A1. This binding event triggers a conformational cascade, altering the extracellular face of the target cell and marking it for recognition and destruction by Vγ9Vδ2 T cells. A thorough understanding of the biophysical and cellular dynamics of this interaction, guided by the quantitative methods and protocols outlined in this guide, is essential for the rational design and optimization of next-generation immunotherapies that leverage this powerful anti-tumor pathway.

References

The Cellular Gauntlet: A Technical Guide to the Uptake and Metabolism of Bromohydrin Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular journey of Bromohydrin pyrophosphate (BrHPP), a potent synthetic phosphoantigen that has garnered significant interest for its ability to activate Vγ9Vδ2 T cells, a key component of the innate immune system, for cancer immunotherapy. While much of the existing research focuses on the downstream immunological effects of BrHPP, this document consolidates the available information and provides a theoretical framework and practical guidance for investigating its cellular uptake and metabolism—critical aspects for optimizing its therapeutic potential.

Cellular Uptake of this compound: An Uncharted Territory

Direct quantitative data on the cellular uptake of BrHPP, including uptake rates, intracellular concentrations, and kinetic parameters, is not extensively documented in publicly available literature. BrHPP is a small, hydrophilic molecule containing a pyrophosphate group, suggesting that its entry into cells is likely a regulated process rather than simple diffusion across the lipid bilayer.

Proposed Mechanisms of Cellular Uptake

Based on the physicochemical properties of BrHPP and the known transport mechanisms for similar molecules, several putative uptake pathways can be considered:

  • Phosphate (B84403) Transporters: Solute carrier (SLC) families of phosphate transporters, such as PiT-1 (SLC20A1) and PiT-2 (SLC20A2), are responsible for the cellular uptake of inorganic phosphate. Given the pyrophosphate moiety of BrHPP, these transporters are plausible candidates for its cellular entry.

  • Organic Anion Transporters (OATs): OATs are a family of transporters that mediate the uptake of a wide range of endogenous and exogenous organic anions. The negatively charged nature of BrHPP at physiological pH makes OATs a potential route of entry.

  • Endocytosis: For larger aggregates or in specific cell types, endocytic pathways such as macropinocytosis cannot be entirely ruled out, although this is less likely to be the primary mechanism for a small molecule like BrHPP.

Further research is required to elucidate the specific transporters involved in BrHPP uptake, which could have significant implications for its targeted delivery and efficacy.

The Metabolic Fate of this compound

The intracellular metabolism of BrHPP is another area that remains to be fully characterized. The stability of BrHPP in aqueous solutions has been noted, but its fate within the complex enzymatic environment of the cell is unknown.[1]

Hypothesized Metabolic Pathways

The most probable metabolic transformation of BrHPP is the hydrolysis of its pyrophosphate bond by intracellular phosphatases. This would result in the formation of bromohydrin monophosphate and inorganic phosphate. The enzymes responsible for this could include various pyrophosphatases that are ubiquitous in the cytoplasm.

Understanding the metabolism of BrHPP is crucial for several reasons:

  • Activity of Metabolites: It is important to determine whether BrHPP itself or one of its metabolites is the primary active molecule that stimulates the Vγ9Vδ2 T cell receptor.

  • Pharmacokinetics: The rate of metabolism will influence the intracellular half-life of the active compound, thereby affecting the duration of its pharmacological effect.

  • Toxicity: Potential metabolites need to be evaluated for any off-target effects or toxicity.

Experimental Protocols for Studying Cellular Uptake and Metabolism

The following are detailed, generic protocols that can be adapted to specifically study the cellular uptake and metabolism of BrHPP.

Cellular Uptake Assay

This protocol is designed to quantify the amount of BrHPP taken up by cells over time.

Materials:

  • Adherent cell line of interest (e.g., a tumor cell line or peripheral blood mononuclear cells)

  • Complete cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radiolabeled BrHPP (e.g., [³²P]-BrHPP or [³H]-BrHPP) or unlabeled BrHPP for LC-MS analysis

  • Pharmacological inhibitors of potential transporters (optional)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Scintillation cocktail (for radiolabeled studies)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the experiment, wash the cells with pre-warmed HBSS. Pre-incubate the cells in HBSS for 30 minutes at 37°C to deplete intracellular stores of competing substrates.

  • Initiate Uptake: Remove the pre-incubation buffer and add HBSS containing a known concentration of BrHPP (radiolabeled or unlabeled). Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Terminate Uptake: To stop the uptake, aspirate the BrHPP-containing buffer and immediately wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for 30 minutes at 37°C.

  • Quantification:

    • Radiolabeled BrHPP: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Unlabeled BrHPP: Analyze the cell lysate using a validated LC-MS/MS method to quantify the intracellular concentration of BrHPP.

  • Protein Normalization: In parallel wells, determine the total protein concentration using a protein assay.

  • Data Analysis: Express the uptake of BrHPP as nmol/mg of protein and plot against time to determine the uptake rate.

Metabolism Assay

This protocol is designed to identify and quantify the metabolites of BrHPP in cells.

Materials:

  • Same as for the cellular uptake assay, but with a focus on unlabeled BrHPP for LC-MS analysis.

  • Acetonitrile (B52724) or other organic solvent for protein precipitation.

  • High-resolution mass spectrometer coupled with liquid chromatography.

Procedure:

  • Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates or small flasks) to obtain sufficient material for analysis. Treat the cells with a known concentration of BrHPP for different time points (e.g., 0, 1, 4, 24 hours).

  • Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS, scrape the cells, and centrifuge to obtain a cell pellet. Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles).

  • Metabolite Extraction: Precipitate the proteins by adding a cold organic solvent like acetonitrile to the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system. Use a method that can separate BrHPP from its potential metabolites (e.g., bromohydrin monophosphate).

  • Metabolite Identification: Identify potential metabolites by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with those of synthetic standards, if available.

  • Quantification: Quantify the levels of BrHPP and its metabolites over time to determine the rate of metabolism.

Quantitative Data Summary

While specific quantitative data for BrHPP uptake and metabolism is lacking, the following tables outline the types of data that should be collected from the proposed experiments and summarize the dosing and administration information from clinical studies, which provides context for its biological activity.

Table 1: Proposed Data Collection for BrHPP Cellular Uptake and Metabolism

ParameterDescriptionExperimental Method
Uptake Rate The initial rate of BrHPP entry into cells.Time-course uptake assay with radiolabeled or unlabeled BrHPP.
Intracellular Concentration The concentration of BrHPP inside the cells at steady state.Uptake assay at a single, late time point.
Kinetic Parameters (Km, Vmax) Michaelis-Menten constants to characterize the affinity and capacity of the transport system.Concentration-dependent uptake assay.
Metabolite Profile Identification of metabolites formed from BrHPP.LC-MS/MS analysis of cell lysates.
Metabolic Rate The rate of disappearance of the parent compound (BrHPP) and the appearance of metabolites.Time-course metabolism assay with LC-MS/MS analysis.
Enzyme Kinetics Kinetic parameters of the enzymes responsible for BrHPP metabolism.In vitro assays with purified enzymes or cell fractions.

Table 2: Dosing and Administration of BrHPP in Clinical Trials

Study PhasePatient PopulationBrHPP DoseAdministration RouteCo-administered AgentsReference
Phase ISolid Tumors200 - 1800 mg/m²1-hour intravenous infusionLow-dose subcutaneous IL-2[2][3]
Phase ISolid TumorsEscalating dosesIntravenous infusionLow-dose subcutaneous IL-2[4]
Phase IIFollicular B-cell LymphomaNot specifiedIntravenousIL-2[5]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, visualize the proposed cellular processes and experimental workflows.

Cellular_Uptake_of_BrHPP cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BrHPP_ext BrHPP transporter Putative Transporter (e.g., PiT, OAT) BrHPP_ext->transporter Binding BrHPP_int BrHPP transporter->BrHPP_int Transport metabolism Metabolism BrHPP_int->metabolism activation Vγ9Vδ2 T Cell Activation BrHPP_int->activation

Proposed cellular uptake pathway for BrHPP.

Experimental_Workflow_Uptake start Seed Cells in Multi-well Plate pre_incubation Pre-incubate with HBSS start->pre_incubation add_brhpp Add BrHPP (Radiolabeled or Unlabeled) pre_incubation->add_brhpp time_points Incubate for Various Time Points add_brhpp->time_points stop_wash Stop Uptake and Wash with Cold PBS time_points->stop_wash lysis Lyse Cells stop_wash->lysis quantify Quantify BrHPP (Scintillation or LC-MS) lysis->quantify normalize Normalize to Protein Content quantify->normalize end Analyze Data normalize->end

Experimental workflow for BrHPP cellular uptake studies.

BrHPP_Metabolism BrHPP This compound enzyme Intracellular Pyrophosphatase BrHPP->enzyme metabolite1 Bromohydrin Monophosphate enzyme->metabolite1 metabolite2 Inorganic Pyrophosphate enzyme->metabolite2

Hypothetical metabolic pathway of BrHPP.

T_Cell_Activation_Pathway BrHPP BrHPP TCR Vγ9Vδ2 T Cell Receptor BrHPP->TCR Stimulation ZAP70 p-ZAP70 TCR->ZAP70 Activation ERK p-ERK1/2 ZAP70->ERK Proliferation T Cell Proliferation ERK->Proliferation Cytotoxicity Cytotoxicity ERK->Cytotoxicity Cytokines Cytokine Production (TNF-α, IFN-γ) ERK->Cytokines

Signaling pathway for Vγ9Vδ2 T cell activation by BrHPP.

Conclusion and Future Directions

This compound holds considerable promise as an immunotherapeutic agent. However, a deeper understanding of its cellular pharmacology is essential for its rational development. The lack of data on its cellular uptake and metabolism represents a significant knowledge gap. The proposed experimental protocols and theoretical frameworks presented in this guide offer a roadmap for future research in this area. Elucidating the mechanisms of BrHPP transport and metabolic fate will be critical for optimizing dosing strategies, improving tumor targeting, and ultimately enhancing the clinical benefit of this novel class of immuno-oncology drugs. Future studies should focus on identifying the specific transporters involved in BrHPP uptake and characterizing the enzymatic pathways responsible for its metabolism. This knowledge will be invaluable for the design of next-generation phosphoantigens with improved pharmacological properties.

References

Navigating the In Vivo Landscape of BrHPP: A Technical Examination of Biodistribution and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromohydrin pyrophosphate (BrHPP), a potent phosphoantigen, has emerged as a significant activator of Vγ9Vδ2 T cells, a subset of T cells with powerful anti-tumor capabilities.[1][2] Understanding its behavior within a living system—its biodistribution and pharmacokinetics—is paramount for the strategic development of BrHPP-based immunotherapies. This technical guide synthesizes the current, albeit limited, publicly available knowledge on the in vivo profile of BrHPP, focusing on data from preclinical and clinical investigations.

Core Concepts: Mechanism of Action

BrHPP functions by stimulating Vγ9Vδ2 T cells, which recognize and respond to non-peptidic phosphorylated compounds.[1] This activation, which is independent of the major histocompatibility complex (MHC), leads to the expansion and activation of these cytotoxic T cells.[1] For robust in vivo amplification of Vγ9Vδ2 T cells, the co-administration of interleukin-2 (B1167480) (IL-2) has been shown to be a critical requirement.[1][2][3] The activated Vγ9Vδ2 T cells can then directly lyse tumor cells and orchestrate a broader anti-tumor immune response through the release of pro-inflammatory cytokines like TNF-α and IFN-γ.[1]

BrHPP_Mechanism_of_Action BrHPP BrHPP Vgamma9Vdelta2_T_Cell Vγ9Vδ2 T Cell BrHPP->Vgamma9Vdelta2_T_Cell Activates Activated_T_Cell Activated & Expanded Vγ9Vδ2 T Cells Vgamma9Vdelta2_T_Cell->Activated_T_Cell Proliferation IL2 IL-2 IL2->Vgamma9Vdelta2_T_Cell Co-stimulates Tumor_Cell Tumor Cell Activated_T_Cell->Tumor_Cell Targets Cytokines TNF-α, IFN-γ Activated_T_Cell->Cytokines Releases Lysis Direct Lysis Immune_Modulation Immune Modulation BrHPP_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_cycle1 Cycle 1 cluster_cycles_subsequent Subsequent Cycles (Q3W) cluster_analysis Analysis Patient_Selection Patient Selection (Solid Tumors) BrHPP_Infusion_C1 BrHPP Infusion (Day 1) Dose Escalation Cohorts Patient_Selection->BrHPP_Infusion_C1 PK_PD_Sampling_C1 PK/PD Sampling BrHPP_Infusion_C1->PK_PD_Sampling_C1 Safety_Assessment Safety & Tolerability (MTD Determination) BrHPP_Infusion_CS BrHPP Infusion (Day 1) PK_PD_Sampling_C1->BrHPP_Infusion_CS PD_Analysis Vγ9Vδ2 T Cell Expansion PK_PD_Sampling_C1->PD_Analysis PK_Analysis Pharmacokinetic Analysis PK_PD_Sampling_C1->PK_Analysis IL2_Admin Low-Dose IL-2 (Days 1-7) BrHPP_Infusion_CS->IL2_Admin PD_Sampling_CS PD Sampling IL2_Admin->PD_Sampling_CS PD_Sampling_CS->PD_Analysis

References

Methodological & Application

Protocol for Ex Vivo Expansion of Vγ9Vδ2 T Cells using BrHPP and IL-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vγ9Vδ2 T cells are a subset of gamma delta (γδ) T cells that play a crucial role in the innate immune response against tumors and infectious agents. These cells can be potently and selectively activated and expanded by phosphoantigens, such as the synthetic compound Bromohydrin Pyrophosphate (BrHPP), in combination with the cytokine Interleukin-2 (IL-2). This property makes them an attractive candidate for adoptive cell therapy in oncology. This document provides a detailed protocol for the ex vivo expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and IL-2.

Principle of the Method

The expansion of Vγ9Vδ2 T cells is initiated by the specific activation of the Vγ9Vδ2 T cell receptor (TCR). BrHPP, a potent phosphoantigen, binds to the intracellular domain of Butyrophilin 3A1 (BTN3A1), a molecule expressed on the surface of various cells, including antigen-presenting cells and the Vγ9Vδ2 T cells themselves. This binding induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR. This recognition, in conjunction with co-stimulatory signals, triggers a signaling cascade leading to T cell activation, proliferation, and differentiation into cytotoxic effector cells. IL-2 is a critical cytokine that promotes the survival and proliferation of activated T cells, thus ensuring a robust expansion of the Vγ9Vδ2 T cell population.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the ex vivo expansion of Vγ9Vδ2 T cells using phosphoantigens and IL-2.

Table 1: Expansion Fold and Purity of Vγ9Vδ2 T Cells

StimulantIL-2 ConcentrationCulture Duration (days)Fold ExpansionPurity (% of Vγ9Vδ2+ cells)Reference
BrHPPLow dose21~50-fold>80%[2]
Zoledronate1000 U/mL11Not specified>95%[3]
PamidronateNot specified14~20-fold~79%[4]
Zoledronate + aAPC300 IU/mL10132 to 730-fold>90% (post-enrichment)[5]

Table 2: Reagent Concentrations for Vγ9Vδ2 T Cell Expansion

ReagentConcentrationPurposeReference
BrHPP200 nMVγ9Vδ2 T cell activation[6]
Zoledronate5-10 µMVγ9Vδ2 T cell activation (induces endogenous phosphoantigen accumulation)[3][5]
IL-2100 - 1000 IU/mLT cell survival and proliferation[3]

Experimental Protocols

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque™ or Lymphoprep™ density gradient medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible: the upper plasma layer, a "buffy coat" layer containing PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 45-50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

2. Ex Vivo Expansion of Vγ9Vδ2 T Cells

Materials and Reagents:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound (BrHPP)

  • Recombinant Human Interleukin-2 (IL-2)

  • 24-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add BrHPP to the cell suspension to a final concentration of 200 nM.[6]

  • Add recombinant human IL-2 to the cell suspension to a final concentration of 100-1000 IU/mL. The optimal concentration may need to be determined empirically.

  • Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2.

  • Every 2-3 days, assess the cell culture for proliferation and morphology. Add fresh complete RPMI-1640 medium containing IL-2 (at the same initial concentration) to maintain a cell density of 0.5-2 x 10^6 cells/mL. Depending on the rate of proliferation, it may be necessary to split the cultures into new wells or larger flasks.

  • Continue the culture for 12-21 days. The optimal culture duration will depend on the desired expansion fold and purity.

3. Quality Control: Flow Cytometry Analysis of Vγ9Vδ2 T Cell Purity

Materials:

  • Expanded Vγ9Vδ2 T cell culture

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD3, Vγ9 TCR, and Vδ2 TCR

  • Flow cytometer

Procedure:

  • Harvest a representative sample of the expanded cells.

  • Wash the cells with FACS buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against CD3, Vγ9 TCR, and Vδ2 TCR according to the manufacturer's instructions.

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data by first gating on the CD3+ T cell population and then determining the percentage of cells that are positive for both Vγ9 and Vδ2 TCRs. A purity of >80-90% is typically achieved.

Visualizations

Signaling Pathway of Vγ9Vδ2 T Cell Activation by BrHPP

G Vγ9Vδ2 T Cell Activation by BrHPP cluster_membrane Cell Membrane cluster_intracellular Intracellular TCR Vγ9Vδ2 TCR ZAP70 ZAP70 TCR->ZAP70 activates BTN3A1 BTN3A1 BTN3A1->TCR conformational change & recognition BrHPP BrHPP BrHPP->BTN3A1 binds to intracellular domain PLCg2 PLCγ2 ZAP70->PLCg2 activates MAPK_Erk MAPK/Erk Pathway PLCg2->MAPK_Erk activates NFkB NF-κB PLCg2->NFkB activates Proliferation Proliferation MAPK_Erk->Proliferation Cytotoxicity Cytotoxicity (Granzyme B, Perforin) MAPK_Erk->Cytotoxicity Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokine_Production

Caption: Signaling cascade initiated by BrHPP leading to Vγ9Vδ2 T cell activation.

Experimental Workflow for Vγ9Vδ2 T Cell Expansion

G Workflow for Vγ9Vδ2 T Cell Expansion Start Start: Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Culture Cell Culture Initiation (1x10^6 cells/mL) PBMC_Isolation->Cell_Culture Stimulation Stimulation: BrHPP (200 nM) + IL-2 (100-1000 IU/mL) Cell_Culture->Stimulation Incubation Incubation (37°C, 5% CO2) Stimulation->Incubation Maintenance Culture Maintenance (Add fresh media + IL-2 every 2-3 days) Incubation->Maintenance 2-3 days Harvest Harvest Cells (Day 12-21) Incubation->Harvest 12-21 days Maintenance->Incubation QC Quality Control (Flow Cytometry for Purity) Harvest->QC End Expanded Vγ9Vδ2 T Cells QC->End

Caption: Step-by-step workflow for the ex vivo expansion of Vγ9Vδ2 T cells.

References

Application Notes and Protocols: Determining the Optimal BrHPP Concentration for Vγ9Vδ2 T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to infections and malignancies. These cells can be potently activated by small, non-peptidic molecules known as phosphoantigens. Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that has been shown to be a potent activator of Vγ9Vδ2 T cells, leading to their proliferation, cytokine production, and cytotoxic activity against tumor cells.[1][2] The activation of Vγ9Vδ2 T cells by BrHPP is dependent on the T cell receptor (TCR) and the butyrophilin 3A1 (BTN3A1) molecule.[3][4] This document provides detailed application notes and protocols for determining the optimal concentration of BrHPP for Vγ9Vδ2 T cell activation in vitro.

Data Presentation: BrHPP Concentration and Vγ9Vδ2 T Cell Activation

The optimal concentration of BrHPP for Vγ9Vδ2 T cell activation can vary depending on the specific application, such as T cell expansion, cytokine secretion, or cytotoxicity assays. The following tables summarize quantitative data from various studies on the effective concentrations of BrHPP for different aspects of Vγ9Vδ2 T cell activation.

Application BrHPP Concentration Cell Type Key Activation Markers/Readouts Reference
Direct Stimulation of Purified Vγ9Vδ2 T cells200 nMPurified Vγ9Vδ2 T cellsIFN-γ, CD107a, CD69[3]
In vitro Expansion of Vγ9Vδ2 T cells from PBMC200 nM (+ IL-2)Human PBMCsCD69, CD25Not specified in provided context
In vitro Amplification of Vγ9Vδ2 T cellsNot specifiedHuman PBMCs from neuroblastoma patientsProliferation (>80% Vγ9Vδ2 T cells after 21 days)[1][2]
Phosphoantigen EC50 for Vγ9Vδ2 T Cell Activation Reference
This compound (BrHPP)Referenced, but specific value not provided in search resultsReferenced from Kadri et al.

Signaling Pathway and Experimental Workflow

Vγ9Vδ2 T Cell Activation by BrHPP

The activation of Vγ9Vδ2 T cells by BrHPP is initiated by the interaction of BrHPP with the intracellular B30.2 domain of the Butyrophilin 3A1 (BTN3A1) molecule on an antigen-presenting cell or a target cell.[4][5] This interaction is thought to induce a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, cytokine release, and cytotoxic effector functions.[4][5]

G cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell BrHPP_ext BrHPP (extracellular) BrHPP_int BrHPP (intracellular) BrHPP_ext->BrHPP_int Uptake BTN3A1 BTN3A1 BrHPP_int->BTN3A1 Binds to B30.2 domain BTN3A1_active BTN3A1 (active conformation) BTN3A1->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Activation T Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity (CD107a) Activation->Cytotoxicity

Caption: Vγ9Vδ2 T cell activation by BrHPP.

Experimental Workflow for Determining Optimal BrHPP Concentration

This workflow outlines the key steps to determine the optimal concentration of BrHPP for Vγ9Vδ2 T cell activation in vitro.

G cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_results Results PBMC_iso Isolate PBMCs from whole blood Culture Culture PBMCs with different BrHPP concentrations and IL-2 PBMC_iso->Culture BrHPP_prep Prepare BrHPP serial dilutions BrHPP_prep->Culture FACS Flow Cytometry Analysis (CD3, Vδ2, CD69, CD107a) Culture->FACS ELISA ELISA for IFN-γ in supernatant Culture->ELISA Dose_response Generate Dose-Response Curves FACS->Dose_response ELISA->Dose_response Optimal_conc Determine Optimal Concentration Dose_response->Optimal_conc

Caption: Experimental workflow for BrHPP optimization.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Method:

  • Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL conical tube.

  • Wash the cells by adding 30-40 mL of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 supplemented with 10% FBS.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

Protocol 2: In Vitro Stimulation of Vγ9Vδ2 T Cells with BrHPP

Materials:

  • Isolated PBMCs (from Protocol 1)

  • BrHPP stock solution (e.g., 1 mM in sterile water or PBS)

  • Recombinant human Interleukin-2 (IL-2)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

Method:

  • Prepare serial dilutions of BrHPP in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1, 10, 100, 1000, 10000 nM).

  • Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.

  • Add 100 µL of the BrHPP dilutions to the respective wells. Include a no-BrHPP control.

  • Add IL-2 to each well to a final concentration of 100 IU/mL.

  • Incubate the plate in a humidified CO2 incubator at 37°C for the desired time period (e.g., 24 hours for early activation markers, 7-14 days for expansion).

  • For longer-term cultures, replenish the medium with fresh medium containing IL-2 every 2-3 days.

Protocol 3: Analysis of Vγ9Vδ2 T Cell Activation by Flow Cytometry

Materials:

  • Stimulated PBMCs (from Protocol 2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • CD3

    • Vδ2-TCR

    • CD69

    • CD107a (LAMP-1)

  • Brefeldin A and Monensin (for intracellular cytokine staining)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Method:

  • For CD107a staining: Add the anti-CD107a antibody directly to the culture wells 1 hour after the start of stimulation. Add Brefeldin A and Monensin 1 hour later and incubate for an additional 4 hours.

  • Harvest the cells from the 96-well plate and transfer to FACS tubes.

  • Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the surface staining antibodies (anti-CD3, anti-Vδ2-TCR, anti-CD69).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • (Optional, for intracellular cytokine staining) Fix and permeabilize the cells according to the manufacturer's protocol.

  • (Optional) Stain for intracellular IFN-γ.

  • Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the lymphocyte population, then on CD3+ T cells, and finally on Vδ2+ T cells to determine the percentage of cells expressing CD69 and CD107a.

Protocol 4: Measurement of IFN-γ Secretion by ELISA

Materials:

  • Supernatants from stimulated PBMC cultures (from Protocol 2)

  • Human IFN-γ ELISA kit

  • ELISA plate reader

Method:

  • After the desired stimulation period, centrifuge the 96-well plates at 300 x g for 5 minutes.

  • Carefully collect the supernatants without disturbing the cell pellet.

  • Perform the IFN-γ ELISA according to the manufacturer's instructions.

  • Read the absorbance on an ELISA plate reader and calculate the concentration of IFN-γ in each sample based on a standard curve.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to determine the optimal concentration of BrHPP for Vγ9Vδ2 T cell activation. By systematically evaluating a range of BrHPP concentrations and measuring key activation markers, researchers can identify the most effective conditions for their specific experimental needs, whether it be for basic research on γδ T cell biology or for the development of novel immunotherapies.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay Using BrHPP-Stimulated T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-delta (γδ) T cells are a unique subset of T lymphocytes that play a crucial role in the innate immune response against transformed cells. Unlike conventional alpha-beta (αβ) T cells, Vγ9Vδ2 T cells, the predominant subset of γδ T cells in peripheral blood, recognize small, non-peptidic phosphoantigens (pAgs) that are often overproduced by tumor cells through the dysregulated mevalonate (B85504) pathway.[1][2] This recognition is independent of the major histocompatibility complex (MHC). Bromohydrin pyrophosphate (BrHPP) is a potent synthetic phosphoantigen that can selectively activate and expand Vγ9Vδ2 T cells in vitro and in vivo.[2][3][4] This property makes BrHPP-stimulated γδ T cells promising effector cells for adoptive cell therapy in cancer treatment.

These application notes provide detailed protocols for the in vitro expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and subsequent evaluation of their cytotoxic potential against target tumor cells using Calcein-AM and Lactate Dehydrogenase (LDH) release assays.

Data Presentation

The following tables summarize typical quantitative data for the experimental protocols described.

Table 1: Expansion of Vγ9Vδ2 T Cells

ParameterValueReference
Initial Cell Seeding Density1 x 10⁶ PBMCs/mL[4]
BrHPP Concentration200 nM - 3 µM[4][5]
IL-2 Concentration100 - 400 IU/mL[6][7]
Culture Duration7 - 21 days[3][8]
Expected Vγ9Vδ2 T cell Purity>80%[3]
Expected Fold Expansion>50-fold[3]

Table 2: Calcein-AM Cytotoxicity Assay Parameters

ParameterValueReference
Target Cell Labeling Concentration10 - 15 µM Calcein-AM[9][10]
Labeling Time and Temperature30 minutes at 37°C[9]
Effector to Target (E:T) Ratios50:1, 25:1, 12.5:1, etc. (serially diluted)[9][11]
Incubation Time4 hours[10][12]
Plate Type96-well V-bottom or U-bottom[6][9]

Table 3: LDH Cytotoxicity Assay Parameters

ParameterValueReference
Effector to Target (E:T) Ratios20:1, 10:1, 5:1, 1:1[13][14]
Incubation Time4 - 6 hours[13][15]
Plate Type96-well U-bottom or flat-bottom[15][16]
Wavelength for Absorbance Reading490 nm[15][16]

Signaling Pathway and Experimental Workflow

Vγ9Vδ2 T Cell Activation by BrHPP

The activation of Vγ9Vδ2 T cells by phosphoantigens such as BrHPP is a complex process involving butyrophilin molecules. BrHPP enters the antigen-presenting cell (or the γδ T cell itself) and binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[17] This binding induces a conformational change in BTN3A1, leading to its interaction with Butyrophilin 2A1 (BTN2A1).[1] This heteromeric association is thought to trigger an "inside-out" signaling mechanism, altering the extracellular conformation of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector function.[1][17]

G cluster_APC Antigen-Presenting Cell / Target Cell cluster_Tcell Vγ9Vδ2 T Cell BrHPP_in BrHPP (in) BTN3A1_intra BTN3A1 (intracellular) BrHPP_in->BTN3A1_intra binds BTN2A1_intra BTN2A1 (intracellular) BTN3A1_intra->BTN2A1_intra associates with BTN3A1_extra BTN3A1 (extracellular) BTN2A1_intra->BTN3A1_extra conformational change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR recognizes Activation T Cell Activation (Proliferation, Cytotoxicity) TCR->Activation

Caption: Signaling pathway of BrHPP-mediated Vγ9Vδ2 T cell activation.

Experimental Workflow for In Vitro Cytotoxicity Assay

The overall experimental workflow involves the isolation of PBMCs, stimulation and expansion of Vγ9Vδ2 T cells with BrHPP and IL-2, followed by a cytotoxicity assay using the expanded effector cells and target tumor cells.

G start Isolate PBMCs from whole blood expand Expand Vγ9Vδ2 T cells with BrHPP and IL-2 start->expand harvest_effector Harvest expanded effector (γδ T) cells expand->harvest_effector coculture Co-culture effector and target cells at various E:T ratios harvest_effector->coculture prepare_target Prepare target (tumor) cells label_target Label target cells (e.g., Calcein-AM) prepare_target->label_target label_target->coculture assay Perform cytotoxicity assay (Calcein-AM or LDH) coculture->assay analyze Analyze data and calculate % cytotoxicity assay->analyze

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Experimental Protocols

Protocol 1: Expansion of Vγ9Vδ2 T Cells from PBMCs

Materials:

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and penicillin/streptomycin

  • This compound (BrHPP)

  • Recombinant human Interleukin-2 (B1167480) (rhIL-2)

  • Peripheral Blood Mononuclear Cells (PBMCs)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.[4]

  • Cell Culture Initiation: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.[4]

  • Stimulation: Add BrHPP to a final concentration of 3 µM and rhIL-2 to a final concentration of 300 IU/mL.[4]

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Every 2-3 days, assess the cell density and add fresh medium containing rhIL-2 (300 IU/mL) to maintain a cell concentration of approximately 1-2 x 10⁶ cells/mL. On day 5 of the culture, renew the rhIL-2.[4][6]

  • Expansion Duration: Continue the culture for 14-21 days to achieve significant expansion of the Vγ9Vδ2 T cell population.[3]

  • Purity Assessment (Optional): The purity of the expanded Vγ9Vδ2 T cells can be determined by flow cytometry using antibodies against CD3 and Vδ2-TCR.

Protocol 2: Calcein-AM Release-Based Cytotoxicity Assay

Materials:

  • Expanded Vγ9Vδ2 T cells (Effector cells)

  • Target tumor cells

  • Complete RPMI-1640 medium

  • Calcein-AM dye

  • DMSO

  • 96-well V-bottom microtiter plates

  • Triton X-100 (2% solution)

  • Fluorescence plate reader

Procedure:

  • Prepare Target Cells:

    • Harvest and count the target tumor cells.

    • Resuspend the cells in complete medium at a concentration of 1 x 10⁶ cells/mL.[9]

    • Add Calcein-AM to a final concentration of 15 µM and incubate for 30 minutes at 37°C with occasional shaking.[9]

    • Wash the labeled target cells twice with complete medium to remove excess dye.

    • Resuspend the washed target cells at a concentration of 1 x 10⁵ cells/mL.

  • Set up the Assay Plate:

    • Add 100 µL of the labeled target cell suspension to each well of a 96-well V-bottom plate (1 x 10⁴ cells/well).

    • Prepare serial dilutions of the effector Vγ9Vδ2 T cells in complete medium.

    • Add 100 µL of the effector cell dilutions to the wells containing target cells to achieve the desired Effector to Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, etc.).[11] Perform each ratio in triplicate.

    • Spontaneous Release Control: Add 100 µL of medium instead of effector cells to at least six wells containing target cells.[9]

    • Maximum Release Control: Add 100 µL of medium to at least six wells containing target cells. Just before reading, add 10 µL of 2% Triton X-100 to these wells to lyse the cells completely.[9]

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new black 96-well flat-bottom plate.

    • Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: LDH Release-Based Cytotoxicity Assay

Materials:

  • Expanded Vγ9Vδ2 T cells (Effector cells)

  • Target tumor cells

  • Complete RPMI-1640 medium (low serum, e.g., 1-4% FBS is recommended to reduce background)[15][18]

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Takara Bio)

  • 96-well U-bottom or flat-bottom microtiter plates

  • Absorbance plate reader

Procedure:

  • Prepare Cells:

    • Harvest and count the effector and target cells.

    • Resuspend both cell types in low-serum medium.

  • Set up the Assay Plate:

    • Seed 1 x 10⁴ target cells in 100 µL of medium per well in a 96-well plate.[15]

    • Add 100 µL of effector cells to the wells to achieve the desired E:T ratios (e.g., 20:1, 10:1, 5:1, 1:1).[13][14] Perform each ratio in triplicate.

    • Effector Cell Spontaneous Release Control: Wells containing only effector cells at the different concentrations used in the assay.[16]

    • Target Cell Spontaneous Release Control: Wells containing only target cells with medium.[16]

    • Target Cell Maximum Release Control: Wells containing only target cells. Add lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.[16]

    • Volume Correction Control: Wells containing only medium.

  • Incubation:

    • Centrifuge the plate at 250 x g for 3 minutes.

    • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[15]

  • Data Acquisition:

    • Centrifuge the plate at 250 x g for 5-10 minutes.[19]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 30 minutes, protected from light.[16]

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a plate reader.[15][16]

  • Data Analysis:

    • Subtract the background absorbance (from the volume correction control) from all other readings.

    • Calculate the percentage of specific cytotoxicity using the formula provided in the manufacturer's protocol, which will be similar to: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] x 100

References

Application Notes and Protocols for Flow Cytometry Analysis of BrHPP-Activated γδ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma delta (γδ) T cells are a unique subset of T lymphocytes that play a crucial role in both innate and adaptive immunity. Unlike conventional αβ T cells, γδ T cells can recognize and respond to target cells in a non-MHC-restricted manner, making them attractive candidates for cancer immunotherapy.[1] The major subset of γδ T cells in human peripheral blood expresses the Vγ9Vδ2 T cell receptor (TCR) and can be potently activated by small phosphorylated molecules known as phosphoantigens (pAgs).[2][3]

Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that can selectively activate and promote the expansion of Vγ9Vδ2 T cells, particularly in the presence of interleukin-2 (B1167480) (IL-2).[4][5][6] This activation leads to the upregulation of cytotoxic machinery and the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][7] Flow cytometry is an indispensable tool for characterizing the phenotype, activation state, and functional capacity of BrHPP-activated γδ T cells. These application notes provide detailed protocols for the analysis of these cells.

Signaling Pathway for BrHPP-Mediated γδ T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens like BrHPP is mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or tumor cells.[8][9] The binding of BrHPP to the intracellular domain of BTN3A1 induces a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation.[8][9]

G cluster_0 Antigen Presenting Cell / Tumor Cell cluster_1 γδ T Cell BrHPP BrHPP BTN3A1_intra BTN3A1 (Intracellular B30.2 domain) BrHPP->BTN3A1_intra Binds to BTN3A1_extra BTN3A1 (Extracellular domain) - Conformational Change - BTN3A1_intra->BTN3A1_extra Induces Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1_extra->Vgamma9Vdelta2_TCR Recognized by Activation γδ T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Vgamma9Vdelta2_TCR->Activation Triggers

BrHPP-mediated γδ T cell activation pathway.

Experimental Workflow

The overall workflow for the analysis of BrHPP-activated γδ T cells involves isolating peripheral blood mononuclear cells (PBMCs), activating and expanding the γδ T cells with BrHPP and IL-2, staining the cells with fluorescently labeled antibodies, and acquiring and analyzing the data using a flow cytometer.

G start Start: Whole Blood Sample pbmc_isolation 1. PBMC Isolation (Ficoll-Paque density gradient) start->pbmc_isolation activation 2. γδ T Cell Activation & Expansion (BrHPP + IL-2 for 8-14 days) pbmc_isolation->activation staining 3. Cell Staining (Surface and/or Intracellular Markers) activation->staining acquisition 4. Flow Cytometry Acquisition staining->acquisition analysis 5. Data Analysis (Gating and Quantification) acquisition->analysis end End: Characterized γδ T Cell Population analysis->end

Experimental workflow for γδ T cell analysis.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: Ex vivo Activation and Expansion of γδ T Cells

This protocol details the selective activation and expansion of Vγ9Vδ2 T cells from isolated PBMCs using BrHPP and IL-2.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • BrHPP (e.g., IPH1101)

  • Recombinant human IL-2

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Add BrHPP to a final concentration in the nanomolar range (e.g., 100-400 nM).

  • Add recombinant human IL-2 to a final concentration of 100-200 IU/mL.

  • Plate 2 mL of the cell suspension into each well of a 24-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Every 2-3 days, assess cell density and add fresh medium containing IL-2 to maintain a cell density of 0.5-1 x 10⁶ cells/mL.

  • After 8-14 days of culture, harvest the cells for flow cytometry analysis. Successful expansion can result in Vγ9Vδ2 T cells comprising over 80% of the cultured cells.[6]

Protocol 3: Flow Cytometry Staining for Surface Markers

This protocol describes the staining of cell surface markers to identify and phenotype BrHPP-activated γδ T cells.

Materials:

  • Expanded γδ T cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 2 for examples)

  • FACS tubes or 96-well U-bottom plate

  • Centrifuge

Procedure:

  • Harvest the expanded cells and wash them once with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Aliquot 100 µL of the cell suspension (1-2 x 10⁵ cells) into FACS tubes or wells of a 96-well plate.

  • Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies for surface markers.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer (or 200 µL for a 96-well plate) by centrifuging at 300-400 x g for 5 minutes.

  • Resuspend the final cell pellet in 200-500 µL of FACS buffer for flow cytometry acquisition.

Protocol 4: Intracellular Cytokine Staining (ICS)

This protocol is for the detection of intracellular cytokines like IFN-γ and TNF-α following a brief restimulation.

Materials:

  • Expanded γδ T cells

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)[10]

  • Surface staining antibodies

  • Fixation/Permeabilization buffer kit (e.g., BD Cytofix/Cytoperm)

  • Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)

  • Permeabilization/Wash buffer

Procedure:

  • Restimulate the expanded γδ T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.[11][12]

  • Harvest the cells and perform surface staining as described in Protocol 3.

  • After the final wash of the surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at 4°C.

  • Wash the cells twice with 1X permeabilization/wash buffer.

  • Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer containing the intracellular antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1X permeabilization/wash buffer.

  • Resuspend the final cell pellet in FACS buffer for flow cytometry acquisition.

Data Presentation

The following tables summarize the expected quantitative changes in marker expression on γδ T cells following activation with BrHPP.

Table 1: Gating Strategy for BrHPP-Activated γδ T Cells

Gating StepParent PopulationMarkers UsedDescription
1All eventsFSC-A vs. SSC-AGate on lymphocytes based on size and granularity.[13]
2LymphocytesFSC-A vs. FSC-HGate on singlets to exclude doublets.
3SingletsCD3Gate on CD3⁺ T cells.[13]
4CD3⁺ T cellsTCR γδ vs. TCR Vδ2Identify the Vγ9Vδ2 T cell population (TCR γδ⁺ Vδ2⁺).

Table 2: Phenotypic Markers for Flow Cytometry Analysis

MarkerTypeExpected Change with BrHPP Activation
CD3 LineageNo change (Pan T cell marker)
TCR γδ LineageNo change (γδ T cell marker)
TCR Vδ2 LineageIncreased percentage of total lymphocytes due to expansion
CD69 Early ActivationUpregulated[14]
CD25 Activation (IL-2Rα)Upregulated[14]
HLA-DR ActivationUpregulated[8]
NKG2D Cytotoxicity ReceptorUpregulated[15]
CD107a DegranulationIncreased surface expression upon target cell encounter
Granzyme B Cytotoxic EffectorIncreased intracellular expression[7]
Perforin Cytotoxic EffectorIncreased intracellular expression[7]
CD45RA MemoryShift from Naïve (CD45RA⁺CD27⁺) to Effector Memory (CD45RA⁻CD27⁻)
CD27 Memory/CostimulatoryDownregulated on effector cells[15]
IFN-γ Effector CytokineIncreased intracellular expression upon restimulation[1][7]
TNF-α Effector CytokineIncreased intracellular expression upon restimulation[1][7]

Table 3: Representative Quantitative Data Post-BrHPP Expansion

ParameterUnstimulated PBMCsBrHPP + IL-2 Expanded Cells (Day 14)
% Vδ2 T cells of CD3⁺1-5%>80%[6]
% CD69⁺ of Vδ2 T cells<5%>60%
% CD25⁺ of Vδ2 T cells<10%>70%
% IFN-γ⁺ of Vδ2 T cells (post-restimulation)<1%>50%
% TNF-α⁺ of Vδ2 T cells (post-restimulation)<1%>40%

Note: The percentages are representative and can vary depending on the donor, culture conditions, and specific protocol used.

References

Application Notes and Protocols for the Use of Bromohydrin Pyrophosphate (BrHPP) in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, is a potent activator of a specific subset of human T cells known as Vγ9Vδ2 T cells. These cells play a crucial role in the innate immune response to transformed cells and are implicated in tumor immunosurveillance.[1] BrHPP, in combination with Interleukin-2 (IL-2), has been investigated as a therapeutic agent to expand and activate these Vγ9Vδ2 T cells, thereby enhancing their anti-tumor activity. This document provides an overview of the mechanism of action of BrHPP, detailed protocols for its use in in vitro and in vivo preclinical cancer models, and a summary of available data.

Mechanism of Action

BrHPP mimics endogenous phosphoantigens that accumulate in tumor cells due to dysregulation of the mevalonate (B85504) pathway.[2] Vγ9Vδ2 T cells recognize these phosphoantigens through their T-cell receptor (TCR) in a butyrophilin 3A1 (BTN3A1)-dependent manner, leading to their activation, proliferation, and differentiation into cytotoxic effector cells.[2] Activated Vγ9Vδ2 T cells can directly kill tumor cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes. They also contribute to a broader anti-tumor immune response by producing pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] The co-administration of IL-2 is often essential to promote the survival and robust expansion of the activated Vγ9Vδ2 T cell population.[1][3]

BrHPP_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell Vγ9Vδ2 T Cell Mevalonate_Pathway Dysregulated Mevalonate Pathway Endogenous_pAg Endogenous Phosphoantigens (e.g., IPP) Mevalonate_Pathway->Endogenous_pAg gd_TCR Vγ9Vδ2 TCR Endogenous_pAg->gd_TCR Presented by BTN3A1 BTN3A1 BTN3A1->gd_TCR Interacts with Activation Activation gd_TCR->Activation Proliferation Proliferation & Expansion Activation->Proliferation Effector_Functions Effector Functions Activation->Effector_Functions Cytotoxicity Tumor Cell Lysis (Perforin, Granzymes) Cytokines Cytokine Production (IFN-γ, TNF-α) BrHPP BrHPP (Synthetic Phosphoantigen) BrHPP->gd_TCR Binds to IL2 IL-2

BrHPP activates Vγ9Vδ2 T cells via their TCR, a process enhanced by IL-2.

Quantitative Data from Preclinical and Clinical Studies

Table 1: In Vitro Expansion of Human Vγ9Vδ2 T Cells

Cell SourceTreatmentCulture DurationFold Expansion of Vγ9Vδ2 T CellsPurity of Vγ9Vδ2 T CellsReference
PBMCs from Neuroblastoma PatientsBrHPP + low-dose IL-221 days~50-fold>80%[4]

Table 2: Pharmacodynamic Effects of BrHPP (IPH1101) in a Phase I Clinical Trial in Solid Tumor Patients

BrHPP Dose (mg/m²)Co-treatmentMaximum Fold Expansion of Vγ9Vδ2 T Cells (vs. baseline)
200 - 1800Low-dose IL-2 (1 MIU/m²/day for 7 days)5 to 50-fold

Data summarized from a Phase I trial in 28 patients with solid tumors. The expansion of γδ T lymphocytes was dose-dependent on IPH1101 and required co-administration of IL-2.[3]

Experimental Protocols

In Vitro Expansion of Human Vγ9Vδ2 T Cells from PBMCs

This protocol is adapted from studies demonstrating the robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).[4]

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin

  • BrHPP

  • Recombinant human IL-2 (rhIL-2)

  • Human PBMCs isolated from whole blood or buffy coats

Protocol:

  • Isolate PBMCs: Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture Setup: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Stimulation: Add BrHPP to the cell culture at a final concentration of 1-3 µM. Add rhIL-2 to a final concentration of 100-300 IU/mL.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Maintenance: Every 2-3 days, assess the cell density and viability. If necessary, split the cultures and add fresh complete medium containing rhIL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.

  • Expansion Monitoring: Monitor the expansion and purity of the Vγ9Vδ2 T cell population (identified by flow cytometry using antibodies against CD3 and Vδ2-TCR) over a period of 14-21 days.

In_Vitro_Expansion_Workflow Start Start: Human Whole Blood or Buffy Coat Ficoll Ficoll-Paque Density Gradient Centrifugation Start->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Culture Culture PBMCs at 1x10^6 cells/mL PBMCs->Culture Stimulate Add BrHPP (1-3 µM) and IL-2 (100-300 IU/mL) Culture->Stimulate Incubate Incubate at 37°C, 5% CO2 Stimulate->Incubate Maintain Maintain Culture: Split cells and add fresh medium with IL-2 every 2-3 days Incubate->Maintain Monitor Monitor Vγ9Vδ2 T cell expansion and purity (Flow Cytometry) Maintain->Monitor End End: Expanded Vγ9Vδ2 T Cells Monitor->End

Workflow for the in vitro expansion of Vγ9Vδ2 T cells using BrHPP and IL-2.
In Vivo Evaluation of BrHPP in a Humanized Mouse Xenograft Model

Note: Specific preclinical data on the in vivo efficacy of BrHPP in mouse models, including tumor growth inhibition and survival, are not widely published. The following protocol is a general guideline for evaluating Vγ9Vδ2 T cell-activating compounds in a humanized mouse model bearing a human tumor xenograft. This model is necessary because BrHPP primarily activates human Vγ9Vδ2 T cells.

Model: Humanized mice (e.g., NOD-scid IL2rγnull mice reconstituted with human CD34+ hematopoietic stem cells or engrafted with human PBMCs).

Materials:

  • Humanized mice

  • Human cancer cell line (e.g., a solid tumor line known to be susceptible to Vγ9Vδ2 T cell-mediated lysis)

  • Matrigel

  • BrHPP (sterile, for in vivo use)

  • Recombinant human IL-2 (sterile, for in vivo use)

  • Calipers for tumor measurement

  • Sterile saline or PBS

Protocol:

  • Tumor Implantation:

    • Harvest human tumor cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each humanized mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: BrHPP alone

    • Group 3: IL-2 alone

    • Group 4: BrHPP + IL-2

  • Drug Administration (Example Dosing Regimen - requires optimization):

    • BrHPP: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a dose range of 1-10 mg/kg, once or twice weekly. The optimal dose and schedule must be determined empirically.

    • IL-2: Administer subcutaneously (s.c.) at a low dose (e.g., 50,000 - 100,000 IU/mouse) daily or every other day, often starting concurrently with or shortly after BrHPP administration.

  • Monitoring and Endpoints:

    • Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Body Weight and Clinical Signs: Monitor the body weight and overall health of the mice regularly.

    • Survival: Monitor survival and euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or if they show signs of significant morbidity.

    • Immunophenotyping (Optional): At the end of the study, or at intermediate time points, blood, spleen, and tumor tissue can be collected to analyze the frequency and activation status of human Vγ9Vδ2 T cells by flow cytometry.

In_Vivo_Xenograft_Workflow Start Start: Humanized Mice Implant Subcutaneous Implantation of Human Tumor Cells Start->Implant Tumor_Growth Allow Tumors to Establish (e.g., 50-100 mm³) Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Treatment Administer Treatment: - Vehicle - BrHPP - IL-2 - BrHPP + IL-2 Randomize->Treatment Monitor Monitor: - Tumor Volume - Body Weight - Survival Treatment->Monitor Analysis Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immunophenotyping (optional) Monitor->Analysis End End of Study Analysis->End

General workflow for evaluating BrHPP in a humanized mouse xenograft model.

Discussion and Future Directions

BrHPP is a promising immunotherapeutic agent that can effectively activate and expand the Vγ9Vδ2 T cell population, which has demonstrated cytotoxic activity against a broad range of tumor cells in vitro.[1] Clinical data from a Phase I study supports the biological activity and acceptable safety profile of BrHPP in combination with low-dose IL-2 in patients with solid tumors.[3]

A significant gap in the current understanding of BrHPP is the lack of comprehensive, publicly available data on its anti-tumor efficacy in preclinical animal models. Future research should focus on generating this data, including determining optimal dosing and schedules in humanized mouse models of various cancers. Such studies will be crucial for guiding the design of future clinical trials and for exploring the full therapeutic potential of BrHPP in oncology. The use of patient-derived xenograft (PDX) models in humanized mice could provide even more clinically relevant insights into the efficacy of BrHPP.

References

Harnessing Innate and Adaptive Immunity: BrHPP in Combination with Monoclonal Antibodies for Enhanced Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A promising frontier in cancer immunotherapy involves the strategic combination of agents that activate the innate immune system with targeted monoclonal antibodies that leverage adaptive immunity. Bromohydrin pyrophosphate (BrHPP), a potent activator of Vγ9Vδ2 T cells, is at the forefront of this approach. When used in conjunction with tumor-targeting monoclonal antibodies, BrHPP has the potential to significantly enhance anti-cancer efficacy. These application notes provide a detailed overview of the underlying mechanisms, experimental protocols, and available data for researchers, scientists, and drug development professionals exploring this innovative therapeutic strategy.

Introduction

Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in immunosurveillance. They can be selectively activated and expanded by phosphoantigens such as BrHPP.[1][2] Once activated, these cells exhibit potent, MHC-unrestricted cytotoxicity against a wide range of tumor cells.[1][3] Monoclonal antibodies (mAbs), on the other hand, are a cornerstone of modern cancer therapy, targeting specific tumor-associated antigens to induce tumor cell death through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5][6]

The combination of BrHPP and monoclonal antibodies is based on the principle of augmenting ADCC. Vγ9Vδ2 T cells, when expanded in the presence of IL-2, can upregulate the expression of CD16 (FcγRIII), the receptor that recognizes the Fc portion of IgG antibodies bound to tumor cells.[4] This enables the BrHPP-activated Vγ9Vδ2 T cells to act as potent effector cells, leading to enhanced killing of antibody-coated tumor cells.[4]

Mechanism of Action: A Synergistic Approach

The synergistic anti-tumor effect of combining BrHPP and monoclonal antibodies stems from the convergence of two distinct but complementary immune pathways.

  • BrHPP-mediated Vγ9Vδ2 T Cell Activation: BrHPP, a synthetic phosphoantigen, is recognized by the Vγ9Vδ2 T cell receptor (TCR) in a butyrophilin 3A1 (BTN3A1)-dependent manner.[7] This interaction triggers the activation, proliferation, and differentiation of Vγ9Vδ2 T cells into cytotoxic effector cells.[1][2]

  • Monoclonal Antibody-mediated Targeting: Tumor-specific monoclonal antibodies bind to their cognate antigens on the surface of cancer cells, "marking" them for destruction.

  • Enhanced ADCC: BrHPP-activated Vγ9Vδ2 T cells expressing CD16 recognize the Fc region of the tumor-bound monoclonal antibodies. This engagement triggers the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the efficient lysis of the target cancer cell.[4]

G cluster_0 Vγ9Vδ2 T Cell Activation cluster_1 Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) BrHPP BrHPP BTN3A1 BTN3A1 BrHPP->BTN3A1 binds Vγ9Vδ2_TCR Vγ9Vδ2 TCR BTN3A1->Vγ9Vδ2_TCR presents to Vγ9Vδ2_T_Cell Vγ9Vδ2 T Cell Vγ9Vδ2_TCR->Vγ9Vδ2_T_Cell activates Activated_Vγ9Vδ2_T_Cell Activated Vγ9Vδ2 T Cell (CD16+) Vγ9Vδ2_T_Cell->Activated_Vγ9Vδ2_T_Cell Proliferation & CD16 Upregulation mAb Monoclonal Antibody Activated_Vγ9Vδ2_T_Cell->mAb binds via CD16 to Fc region Tumor_Cell Tumor Cell Activated_Vγ9Vδ2_T_Cell->Tumor_Cell releases perforin & granzymes Tumor_Antigen Tumor Antigen mAb->Tumor_Antigen binds to Lysis Tumor Cell Lysis Tumor_Cell->Lysis Tumor_Antigen->Tumor_Cell

Figure 1: Mechanism of synergistic anti-tumor activity.

Preclinical Data Summary

Preclinical studies have demonstrated the enhanced anti-tumor efficacy of combining Vγ9Vδ2 T cell activators with monoclonal antibodies. While specific data for BrHPP in combination with various monoclonal antibodies is emerging, studies using mechanistically similar phosphoantigens like Zoledronate provide strong proof-of-concept.

Monoclonal AntibodyCancer TypeModelKey FindingsReference
TrastuzumabHER-2+ Breast CancerXenograft (mice)Combination of phosphoantigen-stimulated γδ T cells and trastuzumab showed greater reduction in tumor growth compared to trastuzumab alone.[8]
Rituximab (B1143277)B-cell LymphomaIn vitroCombination of Vγ9Vδ2 T cells and rituximab resulted in higher cytotoxicity against CD20-positive target cells.[4]
TrastuzumabHER2-positive Breast CancerIn vitroVγ9Vδ2 T cells in combination with trastuzumab led to greater cytotoxicity against HER2-positive cells compared to either agent alone.[4]
CetuximabColorectal CancerIn vitroCetuximab-mediated ADCC is correlated with the cell surface expression level of EGFR.

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Vγ9Vδ2 T Cells

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and IL-2.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • Recombinant human IL-2 (rhIL-2)

  • BrHPP

  • CD3, Vγ9, and CD16 antibodies for flow cytometry

Procedure:

  • Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Wash PBMCs twice with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine).

  • Seed PBMCs at a density of 1 x 10^6 cells/mL in a culture flask.

  • Add BrHPP to a final concentration of 3 µM.

  • Add rhIL-2 to a final concentration of 100 IU/mL.

  • Incubate cells at 37°C in a 5% CO2 incubator.

  • Every 2-3 days, add fresh complete medium containing 100 IU/mL of rhIL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.

  • After 10-14 days, assess the purity of the Vγ9Vδ2 T cell population by flow cytometry using antibodies against CD3 and Vγ9. A purity of >90% is typically achieved.

  • Assess CD16 expression on the expanded Vγ9Vδ2 T cells.

G start Start: Healthy Donor Buffy Coat pbmc_isolation PBMC Isolation (Ficoll-Paque) start->pbmc_isolation cell_culture Cell Culture (1x10^6 cells/mL) pbmc_isolation->cell_culture stimulation Stimulation: BrHPP (3 µM) rhIL-2 (100 IU/mL) cell_culture->stimulation incubation Incubation (37°C, 5% CO2) stimulation->incubation feeding Media Change with rhIL-2 (every 2-3 days) incubation->feeding analysis Flow Cytometry Analysis (Day 10-14) (%Vγ9Vδ2, %CD16+) incubation->analysis feeding->incubation Repeat end End: Expanded Vγ9Vδ2 T Cells analysis->end

Figure 2: Workflow for ex vivo expansion of Vγ9Vδ2 T cells.
Protocol 2: In Vitro Cytotoxicity Assay (ADCC)

This protocol details a flow cytometry-based assay to evaluate the ADCC activity of expanded Vγ9Vδ2 T cells in combination with a monoclonal antibody against a target tumor cell line.

Materials:

  • Expanded Vγ9Vδ2 T cells (from Protocol 1)

  • Target tumor cell line (e.g., HER2-positive SK-BR-3 for trastuzumab, CD20-positive Raji for rituximab)

  • Tumor-specific monoclonal antibody (e.g., Trastuzumab, Rituximab)

  • Isotype control antibody

  • Cell viability dye (e.g., 7-AAD or Propidium Iodide)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Target Cell Preparation:

    • Label the target tumor cells with CFSE according to the manufacturer's protocol.

    • Wash and resuspend the labeled target cells in complete medium.

    • Seed 5 x 10^4 target cells per well in a 96-well U-bottom plate.

  • Antibody Opsonization:

    • Add the tumor-specific monoclonal antibody or isotype control to the wells containing target cells at a final concentration of 10 µg/mL.

    • Incubate for 30 minutes at 37°C.

  • Co-culture:

    • Add the expanded Vγ9Vδ2 T cells (effector cells) to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include control wells with target cells alone, target cells with antibody alone, and target cells with effector cells alone.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After incubation, gently resuspend the cells and transfer to FACS tubes.

    • Add the cell viability dye (e.g., 7-AAD) to each tube.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CFSE-positive target cell population.

    • Determine the percentage of dead target cells (CFSE-positive, 7-AAD-positive).

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Dead Target Cells in Test Well - % Dead Target Cells in Spontaneous Release Well) / (100 - % Dead Target Cells in Spontaneous Release Well)] x 100

G cluster_0 Target Cell Preparation cluster_1 Effector Cell Preparation label_target Label Target Cells (e.g., CFSE) seed_target Seed Target Cells (5x10^4/well) label_target->seed_target opsonization Opsonization: Add mAb or Isotype (10 µg/mL) Incubate 30 min seed_target->opsonization prep_effector Prepare Expanded Vγ9Vδ2 T Cells coculture Co-culture: Add Effector Cells (various E:T ratios) Incubate 4 hours prep_effector->coculture opsonization->coculture staining Staining: Add Viability Dye (e.g., 7-AAD) coculture->staining analysis Flow Cytometry Analysis staining->analysis calculation Calculate % Specific Lysis analysis->calculation

References

Application Notes and Protocols for Adoptive T-cell Therapy with BrHPP-Expanded γδ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma delta (γδ) T cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1] Unlike αβ T cells, γδ T cells recognize and target malignant cells in a manner independent of the major histocompatibility complex (MHC), making them an attractive candidate for "off-the-shelf" allogeneic cell therapies.[2][3][4] The Vγ9Vδ2 T cell subset, which is predominant in peripheral blood, recognizes phosphoantigens (PAgs) that accumulate in tumor cells due to dysregulation of the mevalonate (B85504) pathway.[5][6]

Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, is a potent stimulator of Vγ9Vδ2 T cells.[7][8] Administration of BrHPP, often in combination with Interleukin-2 (IL-2), leads to the robust selective expansion of this cytotoxic T cell population.[7][8][9] These expanded γδ T cells can effectively lyse a wide variety of tumor cells.[7][8][10] This document provides detailed application notes and protocols for the ex vivo expansion of γδ T cells using BrHPP for use in adoptive cell therapy research and development.

Principle of the Method: BrHPP-Mediated Activation

Vγ9Vδ2 T cells are activated by the accumulation of endogenous phosphoantigens, such as isopentenyl pyrophosphate (IPP).[6] In many tumor cells, the mevalonate pathway is upregulated, leading to higher levels of IPP. Synthetic phosphoantigens like BrHPP mimic these natural ligands, directly activating Vγ9Vδ2 T cells.[2] This activation is dependent on the T-cell receptor (TCR) but can be enhanced by signals from other receptors like NKG2D which recognize stress ligands on tumor cells.[5][11] The activation signal from BrHPP, combined with the proliferative signal from co-administered IL-2, results in a significant and selective expansion of the Vγ9Vδ2 T cell population.[7][9]

G cluster_0 Tumor Cell / Antigen Presenting Cell cluster_1 Vγ9Vδ2 T Cell Mevalonate Mevalonate Pathway (Upregulated in Tumors) IPP IPP (Isopentenyl Pyrophosphate) Accumulation Mevalonate->IPP Dysregulation BTN3A1 BTN3A1 IPP->BTN3A1 Binds Intracellularly BrHPP_ext BrHPP (exogenous) BrHPP_ext->BTN3A1 Binds & Induces Conformational Change TCR Vγ9Vδ2 TCR BTN3A1->TCR TCR Engagement Activation Cellular Activation TCR->Activation Proliferation Proliferation & Effector Function Activation->Proliferation Primes for IL2R IL-2 Receptor IL2R->Proliferation IL2 IL-2 (exogenous) IL2->IL2R Binds G start Isolate PBMCs from Whole Blood culture Culture PBMCs (e.g., 1x10^6 cells/mL) in complete medium start->culture stimulate Add BrHPP (e.g., 100-400 nM) and IL-2 (e.g., 100-1000 IU/mL) culture->stimulate incubate Incubate for 12-21 days at 37°C, 5% CO2 stimulate->incubate monitor Monitor cell proliferation and refresh medium with IL-2 every 2-3 days incubate->monitor Iterative Process harvest Harvest cells when high percentage of γδ T cells is achieved monitor->harvest

References

Application Notes and Protocols: BrHPP as an Adjuvant in Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that acts as a potent activator of Vγ9Vδ2 T cells, a subset of γδ T cells with natural cytotoxicity against a broad range of tumor cells.[1][2] While traditionally investigated as a standalone immunotherapy, emerging evidence highlights the potential of BrHPP as a powerful adjuvant in therapeutic cancer vaccines. This is attributed to its ability to not only directly stimulate a potent anti-tumor γδ T cell response but also to indirectly enhance and shape adaptive αβ T cell immunity, a critical component for long-lasting tumor control.

These application notes provide a comprehensive overview of BrHPP's mechanism of action as a cancer vaccine adjuvant, supported by preclinical and clinical data. Detailed protocols are included to guide researchers in the formulation, administration, and evaluation of BrHPP-adjuvanted cancer vaccines in a preclinical setting.

Mechanism of Action: BrHPP as a "Cellular Adjuvant"

BrHPP's adjuvant properties stem from its primary function as a Vγ9Vδ2 T cell agonist. The activation of these cells initiates a cascade of immune events that bridge the innate and adaptive immune systems.

  • Direct Activation of Vγ9Vδ2 T Cells: BrHPP is recognized by the B7-like molecule Butyrophilin 3A1 (BTN3A1) on the surface of various cells, leading to the activation of Vγ9Vδ2 T cells in a T cell receptor (TCR)-dependent manner.[2]

  • Pro-inflammatory Cytokine Production: Activated Vγ9Vδ2 T cells produce high levels of pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3] This creates a TH1-polarizing microenvironment, which is crucial for effective anti-tumor T cell immunity.

  • Enhanced Antigen Presentation: Activated Vγ9Vδ2 T cells can function as antigen-presenting cells (APCs). They have been shown to take up, process, and cross-present tumor antigens on MHC class I molecules to CD8+ T cells, thereby initiating or augmenting a tumor-specific adaptive immune response.

  • Dendritic Cell (DC) Co-stimulation: Vγ9Vδ2 T cells can provide co-stimulatory signals to conventional APCs like dendritic cells. This interaction enhances the maturation and antigen-presenting capacity of DCs, leading to more robust priming of antigen-specific CD4+ and CD8+ T cells.

Below is a diagram illustrating the proposed signaling pathway for BrHPP's adjuvant effect.

BrHPP_Adjuvant_Pathway cluster_vaccine Vaccine Formulation cluster_immune_cells Immune Cell Interactions cluster_response Anti-Tumor Response BrHPP BrHPP gdT_Cell Vγ9Vδ2 T Cell BrHPP->gdT_Cell Activates TumorAntigen Tumor Antigen (Peptide, Protein, etc.) DC Dendritic Cell (APC) TumorAntigen->DC Uptake gdT_Cell->DC Co-stimulation (e.g., CD86) CD8_T_Cell CD8+ T Cell (CTL) gdT_Cell->CD8_T_Cell Cross-presentation (MHC I) TumorCell Tumor Cell gdT_Cell->TumorCell Direct Cytotoxicity DC->CD8_T_Cell Presents Antigen (MHC I) CD4_T_Cell CD4+ T Cell (Helper T Cell) DC->CD4_T_Cell Presents Antigen (MHC II) CD8_T_Cell->TumorCell Antigen-Specific Cytotoxicity CD4_T_Cell->CD8_T_Cell Provides Help TumorLysis Tumor Cell Lysis TumorCell->TumorLysis

BrHPP's dual action as a direct Vγ9Vδ2 T cell activator and an adjuvant for adaptive immunity.

Quantitative Data from Preclinical and Clinical Studies

While specific studies co-formulating BrHPP with a defined tumor antigen are limited, data from studies using BrHPP as an immunotherapeutic agent provide strong evidence for its potent immune-stimulatory effects.

Study TypeCancer ModelKey FindingsReference
Clinical Trial (Phase I) Solid TumorsIn combination with low-dose IL-2, BrHPP was well-tolerated and induced potent in vivo expansion of Vγ9Vδ2 T lymphocytes. Dose-limiting toxicities were observed at 1,800 mg/m².[3][4]
Preclinical (in vitro) NeuroblastomaBrHPP, with low-dose IL-2, led to a >50-fold expansion of Vγ9Vδ2 T cells from patient PBMCs. These expanded cells demonstrated lytic activity against autologous neuroblastoma cells.[1]
Clinical Trial (Phase I) Metastatic Renal Cell CarcinomaEx vivo expanded Vγ9Vδ2 T cells in combination with BrHPP and IL-2 were well-tolerated. 6 out of 10 patients showed stable disease.
Preclinical (in vitro) Various Cancer Cell LinesVγ9Vδ2 T cells expanded with zoledronic acid (another phosphoantigen) and IL-2 were capable of killing cancer cells and cross-presenting tumor antigens to CD8+ T cells.

Experimental Protocols

The following protocols are designed to guide the investigation of BrHPP as a cancer vaccine adjuvant in a preclinical mouse model. These are generalized protocols and may require optimization for specific tumor models and antigens.

Protocol 1: Formulation of a BrHPP-Adjuvanted Peptide Vaccine

This protocol describes the preparation of a simple vaccine formulation by mixing a tumor-associated peptide antigen with BrHPP.

Materials:

  • Tumor-associated peptide antigen (e.g., OVA (257-264) - SIINFEKL for B16-OVA models)

  • BrHPP (this compound)

  • Sterile, endotoxin-free PBS (Phosphate Buffered Saline)

  • Sterile, pyrogen-free vials

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized peptide antigen in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution. Store at -20°C.

  • BrHPP Reconstitution: Reconstitute BrHPP in sterile PBS to a stock concentration of 1 mg/mL. Store at -20°C.

  • Vaccine Formulation (for a single mouse dose):

    • In a sterile vial, combine the desired amount of peptide antigen (e.g., 100 µg) and BrHPP (e.g., 50 µg).

    • Add sterile PBS to a final injection volume of 100 µL.

    • Mix gently by pipetting.

  • Quality Control: The formulation should be prepared fresh on the day of immunization. Ensure all components are sterile and endotoxin-tested.

Protocol 2: In Vivo Tumor Model and Vaccination Schedule

This protocol outlines a therapeutic vaccination study in a mouse tumor model.

Vaccination_Workflow Day0 Day 0: Tumor Cell Inoculation (e.g., s.c. injection) Monitor Monitor Tumor Growth (e.g., every 2-3 days) Day0->Monitor Day7 Day 7: Prime Vaccination (Antigen + BrHPP) Day7->Monitor Day14 Day 14: Boost Vaccination (Antigen + BrHPP) Day14->Monitor Day21 Day 21: Endpoint Analysis Monitor->Day7 Monitor->Day14 Monitor->Day21

A typical workflow for a preclinical therapeutic cancer vaccine study.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Tumor cell line (e.g., B16-OVA)

  • BrHPP-adjuvanted vaccine (from Protocol 1)

  • Control formulations (e.g., PBS, antigen alone, BrHPP alone)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation (Day 0): Subcutaneously inject 1 x 10^5 B16-OVA cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Vaccination (Days 7 and 14):

    • Administer 100 µL of the prepared vaccine formulation (or control) via subcutaneous injection at a site distant from the tumor (e.g., contralateral flank).

    • The first injection is the "prime," and the second is the "boost."

  • Endpoint Analysis (Day 21 or when tumors reach ethical limits):

    • Euthanize mice and harvest spleens, tumor-draining lymph nodes, and tumors for immunological analysis.

    • Continue monitoring a subset of mice for survival analysis.

Protocol 3: Quantification of Antigen-Specific T Cell Response

This protocol describes how to measure the antigen-specific CD8+ T cell response using an IFN-γ ELISpot assay.

Materials:

  • Spleens from vaccinated and control mice

  • RPMI-1640 medium with 10% FBS

  • Antigenic peptide (e.g., SIINFEKL)

  • Irrelevant peptide (negative control)

  • Mouse IFN-γ ELISpot kit

  • 96-well ELISpot plates

Procedure:

  • Splenocyte Preparation: Prepare single-cell suspensions from the spleens of euthanized mice. Lyse red blood cells using ACK lysis buffer.

  • ELISpot Assay:

    • Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with RPMI-1640 + 10% FBS for 2 hours at 37°C.

    • Add 2 x 10^5 splenocytes per well.

    • Stimulate the cells with:

      • Antigenic peptide (e.g., SIINFEKL at 1 µg/mL)

      • Irrelevant peptide (negative control)

      • Medium alone (unstimulated control)

      • Concanavalin A (positive control)

    • Incubate for 18-24 hours at 37°C.

  • Development: Follow the ELISpot kit manufacturer's instructions for washing, adding the detection antibody, streptavidin-HRP, and substrate.

  • Analysis: Count the number of spots per well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting, antigen-specific T cells.

Protocol 4: Vγ9Vδ2 T Cell and Dendritic Cell Co-culture

This protocol is for an in vitro assay to assess the ability of BrHPP-activated Vγ9Vδ2 T cells to enhance DC-mediated antigen presentation to CD8+ T cells.

CoCulture_Workflow cluster_prep Cell Preparation cluster_activation Activation & Maturation cluster_coculture Co-culture cluster_readout Readout PBMC Human PBMCs Monocytes Isolate Monocytes PBMC->Monocytes gdT_Cells Isolate γδ T Cells PBMC->gdT_Cells CD8_T_Cells Isolate CD8+ T Cells PBMC->CD8_T_Cells DC_maturation Differentiate Monocytes into immature DCs Monocytes->DC_maturation gdT_activation Activate γδ T Cells with BrHPP + IL-2 gdT_Cells->gdT_activation CD8_priming Co-culture mature DCs with autologous CD8+ T Cells CD8_T_Cells->CD8_priming CoCulture Co-culture activated γδ T Cells, immature DCs, and Tumor Antigen DC_maturation->CoCulture gdT_activation->CoCulture DC_phenotype Analyze DC maturation (CD80, CD86, MHC-II) CoCulture->DC_phenotype CoCulture->CD8_priming IFN_gamma Measure IFN-γ production CD8_priming->IFN_gamma

Workflow for assessing the adjuvant effect of BrHPP-activated Vγ9Vδ2 T cells on dendritic cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Monocyte isolation kit

  • Vγ9Vδ2 T cell isolation kit

  • CD8+ T cell isolation kit

  • GM-CSF and IL-4 (for DC differentiation)

  • BrHPP and IL-2 (for γδ T cell activation)

  • Tumor antigen (e.g., protein or peptide pool)

  • LPS (positive control for DC maturation)

  • Flow cytometry antibodies (e.g., anti-CD80, -CD86, -HLA-DR, -CD8, -IFN-γ)

Procedure:

  • Cell Isolation: Isolate monocytes, Vγ9Vδ2 T cells, and CD8+ T cells from the same donor's PBMCs.

  • DC Generation: Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • Vγ9Vδ2 T Cell Activation: Culture isolated Vγ9Vδ2 T cells with BrHPP (e.g., 1 µM) and low-dose IL-2 (e.g., 100 IU/mL) for 24-48 hours.

  • Co-culture:

    • Combine immature DCs, activated Vγ9Vδ2 T cells (at a 1:1 or 1:2 DC:T cell ratio), and the tumor antigen.

    • Include control groups: DCs + antigen alone; DCs + antigen + LPS.

    • Incubate for 24 hours.

  • Analysis of DC Maturation: Harvest a portion of the DCs and analyze the expression of maturation markers (CD80, CD86, HLA-DR) by flow cytometry.

  • CD8+ T Cell Priming:

    • Co-culture the matured DCs from step 4 with autologous CD8+ T cells for 5-7 days.

    • Restimulate the T cells with peptide-pulsed target cells.

    • Measure antigen-specific CD8+ T cell activation by intracellular IFN-γ staining and flow cytometry.

Conclusion and Future Directions

BrHPP presents a promising adjuvant for cancer vaccines due to its unique ability to engage both the innate and adaptive immune systems. The protocols provided herein offer a framework for the preclinical evaluation of BrHPP-adjuvanted cancer vaccines. Future research should focus on optimizing vaccine formulations, delivery systems (e.g., nanoparticles), and combination therapies with other immunomodulators like checkpoint inhibitors to fully harness the therapeutic potential of BrHPP in cancer immunotherapy.

References

Application Notes and Protocols for Bromohydrin Pyrophosphate (BrHPP) Immunotherapy Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that acts as a potent stimulator of a specific subset of human T cells known as Vγ9Vδ2 T cells.[1][2] These innate-like lymphocytes are capable of recognizing and eliminating a broad range of cancer cells in a non-MHC-restricted manner, making them an attractive target for cancer immunotherapy.[1][3] BrHPP has been shown to induce the selective activation and expansion of Vγ9Vδ2 T cells, leading to enhanced anti-tumor cytotoxicity.[2][4]

These application notes provide a comprehensive overview of the design of a clinical trial for BrHPP-based immunotherapy, including detailed protocols for key experiments and considerations for Good Manufacturing Practice (GMP) production of BrHPP.

Mechanism of Action of BrHPP

BrHPP mimics natural phosphoantigens, which are small pyrophosphorylated metabolites that accumulate in cells due to metabolic dysregulation (as seen in many cancer cells) or microbial infections.[1][5] The activation of Vγ9Vδ2 T cells by BrHPP is a T-cell receptor (TCR)-dependent process that is critically reliant on the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of target cells.[6] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in the extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, leading to T-cell activation, proliferation, and effector functions.[6] Co-administration of Interleukin-2 (IL-2) has been shown to be essential for the robust in vivo amplification of Vγ9Vδ2 T cells.[1][7]

Signaling Pathway of Vγ9Vδ2 T Cell Activation by BrHPP

BrHPP_Signaling_Pathway cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell BrHPP_internal BrHPP (internalized) BTN3A1 BTN3A1 BrHPP_internal->BTN3A1 Binds to intracellular B30.2 domain BTN3A1_activated BTN3A1 (activated conformation) BTN3A1->BTN3A1_activated Conformational change Vγ9Vδ2_TCR Vγ9Vδ2 TCR BTN3A1_activated->Vγ9Vδ2_TCR Recognition by TCR Signaling_Cascade Intracellular Signaling Cascade (e.g., ZAP70, LAT, SLP-76) Vγ9Vδ2_TCR->Signaling_Cascade TCR engagement Effector_Functions Effector Functions: - Cytotoxicity (Granzyme B, Perforin) - Cytokine Production (IFN-γ, TNF-α) - Proliferation Signaling_Cascade->Effector_Functions

Caption: Signaling pathway of Vγ9Vδ2 T cell activation by BrHPP.

Clinical Trial Design: A Phase II Study in Relapsed/Refractory Solid Tumors

Based on the promising results of a Phase I study which established the safety and recommended Phase II dose of BrHPP (IPH1101) in combination with IL-2, a Phase II trial is proposed to evaluate its clinical activity.[1][7]

Study Title: A Phase II, Open-Label, Multicenter Study of this compound (BrHPP) in Combination with Low-Dose Interleukin-2 (IL-2) in Patients with Relapsed or Refractory Solid Tumors.

Primary Objective: To evaluate the objective response rate (ORR) according to RECIST 1.1 criteria.

Secondary Objectives:

  • To assess the duration of response (DoR), progression-free survival (PFS), and overall survival (OS).

  • To characterize the safety and tolerability of the combination.

  • To evaluate the pharmacodynamic effects, including the expansion and activation of Vγ9Vδ2 T cells and cytokine profiles.

Patient Population:

  • Adults with histologically confirmed metastatic or unresectable solid tumors who have progressed on standard therapies.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

Treatment Plan:

  • BrHPP (IPH1101): Administered as a 1-hour intravenous infusion on Day 1 of each 21-day cycle.

  • IL-2 (Proleukin®): Administered subcutaneously on Days 1-7 of each cycle.

Dose Regimen (Based on Phase I Data)
AgentDoseRouteSchedule
BrHPP (IPH1101)1200 mg/m²IVDay 1 of a 21-day cycle
IL-21 MIU/m²SCDays 1 to 7 of a 21-day cycle

Note: The dose of BrHPP is selected based on the MTD determined in the Phase I trial, where dose-limiting toxicities were observed at 1,800 mg/m².[1][7]

Summary of Phase I Safety and Pharmacodynamic Data

Safety Profile (Most Frequent Adverse Events at Doses < 1800 mg/m²) [1][7]

Adverse EventGrade
FeverMild
ChillsMild
Abdominal PainMild

Pharmacodynamics: Vγ9Vδ2 T Cell Expansion [1]

BrHPP Dose (mg/m²)Co-administration of IL-2Vγ9Vδ2 T Cell Amplification
200 - 1800No (Cycle 1)Minimal
200 - 1800Yes (Subsequent Cycles)Potent, Dose-dependent

Experimental Protocols

Vγ9Vδ2 T Cell Expansion and Activation Assay

Objective: To assess the ability of BrHPP to expand and activate Vγ9Vδ2 T cells from patient peripheral blood mononuclear cells (PBMCs) ex vivo.

Methodology:

  • PBMC Isolation: Isolate PBMCs from patient whole blood using Ficoll-Paque™ density gradient centrifugation.

  • Cell Culture: Culture PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1 mM sodium pyruvate.

  • Stimulation: Add BrHPP to a final concentration of 3 µM and recombinant human IL-2 (rhIL-2) to a final concentration of 300 IU/mL.

  • Incubation: Incubate the cells for 7-14 days at 37°C in a 5% CO₂ incubator. Renew IL-2 every 3-4 days.

  • Analysis:

    • Expansion: Determine the percentage and absolute number of Vγ9Vδ2 T cells (identified by flow cytometry using antibodies against CD3, Vγ9-TCR, and Vδ2-TCR) at baseline and at the end of the culture period.

    • Activation: Assess the expression of activation markers such as CD69, CD25, and HLA-DR on the Vγ9Vδ2 T cell population by flow cytometry.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.

Methodology:

  • Effector Cell Preparation: Expand Vγ9Vδ2 T cells from patient PBMCs as described in the protocol above.

  • Target Cell Preparation: Label tumor cell lines (e.g., Daudi, a B-cell lymphoma line known to be sensitive to Vγ9Vδ2 T cell lysis) with a fluorescent dye such as Calcein-AM or use a bioluminescent reporter.[8]

  • Co-culture: Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with the labeled tumor cells (target cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Analysis:

    • Flow Cytometry-based: Quantify the percentage of dead target cells by staining with a viability dye like Propidium Iodide (PI) or 7-AAD.

    • Release Assay: Measure the release of the fluorescent or bioluminescent marker from lysed target cells into the supernatant.

    • Calculate the percentage of specific lysis.

Cytokine Release Assay

Objective: To measure the production of key effector cytokines by Vγ9Vδ2 T cells upon stimulation with BrHPP.

Methodology:

  • Cell Culture: Culture patient PBMCs (1 x 10⁶ cells/mL) in the presence or absence of BrHPP (3 µM) and low-dose IL-2 (100 IU/mL).

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines, particularly IFN-γ and TNF-α, in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow Diagram

Experimental_Workflow Patient_Blood Patient Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Patient_Blood->PBMC_Isolation PBMC_Culture PBMC Culture with BrHPP + IL-2 PBMC_Isolation->PBMC_Culture Expansion_Assay Vγ9Vδ2 T Cell Expansion & Activation Assay (Flow Cytometry) PBMC_Culture->Expansion_Assay Expanded_Cells Expanded Vγ9Vδ2 T Cells PBMC_Culture->Expanded_Cells Supernatant Culture Supernatant PBMC_Culture->Supernatant Cytotoxicity_Assay Cytotoxicity Assay (Co-culture with Tumor Cells) Cytokine_Assay Cytokine Release Assay (ELISA/Luminex) Expanded_Cells->Cytotoxicity_Assay Supernatant->Cytokine_Assay

Caption: Workflow for key in vitro immunological assays.

Good Manufacturing Practice (GMP) for this compound

The production of BrHPP for clinical use must adhere to stringent GMP guidelines to ensure its quality, safety, and purity.

Key Considerations for GMP Synthesis of BrHPP
  • Raw Material Control:

    • All starting materials and reagents must be of high purity and sourced from qualified vendors.

    • Specifications for each raw material must be established and documented.

  • Synthesis and Purification:

    • The chemical synthesis of BrHPP involves the pyrophosphorylation of a tosylated precursor followed by oxidation.[6]

    • The entire synthesis process must be conducted in a controlled environment using qualified equipment.

    • A robust and validated purification scheme, likely involving precipitation and chromatography (LC and HPLC), is crucial to remove impurities, residual solvents, and inorganic phosphate.[6]

    • The final product is typically converted to a stable salt form (e.g., sodium salt) for improved stability in aqueous solutions.[6]

  • Quality Control and Release Testing:

    • A comprehensive set of analytical methods must be validated to assess the identity, purity, strength, and quality of the final BrHPP drug substance.

TestMethodAcceptance Criteria
Identity HPLC, NMR, Mass SpectrometryConforms to the reference standard
Purity HPLC≥ 98%
Impurities HPLC, GC (for residual solvents)Specific impurities below defined limits
Potency Vγ9Vδ2 T cell activation assayWithin a specified range of activity
Sterility USP <71>Sterile
Endotoxin USP <85>Below specified limit
pH pH meterWithin a defined range
  • Stability Program:

    • A formal stability testing program must be in place to establish the shelf-life and appropriate storage conditions for the BrHPP drug substance and the final drug product.

  • Documentation and Traceability:

    • All aspects of the manufacturing process, from raw material receipt to final product release, must be thoroughly documented in batch records.

    • A robust system for traceability of all materials and processes is essential.

Logical Relationship for GMP Production

GMP_Production_Flow Raw_Materials Qualified Raw Materials Synthesis Controlled Chemical Synthesis Raw_Materials->Synthesis Purification Validated Purification Process Synthesis->Purification Drug_Substance BrHPP Drug Substance (API) Purification->Drug_Substance QC_Testing In-process and Final QC Testing Drug_Substance->QC_Testing Formulation Formulation and Aseptic Filling QC_Testing->Formulation Pass Final_Product Final Drug Product Formulation->Final_Product Release Batch Release Final_Product->Release Stability Stability Program Release->Stability Released Batch

Caption: Logical flow for the GMP production of BrHPP.

Conclusion

BrHPP represents a promising immunotherapeutic agent with a well-defined mechanism of action. The successful completion of a Phase I trial has paved the way for further clinical investigation.[1][7] The protocols and clinical trial design outlined in these application notes provide a robust framework for evaluating the efficacy and safety of BrHPP in patients with advanced cancers. Stringent adherence to GMP standards during the manufacturing of BrHPP is paramount to ensure patient safety and the integrity of the clinical trial data.

References

Application Notes and Protocols for Monitoring Immune Response to BrHPP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to monitor the immunomodulatory effects of Bromohydrin Pyrophosphate (BrHPP) treatment in patients. The protocols focus on evaluating the activation, proliferation, and effector functions of Vγ9Vδ2 T cells, the primary targets of BrHPP.

Introduction

This compound (BrHPP) is a synthetic phosphoantigen that potently and selectively activates Vγ9Vδ2 T cells, a subset of unconventional T cells that play a crucial role in anti-tumor immunity.[1][2][3] BrHPP treatment, often in combination with interleukin-2 (B1167480) (IL-2), aims to expand and activate these cells in vivo to recognize and kill tumor cells.[1][4] Monitoring the immune response to BrHPP is critical for assessing treatment efficacy, understanding the mechanism of action, and identifying predictive biomarkers of response.

This document outlines detailed protocols for key immunological assays to monitor the Vγ9Vδ2 T cell response to BrHPP treatment.

BrHPP-Mediated Vγ9Vδ2 T Cell Activation Pathway

BrHPP, as a phosphoantigen, stimulates Vγ9Vδ2 T cells through a T cell receptor (TCR)-dependent mechanism that involves Butyrophilin 3A1 (BTN3A1), a cell surface molecule expressed on various cell types, including tumor cells and antigen-presenting cells.[5][6] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation, proliferation, and cytokine production.[5][6]

BrHPP_Activation_Pathway cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell BrHPP_ext BrHPP BTN3A1 BTN3A1 BrHPP_ext->BTN3A1 Internalization BrHPP_int BrHPP TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change & TCR recognition BrHPP_int->BTN3A1 Binds to intracellular domain Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines

BrHPP-mediated Vγ9Vδ2 T cell activation pathway.

Experimental Workflow for Immune Monitoring

A systematic approach is essential for monitoring the immune response to BrHPP treatment. The following workflow outlines the key steps from patient sample collection to data analysis.

Experimental_Workflow cluster_collection 1. Sample Collection cluster_processing 2. PBMC Isolation cluster_assays 3. Immunological Assays cluster_analysis 4. Data Analysis Patient Patient undergoing BrHPP treatment Blood Peripheral Blood (Pre- and Post-treatment) Patient->Blood PBMC Isolate PBMCs via Ficoll-Paque density gradient Blood->PBMC Flow Flow Cytometry (Phenotyping & Quantification) PBMC->Flow Proliferation Proliferation Assay (e.g., CFSE) PBMC->Proliferation Cytotoxicity Cytotoxicity Assay (CD107a, Cr-release) PBMC->Cytotoxicity Cytokine Cytokine Release Assay (ELISA, ELISPOT) PBMC->Cytokine Data Quantitative Data Analysis Flow->Data Proliferation->Data Cytotoxicity->Data Cytokine->Data Interpretation Interpretation of Immune Response Data->Interpretation

Experimental workflow for monitoring immune response.

Data Presentation

Quantitative data from the immunological assays should be summarized in structured tables for clear comparison of pre- and post-treatment samples.

Table 1: Vγ9Vδ2 T Cell Frequency and Phenotype

Patient IDTimepoint% Vγ9Vδ2 of CD3+ T cellsVγ9Vδ2 T cell count (cells/µL)% CD27+ of Vγ9Vδ2 T cells% CD45RO+ of Vγ9Vδ2 T cells
P001Pre-treatment
Post-treatment (Day 14)
P002Pre-treatment
Post-treatment (Day 14)

Table 2: Vγ9Vδ2 T Cell Proliferation

Patient IDTimepointProliferation Index (CFSE)% Divided Cells (CFSE)
P001Pre-treatment
Post-treatment (Day 14)
P002Pre-treatment
Post-treatment (Day 14)

Table 3: Vγ9Vδ2 T Cell Cytotoxicity

Patient IDTimepoint% Specific Lysis (Chromium Release)% CD107a+ Vγ9Vδ2 T cells
P001Pre-treatment
Post-treatment (Day 14)
P002Pre-treatment
Post-treatment (Day 14)

Table 4: Cytokine Production by Vγ9Vδ2 T Cells

Patient IDTimepointIFN-γ (pg/mL)TNF-α (pg/mL)
P001Pre-treatment
Post-treatment (Day 14)
P002Pre-treatment
Post-treatment (Day 14)

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or equivalent)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the interphase.

  • Collect the buffy coat layer into a new 50 mL conical tube.

  • Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).

  • Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue.

Protocol 2: Flow Cytometry for Vγ9Vδ2 T Cell Phenotyping and Quantification

This protocol outlines the staining of PBMCs for the identification and characterization of Vγ9Vδ2 T cells.

Materials:

  • Isolated PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Flow cytometer

Suggested Antibody Panel:

  • Anti-human CD3 (e.g., clone UCHT1)

  • Anti-human TCR Vδ2 (e.g., clone B6)

  • Anti-human CD27

  • Anti-human CD45RO

  • Anti-human CD69

  • Anti-human PD-1

Procedure:

  • Resuspend 1 x 10^6 PBMCs in 100 µL of FACS buffer in a flow cytometry tube.

  • Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 200 µL of FACS buffer.

  • Add the viability dye according to the manufacturer's instructions.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on lymphocytes, singlets, live cells, and then identifying the Vγ9Vδ2 T cell population (CD3+Vδ2+). Further characterize this population for the expression of other markers.

Protocol 3: Vγ9Vδ2 T Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of Vγ9Vδ2 T cells in response to BrHPP stimulation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Isolated PBMCs

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • BrHPP

  • Recombinant human IL-2

  • 96-well round-bottom plate

Procedure:

  • Label PBMCs with CFSE according to the manufacturer's protocol. Typically, resuspend 1 x 10^7 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.

  • Wash the cells three times with complete medium.

  • Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete medium.

  • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Add 100 µL of complete medium containing 2x the final concentration of BrHPP (e.g., 20 nM) and IL-2 (e.g., 200 IU/mL).

  • Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain for Vγ9Vδ2 T cell markers (CD3 and Vδ2) as described in Protocol 2.

  • Analyze the samples by flow cytometry. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in the Vγ9Vδ2 T cell population.

Protocol 4: Cytotoxicity Assay - CD107a Degranulation Assay

This protocol assesses the cytotoxic potential of Vγ9Vδ2 T cells by measuring the surface expression of CD107a, a marker of degranulation.

Materials:

  • Isolated PBMCs (effector cells)

  • Target tumor cell line (e.g., Daudi or a patient-derived tumor cell line)

  • Complete RPMI-1640 medium

  • BrHPP

  • Anti-human CD107a antibody

  • Monensin and Brefeldin A (protein transport inhibitors)

  • 96-well U-bottom plate

Procedure:

  • Culture PBMCs overnight with a low dose of IL-2 (e.g., 50 IU/mL).

  • On the day of the assay, plate 1 x 10^5 target cells per well in a 96-well U-bottom plate.

  • Add PBMCs at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Add BrHPP to the co-culture to stimulate Vγ9Vδ2 T cell activity.

  • Add the anti-CD107a antibody to the wells at the beginning of the co-culture.

  • Incubate for 1 hour at 37°C.

  • Add Monensin and Brefeldin A to inhibit protein transport and allow CD107a to accumulate on the cell surface.

  • Incubate for an additional 4-5 hours at 37°C.

  • Harvest the cells and stain for Vγ9Vδ2 T cell markers (CD3 and Vδ2) as described in Protocol 2.

  • Analyze by flow cytometry, gating on Vγ9Vδ2 T cells and quantifying the percentage of CD107a-positive cells.

Protocol 5: Cytokine Release Assay - IFN-γ and TNF-α ELISA

This protocol measures the concentration of IFN-γ and TNF-α secreted by Vγ9Vδ2 T cells upon stimulation.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • BrHPP and IL-2

  • 96-well flat-bottom plate

  • Human IFN-γ and TNF-α ELISA kits

Procedure:

  • Plate 2 x 10^5 PBMCs per well in 200 µL of complete medium in a 96-well flat-bottom plate.

  • Stimulate the cells with BrHPP (e.g., 10 nM) and IL-2 (e.g., 100 IU/mL). Include an unstimulated control.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Perform the ELISA for IFN-γ and TNF-α on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Vγ9Vδ2 T Cell Expansion with BrHPP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low or suboptimal expansion of Vγ9Vδ2 T cells using the synthetic phosphoantigen Bromohydrin Pyrophosphate (BrHPP).

Frequently Asked Questions (FAQs)
Q1: My Vγ9Vδ2 T cell expansion is very low or has failed. What are the most common initial checks?

A1: When Vγ9Vδ2 T cell expansion fails, begin by assessing the foundational components of your experiment.

  • Reagent Integrity: Confirm that the BrHPP and Interleukin-2 (IL-2) have not expired and were stored correctly. BrHPP is sensitive to degradation, and IL-2 loses bioactivity if not handled properly.[1][2] It's often better to prepare fresh media with new reagents than to troubleshoot individual components.[1]

  • PBMC Quality: The viability and source of Peripheral Blood Mononuclear Cells (PBMCs) are critical. If using frozen PBMCs, ensure they were thawed rapidly and washed to remove cryoprotectant, as slow thawing can lead to cell aggregation and reduced recovery.[1] While fresh PBMCs are often preferred, frozen aliquots can be used successfully, as non-viable cells are typically removed during the culture and purification process.[1]

  • Initial Culture Conditions: Vγ9Vδ2 T cells constitute a small fraction of total PBMCs. Therefore, a relatively high initial seeding density of 2–4 × 10⁶ PBMCs/mL is recommended to facilitate the necessary cell-to-cell interactions for activation.[1] Lower densities can be detrimental to the expansion process.[1][3]

Q2: What are the optimal concentrations of BrHPP and IL-2 for Vγ9Vδ2 T cell expansion?

A2: The optimal concentrations can vary slightly based on donor cells and specific lab conditions, but established ranges provide a strong starting point.

  • BrHPP: BrHPP is active at nanomolar concentrations.[4] A common starting concentration for in vitro expansion is 3 µM.[4][5]

  • IL-2: IL-2 is essential for T cell proliferation.[6][7] A step-wise approach to IL-2 concentration is often effective. Start with a lower dose (e.g., 100-300 IU/mL) for the first few days of culture.[4][8] After initial activation (around day 4-5), the concentration can be increased (e.g., up to 1,000 U/mL) to support the logarithmic growth phase.[5][8] However, excessively high doses of IL-2 from the start can lead to overactivation and subsequent activation-induced cell death.[9]

Q3: The purity of my Vγ9Vδ2 T cells is low after expansion. How can I improve it?

A3: Low purity is often due to the co-expansion of other T cell subsets (like αβ T cells) or insufficient selective pressure.

  • Antigen Presenting Cells (APCs): Vγ9Vδ2 T cell activation by phosphoantigens requires the presence of APCs, such as monocytes within the PBMC population.[10][11] These cells take up the antigen and present it via Butyrophilin 3A1 (BTN3A1) molecules.[10][12][13] Using whole PBMCs is therefore standard. Irradiating feeder cells used in some protocols can impair APC function and lead to lower expansion folds.[11]

  • Cytokine Strategy: A carefully managed IL-2 strategy can favor Vγ9Vδ2 T cells. Using a lower dose of IL-2 (e.g., 100 U/ml) in the early stages of culture can allow other T cell subsets to die off before increasing the dose to promote the expansion of the activated Vγ9Vδ2 T cells.[8]

  • Culture Duration: Vγ9Vδ2 T cells typically reach their highest proportion between days 8 and 14 of culture.[8] After 21 days of culture with BrHPP and IL-2, Vγ9Vδ2 T cells can represent over 80% of the cultured cells.[14]

Q4: Are there alternative or supplementary cytokines I can use to enhance expansion and function?

A4: Yes, several other cytokines can be used in combination with or as an alternative to IL-2 to modulate the expansion and effector functions of Vγ9Vδ2 T cells.

  • IL-15: IL-15 can be used to significantly increase the cytotoxicity of Vγ9Vδ2 T cells against tumor cells.[6][15][16] A combination of low-dose IL-2 (100 U/mL) and IL-15 (100 U/mL) has been shown to be as effective for expansion as high-dose IL-2 (1,000 U/mL) alone, but results in cells with higher expression of perforin, granzyme B, and granulysin.[15][16][17]

  • IL-12 and IL-18: This combination can induce IFN-γ production and increase cytotoxicity in an antigen-independent manner.[6] However, it may also lead to the upregulation of the exhaustion marker TIM3.[6]

  • IL-21: IL-21 can drive expanded Vγ9Vδ2 T cells to express CXCR5, enhancing their ability to support B cell antibody production.[6] However, it can also promote differentiation into immunosuppressive regulatory γδ T cells.[6]

  • IL-27: IL-27 can enhance the cytotoxicity of human Vγ9Vδ2 T cells by promoting the production of cytotoxic molecules.[6]

Q5: My cells are dying after a few days of culture. What could be the cause?

A5: Significant cell death early in the culture can stem from several issues.

  • Activation-Induced Cell Death (AICD): Re-stimulating the cells with a second dose of phosphoantigen can lead to strong self-activation and autolysis.[1] Similarly, as mentioned, excessively high concentrations of IL-2 from the beginning of the culture can also induce AICD.[9]

  • Low Cell Density: Activated T cells undergo apoptosis when cultured at a low density, a phenomenon mediated by oxidative stress.[3] It is crucial to maintain a sufficient cell density (e.g., >1 x 10⁶ cells/mL) throughout the expansion phase.[18]

  • Nutrient Depletion/Waste Accumulation: T cells in logarithmic growth phase consume nutrients rapidly. Ensure you are replenishing the media every 2-3 days to provide fresh nutrients and dilute metabolic waste products.[19]

  • Contamination: Bacterial or fungal contamination can cause rapid changes in pH (media turning yellow) and visible turbidity, leading to widespread cell death.[20][21]

Q6: What are the signs of contamination and how can I troubleshoot it?

A6: Contamination is a common problem in cell culture that can invalidate experiments.

  • Signs of Contamination: Key indicators include a sudden drop in pH (media color changes to yellow), cloudiness or turbidity in the culture medium, and unusual cell morphology or debris visible under a microscope.[20][21]

  • Common Sources: Contamination can be introduced through reagents (serum, media), equipment (pipettes, incubators), or lapses in aseptic technique.[20][22]

  • Troubleshooting Steps:

    • Immediately discard any contaminated cultures to prevent cross-contamination.[20]

    • Thoroughly decontaminate all work surfaces, incubators, and equipment.[20][23]

    • Review your lab's aseptic technique with all personnel.[22]

    • If possible, quarantine and test new lots of media and serum before use.[20][24]

    • Regularly test for mycoplasma, as it is not visible by standard microscopy but can significantly alter cell behavior.[20]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for Vγ9Vδ2 T Cell Expansion

ReagentPhaseRecommended ConcentrationReference(s)
BrHPP Initial Stimulation (Day 0)3 µM[4][5]
IL-2 Early Stage (Day 1-4)100 - 300 IU/mL[4][8]
Log Phase (Day 5 onwards)Up to 1,000 IU/mL[8][19]
IL-15 (Optional) Full Culture100 U/mL (with 100 U/mL IL-2)[15][16]
PBMCs Initial Seeding2 - 4 x 10⁶ cells/mL[1]

Table 2: Troubleshooting Summary - Low Vγ9Vδ2 T Cell Expansion

ProblemPotential CauseRecommended SolutionReference(s)
No/Poor initial activation Degraded BrHPP or IL-2Use fresh, properly stored reagents.[1]
Low initial cell densitySeed PBMCs at ≥2 x 10⁶ cells/mL.[1][3]
Poor PBMC qualityUse freshly isolated PBMCs or ensure proper cryopreservation/thawing protocols.[1]
High cell death after 3-5 days Activation-Induced Cell Death (AICD)Avoid re-stimulating with BrHPP; use a step-wise IL-2 addition strategy.[1][9]
Culture contaminationDiscard culture; decontaminate workspace; review aseptic technique.[20]
Low cell density during expansionMaintain cell concentration above 1 x 10⁶ cells/mL.[3][18]
Low purity of Vγ9Vδ2 T cells Overgrowth of αβ T cellsUse a lower initial dose of IL-2 to selectively disadvantage other T cells.[8]
Insufficient culture timeExtend culture to 14-21 days for maximum purity.[8][14]
Detailed Experimental Protocols
Protocol 1: Standard Vγ9Vδ2 T Cell Expansion from PBMCs

This protocol describes a standard method for the selective expansion of Vγ9Vδ2 T cells from human PBMCs using BrHPP and IL-2.

Materials:

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate.

  • BrHPP (stock solution in sterile water or PBS)

  • Human recombinant IL-2 (rhIL-2)

  • Human PBMCs (freshly isolated or properly cryopreserved)

Methodology:

  • Isolate PBMCs: Isolate PBMCs from whole blood or buffy coat using Ficoll-Paque™ density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in culture medium and perform a cell count. Dilute the cells to a final concentration of 2 x 10⁶ cells/mL in a T75 flask or appropriate culture vessel.[1]

  • Initial Stimulation (Day 0): Add BrHPP to the cell culture to a final concentration of 3 µM.[4][5]

  • Initial Cytokine Support (Day 1): Add rhIL-2 to a final concentration of 300 IU/mL.[4]

  • Culture Maintenance (Day 4 onwards):

    • Every 2-3 days, assess the culture. If the medium color starts to change to orange/yellow, split the culture and add fresh medium.

    • On day 4, supplement the culture with additional IL-2, increasing the concentration to 300 IU/mL.[5] Some protocols may increase this further to 1000 U/mL after day 5 to support rapid proliferation.[8][19]

    • Maintain the cell density between 1-3 x 10⁶ cells/mL during the expansion phase.

  • Harvesting: The highest proportion of Vγ9Vδ2 T cells is typically observed between days 8 and 14.[8] Cells can be harvested for analysis or downstream applications during this window. After 21 days, purity can exceed 80%.[14]

Protocol 2: Quality Control by Flow Cytometry

Purpose: To assess the purity (% of Vγ9Vδ2 T cells) and viability of the expanded cell culture.

Materials:

  • FACS buffer (PBS + 2% FBS)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-TCR Vδ2

Methodology:

  • Cell Preparation: Harvest approximately 0.5-1 x 10⁶ cells from your expansion culture.

  • Washing: Wash the cells once with 1 mL of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated amounts of anti-CD3 and anti-TCR Vδ2 antibodies.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies.

  • Viability Staining: Resuspend the cells in 200-300 µL of FACS buffer and add the viability dye according to the manufacturer's instructions just before analysis.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis:

    • Gate on single, live cells.

    • From the live singlet population, identify the CD3+ T cells.

    • Within the CD3+ gate, quantify the percentage of cells that are positive for TCR Vδ2. This represents the purity of your Vγ9Vδ2 T cell expansion.

Visual Guides

G cluster_APC Inside APC cluster_Vd2 Vγ9Vδ2 T Cell BrHPP BrHPP (Phosphoantigen) APC Antigen Presenting Cell (e.g., Monocyte) BrHPP->APC Uptake BTN3A1_inactive BTN3A1 (Inactive) APC->BTN3A1_inactive BTN3A1_active BTN3A1 (Active Conformation) BTN3A1_inactive->BTN3A1_active Intracellular binding of BrHPP induces change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR TCR Recognition Vd2_Cell Vγ9Vδ2 T Cell TCR->Vd2_Cell Activation Activation, Proliferation, Cytokine Release Vd2_Cell->Activation

Caption: Vγ9Vδ2 T cell activation pathway by the phosphoantigen BrHPP.

G start Start: Isolate PBMCs from Blood/Buffy Coat day0 Day 0: Seed cells at 2x10^6/mL Add BrHPP (3 µM) start->day0 day1 Day 1: Add IL-2 (e.g., 300 IU/mL) day0->day1 day4 Day 4-14: Maintain culture Add fresh media + IL-2 every 2-3 days day1->day4 day4->day4 qc Quality Control: Check purity & viability via Flow Cytometry day4->qc end End: Harvest expanded Vγ9Vδ2 T cells qc->end

Caption: Standard experimental workflow for Vγ9Vδ2 T cell expansion.

G start Problem: Low Vγ9Vδ2 Expansion check_reagents Are BrHPP & IL-2 fresh and stored correctly? start->check_reagents check_cells Are PBMCs viable? Was seeding density >2x10^6/mL? check_reagents->check_cells Yes sol_reagents Solution: Use new aliquots of reagents. check_reagents->sol_reagents No check_culture Is there contamination? (pH drop, turbidity) check_cells->check_culture Yes sol_cells Solution: Use new PBMC vial. Increase seeding density. check_cells->sol_cells No sol_culture Solution: Discard culture. Decontaminate workspace. Review aseptic technique. check_culture->sol_culture Yes sol_optimize Consider Optimizations: - Step-wise IL-2 addition - Add IL-15 check_culture->sol_optimize No

Caption: Troubleshooting logic for low Vγ9Vδ2 T cell expansion.

References

Technical Support Center: Optimizing IL-2 Dosage for BrHPP Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Interleukin-2 (B1167480) (IL-2) dosage when co-administered with Bromohydrin Pyrophosphate (BrHPP) for the activation and expansion of Vγ9Vδ2 T cells.

Frequently Asked Questions (FAQs)

Q1: Why is IL-2 co-administration necessary for BrHPP-mediated Vγ9Vδ2 T cell expansion?

A1: Vγ9Vδ2 T cell amplification requires two signals. BrHPP, a synthetic phosphoantigen, provides the primary activation signal through the T-cell receptor (TCR).[1][2] However, this signal alone is insufficient for robust and sustained proliferation. IL-2 provides the critical second signal, promoting cell survival, proliferation, and differentiation into effector cells.[3][4] Pharmacodynamic data from clinical trials confirm that Vγ9Vδ2 T lymphocyte amplification in humans requires the co-administration of IL-2 with a phosphoantigen agonist like BrHPP.[5][6]

Q2: What is a typical starting dose for IL-2 in in vitro Vγ9Vδ2 T cell expansion?

A2: A common starting point for in vitro expansion of Vγ9Vδ2 T cells is a low dose of IL-2. Published protocols have used varying concentrations, often ranging from 50 IU/mL to 400 IU/mL, added to the culture medium every 2-3 days.[7][8][9] One study found that increasing the IL-2 concentration from 20 IU/mL to 50 IU/mL significantly enhanced T-cell expansion, but further increases to 100, 200, or 500 IU/mL did not yield statistically significant differences in the final expansion rate.[10][11] Therefore, titrating IL-2 within the 50-200 IU/mL range is a rational starting point for optimization.

Q3: What are the consequences of excessively high or low IL-2 concentrations?

A3:

  • Too Low: Insufficient IL-2 levels (e.g., <20 IU/mL) can lead to poor Vγ9Vδ2 T cell proliferation and viability, resulting in low expansion folds.[10]

  • Too High: While not always detrimental to expansion, very high concentrations of IL-2 may not provide additional benefits and can increase costs.[10][11] More importantly, high IL-2 concentrations can inadvertently expand other cell populations, such as regulatory T cells (Tregs), which could be counterproductive for immunotherapy applications.[12]

Q4: Can other cytokines be used to supplement or replace IL-2?

A4: Yes, other common gamma-chain cytokines can be used. IL-15, in particular, has shown promise. IL-15 can promote the proliferation of Vγ9Vδ2 T cells more strongly than IL-2 and enhances their cytotoxicity by increasing the production of perforin, granzyme B, and granulysin.[8][13] Some protocols have successfully used a combination of low-dose IL-2 (e.g., 100 U/ml) and IL-15 (e.g., 100 U/ml) to achieve robust expansion and enhanced effector function.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Vγ9Vδ2 T cell expansion fold (<10-fold) 1. Suboptimal IL-2 concentration. 2. Donor variability. Some donors are known to be non-responsive.[1]3. Poor PBMC quality. Improper handling or freezing of Peripheral Blood Mononuclear Cells (PBMCs) can affect viability.1. Titrate IL-2 concentration. Perform a dose-response experiment (e.g., 20, 50, 100, 200 IU/mL).2. Screen multiple donors. If possible, test PBMCs from different healthy donors to find a responsive one.[1]3. Use fresh PBMCs or ensure proper cryopreservation and thawing techniques are followed.
High cell death/low viability after initial activation 1. Phosphoantigen-induced autolysis. Re-stimulating effector Vγ9Vδ2 T cells with a second dose of phosphoantigen can lead to self-activation and cell death.[1]2. Nutrient depletion/media exhaustion. 1. Avoid re-stimulation with BrHPP. Provide a single stimulation at the beginning of the culture.2. Replenish media. Change or add fresh media containing the optimal IL-2 concentration every 2-3 days to maintain cell density and nutrient levels.[8][14]
Poor cytotoxicity of expanded cells against tumor targets 1. Insufficient effector differentiation. IL-2 alone may not be sufficient to induce a potent cytotoxic phenotype.2. T-cell exhaustion. Prolonged culture or successive infusions can lead to an exhausted state.[15]1. Consider adding IL-15. Co-stimulation with IL-2 and IL-15 can enhance the expression of cytotoxic molecules like granzyme B and perforin.[13]2. Optimize culture duration. Assess cytotoxicity at different time points (e.g., Day 10, 14, 21) to determine the optimal expansion period.

Data Presentation

Table 1: In Vivo BrHPP and IL-2 Dosing from a Phase I Clinical Trial [5][6]

ParameterDosage Information
BrHPP (IPH1101) Dose escalation from 200 to 1,800 mg/m² (1-hour IV infusion)
IL-2 Low dose: 1 MIU/m² administered subcutaneously from day 1 to day 7
Cycle Frequency Every 3 weeks
Key Finding Co-administration is required for Vγ9Vδ2 T cell amplification. Dose-limiting toxicities (fever, hypotension) occurred at the highest BrHPP dose of 1,800 mg/m².

Table 2: Effect of IL-2 Concentration on Ex Vivo T-Cell Expansion [9][10]

IL-2 Concentration (IU/mL)Relative T-Cell Expansion RateStatistical Significance vs. 20 IU/mL
20Lowest-
50Significantly IncreasedP = 0.02
100HighNo significant difference vs. 50 IU/mL
200HighNo significant difference vs. 50 IU/mL
500HighNo significant difference vs. 50 IU/mL

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol is a generalized methodology based on principles from multiple sources.[7][14][16]

  • Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed the cells in a 24-well plate at a density of 1-2 x 10⁶ cells/mL.

  • BrHPP Stimulation: Add BrHPP to the culture at a final concentration optimized for your system (typically in the nanomolar to low micromolar range).

  • IL-2 Administration: After 24-48 hours of culture with BrHPP, add recombinant human IL-2 to the desired final concentration (e.g., 100 IU/mL).

  • Cell Culture and Maintenance:

    • Incubate cells at 37°C in a 5% CO₂ humidified incubator.

    • Every 2-3 days, assess cell density and viability.

    • Split the cultures as needed to maintain a density of 0.5-2 x 10⁶ cells/mL and replenish with fresh medium containing the same concentration of IL-2.

  • Monitor Expansion: Continue the culture for 14-21 days. Monitor the percentage and number of Vγ9Vδ2 T cells periodically (e.g., every 7 days) using flow cytometry with antibodies against CD3 and Vδ2-TCR.

Visualizations

Caption: BrHPP and IL-2 co-stimulation pathway for Vγ9Vδ2 T cell activation.

Expansion_Workflow start Isolate PBMCs from Donor Blood culture Culture PBMCs with BrHPP (24-48 hours) start->culture add_il2 Add low-dose IL-2 (e.g., 100 IU/mL) culture->add_il2 maintain Maintain Culture (14-21 Days) add_il2->maintain split Split cells & replenish media + IL-2 every 2-3 days maintain->split monitor Monitor Expansion (Flow Cytometry for Vδ2+ cells) maintain->monitor split->maintain end Harvest Expanded Vγ9Vδ2 T Cells monitor->end

Caption: Experimental workflow for the ex vivo expansion of Vγ9Vδ2 T cells.

Troubleshooting_Logic Start Problem: Low Vγ9Vδ2 Expansion CheckViability Is initial cell viability >90%? Start->CheckViability CheckDonor Is this a known responsive donor? CheckViability->CheckDonor Yes Sol_PBMC Solution: Improve PBMC handling (Use fresh or optimize freezing) CheckViability->Sol_PBMC No CheckIL2 Was IL-2 dose titrated? CheckDonor->CheckIL2 Yes Sol_Donor Solution: Screen multiple donors CheckDonor->Sol_Donor No CheckIL2->Sol_Donor Yes, still low Sol_IL2 Solution: Perform IL-2 dose-response (50-200 IU/mL) CheckIL2->Sol_IL2 No

Caption: Troubleshooting logic for low Vγ9Vδ2 T cell expansion.

References

BrHPP stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Bromohydrin Pyrophosphate (BrHPP).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of BrHPP?

BrHPP is characterized as having high stability in aqueous solutions.[1] The sodium salt form of BrHPP is stable and can be stored at -20°C for at least four months without detectable structural degradation.[2] For clinical applications, BrHPP is typically supplied as a lyophilized powder and reconstituted immediately prior to use to ensure maximum potency.[3]

Q2: How should lyophilized BrHPP be stored for the long term?

For long-term storage, lyophilized BrHPP powder should be kept in a tightly sealed container at -20°C or -80°C, protected from moisture.

Q3: What are the recommended conditions for storing reconstituted BrHPP solutions?

While BrHPP is stable in aqueous solutions, for optimal performance in experiments, it is recommended to use freshly reconstituted solutions.[1][3] If immediate use is not possible, the solution should be stored at 2-8°C for no longer than 24 hours. For longer-term storage of a solution, it is advisable to aliquot and freeze at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided.

Q4: What solvents should be used to reconstitute lyophilized BrHPP?

For in vivo and cell culture experiments, sterile, pyrogen-free water for injection or a suitable buffer at a neutral pH is recommended for reconstitution. The choice of solvent may depend on the specific experimental requirements.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reduced or no biological activity of BrHPP in my experiment. 1. Improper storage of lyophilized powder (e.g., exposure to moisture or high temperatures).2. Degradation of reconstituted solution due to prolonged storage at room temperature or multiple freeze-thaw cycles.3. Incorrect reconstitution solvent or pH.4. Inherent instability of diphosphates in certain biological matrices.[4]1. Ensure lyophilized powder is stored at -20°C or -80°C in a desiccated environment.2. Prepare fresh solutions for each experiment. If storing, aliquot and freeze at -80°C, avoiding repeated freeze-thaw cycles.3. Reconstitute with a recommended sterile, neutral pH buffer or water.4. For in vitro assays with biological matrices, consider the potential for enzymatic degradation and minimize incubation times where possible.
Precipitate observed in the reconstituted BrHPP solution. 1. Low solubility in the chosen solvent.2. pH of the solvent is not optimal.3. Contamination of the solvent or vial.1. Gently warm the solution and vortex to aid dissolution. If the precipitate persists, consider using a different buffer system.2. Ensure the pH of the reconstitution solvent is within a neutral range (pH 6-8).3. Use fresh, sterile solvents and vials for reconstitution.
Inconsistent results between experiments. 1. Variability in the age of the reconstituted BrHPP solution.2. Different storage conditions for aliquots.3. Inconsistent handling and preparation of the BrHPP solution.1. Standardize the procedure to use freshly prepared BrHPP solution for all experiments.2. If using frozen aliquots, ensure they are from the same batch and have undergone the same number of freeze-thaw cycles (ideally, none).3. Develop and adhere to a strict Standard Operating Procedure (SOP) for the reconstitution and handling of BrHPP.

Data Summary

Table 1: Recommended Storage Conditions for BrHPP

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°C or -80°CLong-term (months to years)Store in a tightly sealed container, protected from moisture.
Reconstituted Solution2-8°CShort-term (≤ 24 hours)For immediate use is preferred.
Reconstituted Solution-20°C or -80°CMid-term (weeks to months)Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized BrHPP

  • Equilibration: Allow the vial of lyophilized BrHPP to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Aseptically add the required volume of sterile, pyrogen-free water for injection or a suitable buffer (e.g., PBS, pH 7.4) to the vial to achieve the desired final concentration.

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking.

  • Use/Storage: Use the reconstituted solution immediately for best results. If necessary, store as recommended in Table 1.

Visualizations

BrHPP_Stability_Workflow Experimental Workflow for BrHPP Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Interpretation prep Reconstitute Lyophilized BrHPP in desired buffer aliquot Aliquot into multiple sterile vials prep->aliquot temp_neg_80 -80°C aliquot->temp_neg_80 temp_neg_20 -20°C aliquot->temp_neg_20 temp_4 4°C aliquot->temp_4 temp_rt Room Temperature aliquot->temp_rt hplc HPLC Analysis (Purity & Concentration) temp_neg_80->hplc bioassay In Vitro Bioassay (e.g., T-cell activation) temp_neg_80->bioassay ph pH Measurement temp_neg_80->ph temp_neg_20->hplc temp_neg_20->bioassay temp_neg_20->ph temp_4->hplc temp_4->bioassay temp_4->ph temp_rt->hplc temp_rt->bioassay temp_rt->ph interpret Compare results to T0 to determine degradation rate hplc->interpret bioassay->interpret ph->interpret

Caption: Workflow for assessing the stability of reconstituted BrHPP.

BrHPP_Degradation_Pathway Potential Degradation Pathway of BrHPP BrHPP BrHPP (this compound) Hydrolysis1 Hydrolysis of Pyrophosphate Bond BrHPP->Hydrolysis1 Phosphate Inorganic Phosphate Hydrolysis1->Phosphate Bromohydrin_Phosphate Bromohydrin Monophosphate Hydrolysis1->Bromohydrin_Phosphate Hydrolysis2 Further Hydrolysis Bromohydrin_Phosphate->Hydrolysis2 Hydrolysis2->Phosphate Bromohydrin Bromohydrin Hydrolysis2->Bromohydrin

Caption: A logical diagram of potential BrHPP degradation.

References

Technical Support Center: BrHPP In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Bromohydrin Pyrophosphate (BrHPP) in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a BrHPP in vitro assay?

A BrHPP in vitro assay is primarily used to assess the sensitivity and proliferative response of a specific subset of immune cells, Vγ9Vδ2 T cells, to the synthetic phosphoantigen BrHPP.[1][2] These assays are crucial for evaluating the potential of BrHPP as an immunotherapeutic agent, as they help quantify the activation and expansion of these anti-tumor lymphocytes.[1][2] Key readouts of the assay include the percentage of Vγ9Vδ2 T cells in the culture, the total amplification rate of these cells, and their cytotoxic potential against tumor cells.[2]

Q2: What is the underlying mechanism of BrHPP-mediated Vγ9Vδ2 T cell activation?

BrHPP is a potent synthetic phosphoantigen that activates Vγ9Vδ2 T cells through a T-cell receptor (TCR)-dependent mechanism.[1][3] The activation cascade is initiated by the binding of BrHPP to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a molecule expressed on the surface of antigen-presenting cells or the T cells themselves.[3][4] This binding induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR.[4] This recognition, in conjunction with co-stimulatory signals, triggers Vγ9Vδ2 T cell activation, proliferation, and effector functions, such as cytokine production (e.g., TNF-α, IFN-γ) and cytotoxicity against tumor cells.[2]

Q3: What are the critical reagents and cell types required for a BrHPP in vitro assay?

The essential components for a successful BrHPP in vitro assay include:

  • Vγ9Vδ2 T cells: Typically sourced from Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or patients.[2][5]

  • BrHPP: The synthetic phosphoantigen used to stimulate the Vγ9Vδ2 T cells.

  • Interleukin-2 (IL-2): A cytokine that is crucial for the sustained proliferation and survival of activated Vγ9Vδ2 T cells.[2]

  • Cell Culture Medium: A complete medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[2][5]

  • Target cells (for cytotoxicity assays): Tumor cell lines that are sensitive to Vγ9Vδ2 T cell-mediated lysis.

Q4: What are the expected outcomes and typical quantitative values for a successful BrHPP assay?

The success of a BrHPP assay is determined by the robust expansion and activation of Vγ9Vδ2 T cells. While there is inherent biological variability, particularly between donors, some general benchmarks for a positive response include:

ParameterTypical ValueCulture DurationCitation
% of Vγ9Vδ2 T cells in culture > 60%15-18 days[6]
Total Vγ9Vδ2 T cell amplification rate > 10-fold18 days[6]
TNF-α production > 100 pg/mL15-18 days[6]
Cell Viability > 70%15 days[6]
% of Vγ9Vδ2 T cells in culture (neuroblastoma patient PBMCs) > 80%21 days[1]
Total Vγ9Vδ2 T cell expansion (neuroblastoma patient PBMCs) ~50-fold21 days[1]

Troubleshooting Guide

High variability in BrHPP in vitro assays can arise from multiple factors, ranging from initial cell handling to the final data analysis. This guide provides a structured approach to identifying and resolving common issues.

Problem: Low or No Vγ9Vδ2 T Cell Expansion
Potential Cause Recommended Solution
Low initial frequency of Vγ9Vδ2 T cells in PBMC sample Screen donors for a higher baseline percentage of Vγ9Vδ2 T cells. Ensure the initial seeding density of PBMCs is optimal (e.g., 1 x 10^6 cells/mL).[2]
Suboptimal concentration of BrHPP or IL-2 Perform a dose-response titration for both BrHPP (typically in the nanomolar to low micromolar range) and IL-2 (e.g., 100-300 IU/mL) to determine the optimal concentrations for your specific experimental conditions.[2]
Poor quality of reagents Use freshly prepared or properly stored aliquots of BrHPP and IL-2. Avoid repeated freeze-thaw cycles. Ensure the cell culture medium and supplements are not expired and are of high quality.
Donor-specific non-responsiveness Some individuals may have Vγ9Vδ2 T cells that are inherently less responsive to phosphoantigens. It is advisable to test PBMCs from multiple donors to ensure the issue is not specific to one individual.
Incorrect timing of IL-2 addition or renewal IL-2 is critical for proliferation. Ensure it is present from the start of the culture and replenished as needed (e.g., every 3-4 days or with media changes).[2]
Problem: High Variability Between Replicates or Experiments
Potential Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension before plating. Use calibrated pipettes and proper pipetting techniques to minimize well-to-well variations in cell numbers.
Edge effects in multi-well plates Evaporation from the outer wells can lead to increased concentrations of media components, affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
Variability in PBMC quality The handling of blood samples and the PBMC isolation procedure can significantly impact cell viability and function. Standardize the time between blood collection and PBMC isolation. Freezing PBMCs can affect their characteristics; if using cryopreserved cells, ensure a consistent and optimized thawing protocol.
Mycoplasma contamination Mycoplasma can alter cellular responses and compromise data reliability. Regularly test cell cultures for mycoplasma contamination.
Cell passage number If using a continuous cell line as target cells, use a consistent and low passage number for all experiments, as cellular characteristics can change over time.
Problem: High Vγ9Vδ2 T Cell Death
Potential Cause Recommended Solution
"Self-activation" and subsequent fratricide Exogenous phosphoantigens like BrHPP can lead to the "self-activation" of Vγ9Vδ2 T cells, where they recognize and kill each other.[7] This can be a source of cell death. Monitor cultures for signs of activation-induced cell death (AICD). Optimizing BrHPP and IL-2 concentrations may help find a balance between activation and survival.
Nutrient depletion or waste product accumulation In long-term cultures, it is essential to replenish the media to provide fresh nutrients and remove metabolic waste products. Perform partial media changes every 3-4 days.
Suboptimal culture conditions Ensure the incubator is properly calibrated for temperature (37°C) and CO2 (5%). Maintain appropriate humidity levels to prevent evaporation.

Experimental Protocols & Visualizations

BrHPP-Mediated Vγ9Vδ2 T Cell Signaling Pathway

The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process involving the butyrophilin family of molecules. The binding of BrHPP inside a cell triggers a conformational change in BTN3A1 on the cell surface, which is then recognized by the Vγ9Vδ2 T cell receptor.

BrHPP_Signaling_Pathway cluster_APC Antigen Presenting Cell / Target Cell cluster_Tcell Vγ9Vδ2 T Cell BrHPP_in BrHPP B30_2 B30.2 domain BrHPP_in->B30_2 binds to BTN3A1_inactive BTN3A1 (inactive) BTN3A1_active BTN3A1 (active conformation) BTN3A1_inactive->BTN3A1_active Conformational change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation Signal Transduction

BrHPP signaling pathway in Vγ9Vδ2 T cell activation.
General Workflow for BrHPP In Vitro Assay

This workflow outlines the key steps for assessing the expansion of Vγ9Vδ2 T cells from PBMCs in response to BrHPP.

BrHPP_Assay_Workflow start Start pbmc_isolation 1. Isolate PBMCs from whole blood (e.g., Ficoll-Paque) start->pbmc_isolation cell_count 2. Count cells and assess viability pbmc_isolation->cell_count seeding 3. Seed PBMCs at 1 x 10^6 cells/mL cell_count->seeding stimulation 4. Add BrHPP (e.g., 3 µM) and IL-2 (e.g., 300 IU/mL) seeding->stimulation culture 5. Culture for 8-21 days (37°C, 5% CO2) stimulation->culture maintenance 6. Replenish IL-2 and media every 3-4 days culture->maintenance During incubation harvest 7. Harvest cells culture->harvest maintenance->culture analysis 8. Analyze Vγ9Vδ2 T cell expansion and function (Flow Cytometry, ELISA, etc.) harvest->analysis end End analysis->end

General experimental workflow for a BrHPP in vitro assay.
Troubleshooting Logic for Low Vγ9Vδ2 T Cell Expansion

This decision tree can guide researchers in diagnosing the cause of poor Vγ9Vδ2 T cell expansion in their assays.

Troubleshooting_Workflow start Low Vγ9Vδ2 T Cell Expansion check_viability Is initial PBMC viability >90%? start->check_viability check_reagents Are BrHPP and IL-2 concentrations optimal? check_viability->check_reagents Yes solution_pbmc Solution: Optimize PBMC isolation and handling. check_viability->solution_pbmc No check_donor Have multiple donors been tested? check_reagents->check_donor Yes solution_reagents Solution: Perform dose- response titration. check_reagents->solution_reagents No check_contamination Is the culture free of mycoplasma? check_donor->check_contamination Yes solution_donor Issue: Potential donor- specific non-responsiveness. check_donor->solution_donor No solution_contamination Solution: Test for and eliminate mycoplasma. check_contamination->solution_contamination No unresolved Issue persists. Review entire protocol and culture conditions. check_contamination->unresolved Yes

A decision tree for troubleshooting low Vγ9Vδ2 T cell expansion.
Detailed Methodology: BrHPP-mediated expansion of Vγ9Vδ2 T cells from PBMCs

This protocol is a synthesis of methodologies reported in the literature.[2][5]

  • PBMC Isolation:

    • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

    • Collect the mononuclear cell layer and transfer to a new tube.

    • Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Seed the PBMCs at a density of 1 x 10^6 cells/mL in a culture flask or multi-well plate.

    • Add BrHPP to a final concentration of 3 µM.

    • Add recombinant human IL-2 (rhIL-2) to a final concentration of 300 IU/mL.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Culture Maintenance:

    • Every 3-4 days, perform a partial media change by carefully removing half of the culture medium and replacing it with fresh medium containing rhIL-2 at the original concentration.

    • Continue the culture for the desired duration (typically 8 to 21 days).

  • Assessment of Vγ9Vδ2 T cell Expansion:

    • Harvest the cells and perform a cell count.

    • Stain the cells with fluorescently-labeled antibodies specific for T cell markers (e.g., CD3) and the Vδ2 chain of the T cell receptor.

    • Analyze the stained cells using flow cytometry to determine the percentage of Vγ9Vδ2 T cells within the CD3+ population.

    • Calculate the total amplification rate by dividing the absolute number of Vγ9Vδ2 T cells at the end of the culture by the absolute number at the start.

  • Assessment of Effector Function (Optional):

    • Cytokine Production: Collect culture supernatants at various time points and measure the concentration of cytokines such as TNF-α and IFN-γ using an ELISA kit.

    • Cytotoxicity Assay: Co-culture the expanded Vγ9Vδ2 T cells with a labeled tumor target cell line at various effector-to-target ratios. Measure target cell lysis using methods such as chromium release or flow cytometry-based assays.

References

Technical Support Center: BrHPP-Mediated Vγ9Vδ2 T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BrHPP-mediated Vγ9Vδ2 T cell activation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am not observing significant Vγ9Vδ2 T cell proliferation or activation with BrHPP. What are the potential causes?

A1: Lack of Vγ9Vδ2 T cell response to BrHPP can stem from several factors, ranging from basic experimental setup to complex biological resistance. Here is a checklist of potential issues to investigate:

  • Reagent Quality:

    • BrHPP Integrity: Ensure BrHPP has been stored correctly (typically lyophilized at -20°C or below) and that the reconstituted solution is fresh. BrHPP is stable in aqueous solutions but repeated freeze-thaw cycles should be avoided.[1]

    • IL-2 Activity: Vγ9Vδ2 T cell expansion is highly dependent on co-stimulation with Interleukin-2 (IL-2).[2][3] Confirm that the IL-2 used is of high quality and biologically active. Use a concentration range of 100-300 IU/mL, replenishing every 2-3 days.[2][4]

  • Donor Variability:

    • Low Precursor Frequency: The baseline percentage of Vγ9Vδ2 T cells in peripheral blood mononuclear cells (PBMCs) varies significantly between donors. Donors with very low initial counts may show poor expansion.

    • Intrinsic Non-Responders: Some individuals are intrinsically "non-responders." Clinical studies have used pre-screening in vitro sensitivity tests to select eligible patients, as some donors' lymphocytes fail to respond adequately.[2][5] It is advisable to screen multiple healthy donors to establish a baseline response.

    • Underlying Immune Status: The activation state and history of the donor's immune system can influence the outcome.

  • Cell Culture Conditions:

    • Cell Density: Ensure PBMCs are cultured at an optimal density, typically starting at 1 x 10⁶ cells/mL.[2]

    • Serum Quality: Use high-quality, heat-inactivated fetal bovine serum (FBS) or human serum. Some studies suggest that freshly thawed human serum can potentiate proliferation.[6]

    • Accessory Cell Requirement: While BrHPP can directly activate purified Vγ9Vδ2 T cells to some extent, optimal activation and expansion from PBMCs rely on the presence of accessory cells like monocytes.[7]

  • Target Cell Issues (for co-culture/cytotoxicity assays):

    • Low BTN3A1 Expression: BrHPP-mediated recognition requires the expression of Butyrophilin 3A1 (BTN3A1) on the target cell.[8][9] If using a tumor cell line as a target, verify its BTN3A1 expression level by flow cytometry or western blot. Low or absent expression will lead to poor recognition and lysis.[10][11]

    • Inhibitory Isoform Ratio: The BTN3A family has three isoforms (A1, A2, A3). While BTN3A1 is crucial for phosphoantigen presentation, a high ratio of other isoforms like BTN3A2, which lacks the intracellular antigen-sensing domain, could potentially interfere with activation.[12]

Q2: My Vγ9Vδ2 T cells initially respond to BrHPP but the response diminishes over time or with repeated stimulation. Why is this happening?

A2: This phenomenon is likely due to T cell exhaustion or anergy, a state of hyporesponsiveness induced by chronic or repeated antigen stimulation.[13]

  • Mechanism of Exhaustion: Continuous exposure to BrHPP can lead to the upregulation of inhibitory receptors (immune checkpoints) such as PD-1, TIM-3, and LAG-3 on the T cell surface.[14][15] This leads to a progressive loss of effector functions, including proliferation and cytokine production.

  • Metabolic Changes: T cell exhaustion is associated with profound metabolic reprogramming. For example, repeated phosphoantigen stimulation has been shown to activate the PPARα pathway, which inhibits Vγ9Vδ2 T cell activation and proliferation.

  • Troubleshooting Steps:

    • Assess Exhaustion Markers: Use flow cytometry to check for the expression of PD-1, TIM-3, TIGIT, and LAG-3 on your cultured Vγ9Vδ2 T cells. An increase in these markers over time is indicative of exhaustion.[14][16]

    • Resting Period: Introduce a resting period in your culture protocol. After the initial expansion, remove the BrHPP and culture the cells in low-dose IL-2 for several days before re-stimulation.

    • Checkpoint Blockade: In an experimental setting, consider adding checkpoint inhibitor antibodies (e.g., anti-PD-1) to the culture to see if T cell function can be restored.

    • Limit Stimulation Duration: Avoid excessively long stimulation periods. For many applications, a 7 to 14-day expansion is sufficient to generate a large number of functional effector cells.[3]

Q3: I am performing a cytotoxicity assay, but my BrHPP-expanded T cells are not effectively killing the target tumor cells, even though the T cells seem activated.

A3: Failure in cytotoxicity assays can be due to issues with the T cells, the target cells, or the interaction between them.

  • Tumor Microenvironment (TME) Factors: Tumor cells can secrete immunosuppressive cytokines. A key factor is Transforming Growth Factor-beta (TGF-β) , which can directly impair the cytotoxic function of Vγ9Vδ2 T cells.[4][17]

    • Troubleshooting:

      • Measure TGF-β levels in your tumor cell culture supernatant.

      • Perform the cytotoxicity assay in the presence of a TGF-β inhibitor (e.g., SB431542 or a neutralizing antibody) to see if killing is restored.[17][18] Note that some studies report TGF-β can paradoxically enhance cytotoxicity under certain expansion conditions, highlighting its complex role.[19]

  • Impaired Signaling Pathway in Target Cells:

    • RHOB GTPase Rerouting: Proper signaling downstream of BTN3A1 involves the small GTPase RHOB. In some resistant cancer cell lines, RHOB is mislocalized (e.g., clustered in endosomes instead of being at the plasma membrane), which impairs the conformational change in BTN3A1 required for T cell recognition.[8][9] This is a complex resistance mechanism that is difficult to assess directly without advanced imaging techniques.

    • Mevalonate (B85504) Pathway Dysregulation: While BrHPP is an exogenous phosphoantigen, therapies using aminobisphosphonates (e.g., zoledronate) rely on inhibiting the target cell's mevalonate pathway to cause an accumulation of endogenous phosphoantigens.[20] If the target cells have a downregulated mevalonate pathway, they will not be sensitized by these drugs. This can be investigated by adding back downstream metabolites like FPP or GGPP to see if the effect is rescued.[21][22]

  • Assay-Specific Issues:

    • Effector-to-Target (E:T) Ratio: Ensure you are using a sufficient range of E:T ratios (e.g., from 50:1 down to 1:1).

    • Adhesion Molecules: The formation of a stable immunological synapse is required for effective killing. This can be blocked if key adhesion molecules (e.g., LFA-1/ICAM-1) are not properly expressed or engaged.[8]

Quantitative Data Summary

Table 1: Parameters for In Vitro BrHPP Sensitivity "Responder" Status

This table summarizes the criteria used in a clinical study to classify patient PBMCs as "responders" to BrHPP stimulation, indicating a successful potential for large-scale expansion.[5]

ParameterThreshold for "Responder" StatusCulture Duration
Vδ2+ T Cell Purity > 60% of total cells18 days
Total Cell Amplification > 10-fold increase18 days
TNF-α Production > 100 pg/mL in supernatant18 days
Baseline Lymphocyte Count Required ≥ 1 x 10⁹ PBL/liter for responsePre-culture
Table 2: Factors Influencing BrHPP Potency and Efficacy
FactorPotentiates Activation (Higher Potency/Efficacy)Inhibits Activation (Resistance/Lower Efficacy)
Stimuli BrHPP (nanomolar activity) + IL-2 (100-300 IU/mL)[2]BrHPP alone (suboptimal expansion); Repeated BrHPP stimulation[13]
Accessory Cells Presence of monocytes in PBMC culture[7]Use of highly purified Vγ9Vδ2 T cells without feeder cells
Target Cell Phenotype High surface expression of BTN3A1[8]Low or absent BTN3A1 expression[10]
Target Cell Signaling Functional mevalonate pathway (for N-BPs); Correct RHOB localization[8][21]Dysfunctional mevalonate pathway; RHOB mislocalization[8]
T Cell Phenotype Naïve or central memory Vγ9Vδ2 T cellsExhausted phenotype (high PD-1, TIM-3, LAG-3 expression)[14]
Soluble Factors Pro-inflammatory cytokines (e.g., IL-12)Immunosuppressive cytokines (e.g., TGF-β, IL-10)[4][17]

Signaling & Experimental Workflow Diagrams

BrHPP-Mediated Vγ9Vδ2 T Cell Activation Pathway

G cluster_APC Antigen Presenting Cell (APC) / Target Cell cluster_Tcell Vγ9Vδ2 T Cell BrHPP_in BrHPP (Phosphoantigen) BTN3A1_intra BTN3A1 (Intracellular B30.2 domain) BrHPP_in->BTN3A1_intra Binds BTN3A1_extra BTN3A1 (Extracellular) BTN3A1_intra->BTN3A1_extra Induces Conformational Change ('Inside-Out') TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognized by Membrane Activation T Cell Activation (Cytotoxicity, Proliferation, Cytokine Release) TCR->Activation Signal 1

Caption: Inside-out signaling model for BrHPP-mediated Vγ9Vδ2 T cell activation via BTN3A1.

Experimental Workflow: Assessing T Cell Cytotoxicity

G A 1. Isolate PBMCs from Donor Blood B 2. Expand Vγ9Vδ2 T Cells (BrHPP + IL-2, 7-14 days) A->B Culture E 5. Co-culture Effector & Target Cells (4 hours, various E:T ratios) B->E Combine C 3. Prepare Target Cells (e.g., Tumor Cell Line) D 4. Label Target Cells (e.g., Calcein-AM) C->D Stain D->E Combine F 6. Harvest Supernatant E->F G 7. Measure Calcein Release (Fluorometer) F->G Read Plate H 8. Calculate % Specific Lysis G->H Analyze Data

Caption: Standard workflow for a Calcein-AM release-based cytotoxicity assay.

Troubleshooting Decision Tree for Low T Cell Activation

G Start Start: Low Vγ9Vδ2 Activation Check_Positive_Control Q: Positive control (e.g., PMA/Iono) working? Start->Check_Positive_Control Check_Reagents Troubleshoot Assay: - Check Reagents (BrHPP, IL-2) - Check Cell Culture Conditions - Verify Instrument Settings Check_Positive_Control->Check_Reagents No Check_Donor Q: Response observed in other donors? Check_Positive_Control->Check_Donor Yes Donor_Issue Problem is Donor-Specific: - Screen multiple donors - Check baseline Vγ9Vδ2 % - Acknowledge donor variability Check_Donor->Donor_Issue No Check_Target Q: Using a target cell line? Check_Donor->Check_Target Yes Check_BTN3A1 Assess Target Cells: - Measure BTN3A1 expression - Test for TGF-β secretion - Consider alternative target line Check_Target->Check_BTN3A1 Yes Check_Exhaustion Assess T Cells for Exhaustion: - Stain for PD-1, TIM-3, etc. - Test checkpoint inhibitors Check_Target->Check_Exhaustion No (Direct PBMC activation)

Caption: A logical guide for troubleshooting poor BrHPP-mediated Vγ9Vδ2 T cell activation.

Detailed Experimental Protocols

Protocol 1: Vγ9Vδ2 T Cell Expansion from PBMCs

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood using BrHPP and IL-2.

Materials:

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • L-Glutamine

  • BrHPP (e.g., Innate Pharma)

  • Recombinant human IL-2 (e.g., Proleukin)

  • PBMCs isolated from healthy donor buffy coat or whole blood

Procedure:

  • Isolate PBMCs from heparinized whole blood or buffy coat using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS or RPMI-1640.

  • Resuspend the cells in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep + 2 mM L-Glutamine) and perform a cell count.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI medium.

  • Add BrHPP to a final concentration of 3 µM.[4]

  • Add recombinant human IL-2 to a final concentration of 100-300 IU/mL.[2][4]

  • Culture the cells in an incubator at 37°C, 5% CO₂.

  • Every 2-3 days, assess the cell density and color of the medium. If necessary, split the cultures and add fresh medium containing IL-2 (100-300 IU/mL) to maintain a cell density between 0.5-2 x 10⁶ cells/mL.

  • After 7-14 days, harvest the cells. The purity of the Vγ9Vδ2 T cell population can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Purity should be >80-90% for use in functional assays.[3]

Protocol 2: Calcein-AM Cytotoxicity Assay

This protocol measures the cytotoxic capacity of expanded Vγ9Vδ2 T cells against adherent or suspension target cells.[23][24]

Materials:

  • Expanded Vγ9Vδ2 T cells (Effector cells)

  • Tumor cell line (Target cells)

  • Calcein-AM dye (e.g., Thermo Fisher C3100MP)

  • Anhydrous DMSO

  • Complete RPMI medium

  • 96-well V-bottom or U-bottom plate (black-walled, clear bottom recommended for fluorescence)

  • Triton X-100 (for maximum release control)

Procedure:

  • Target Cell Preparation:

    • Harvest target cells and count them. Resuspend at 1 x 10⁶ cells/mL in complete medium.

    • Add Calcein-AM to a final concentration of 10-15 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with a large volume of complete medium to remove excess dye.

    • Resuspend the labeled target cells at 1 x 10⁵ cells/mL.

  • Assay Setup (in a 96-well plate):

    • Plate 100 µL of labeled target cells into each well (10,000 cells/well).

    • Spontaneous Release: Add 100 µL of medium only to at least three wells containing target cells.

    • Maximum Release: Add 100 µL of medium containing 2% Triton X-100 to at least three wells containing target cells.

    • Experimental Wells: Prepare serial dilutions of your effector T cells. Add 100 µL of effector cells at various concentrations to achieve the desired E:T ratios (e.g., 40:1, 20:1, 10:1, etc.). Perform in triplicate.

  • Incubation and Measurement:

    • Centrifuge the plate briefly (300 x g for 1 minute) to bring cells into contact.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • After incubation, centrifuge the plate again (500 x g for 5 minutes).

    • Carefully transfer 100 µL of supernatant from each well to a new black 96-well plate.

    • Measure the fluorescence of the supernatant using a fluorometer with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is for detecting IFN-γ production in Vγ9Vδ2 T cells following BrHPP stimulation via flow cytometry.[25][26][27]

Materials:

  • Expanded Vγ9Vδ2 T cells

  • Complete RPMI medium

  • BrHPP

  • Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry antibodies: Anti-CD3, Anti-Vδ2, Anti-IFN-γ, and a Live/Dead stain.

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fixation/Permeabilization Buffer Kit (e.g., from BD Biosciences or eBioscience)

Procedure:

  • Cell Stimulation:

    • Resuspend expanded Vγ9Vδ2 T cells at 1-2 x 10⁶ cells/mL in complete medium.

    • Set up stimulation conditions in tubes or a 96-well plate:

      • Unstimulated Control: Cells + Medium only.

      • BrHPP Stimulation: Cells + BrHPP (e.g., 3 µM).

      • Positive Control: Cells + PMA (50 ng/mL) and Ionomycin (1 µg/mL).

    • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all tubes.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Surface Staining:

    • Harvest cells and wash with cold FACS buffer.

    • Stain with a Live/Dead dye according to the manufacturer's protocol.

    • Wash again, then stain with surface antibodies (e.g., Anti-CD3, Anti-Vδ2) for 20-30 minutes on ice, protected from light.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash cells with Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the anti-IFN-γ antibody.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash cells twice with Permeabilization Buffer.

  • Acquisition:

    • Resuspend cells in FACS Buffer.

    • Acquire samples on a flow cytometer as soon as possible.

    • Analyze the data by gating on live, single CD3+ Vδ2+ cells and quantifying the percentage of IFN-γ positive cells.

References

BrHPP Therapy Associated Cytokine Release Syndrome: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing cytokine release syndrome (CRS) associated with Bromohydrin Pyrophosphate (BrHPP) therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is BrHPP and how does it induce Cytokine Release Syndrome (CRS)?

A1: this compound (BrHPP) is a synthetic phosphoantigen that potently activates a specific subset of T cells called Vγ9Vδ2 T cells.[1][2] This activation is a key mechanism for its anti-tumor effects. However, the robust activation of these T cells can lead to a rapid release of pro-inflammatory cytokines, resulting in Cytokine Release Syndrome (CRS).[1] This phenomenon is not unique to BrHPP and is a known class effect of many T-cell engaging immunotherapies. The activation of Vγ9Vδ2 T cells by BrHPP is dependent on the butyrophilin 3A1 (BTN3A1) protein on target cells.[3][4]

Q2: What are the typical signs and symptoms of CRS observed with BrHPP therapy?

A2: Based on clinical trial data, CRS associated with BrHPP therapy typically manifests as flu-like symptoms.[1] Common adverse events include fever, chills, hypotension (low blood pressure), fatigue, headache, and abdominal pain.[1] In a Phase I study, dose-limiting toxicities suggesting CRS included grade 3 fever and grade 3 hypotension.[1][5]

Q3: What is the typical cytokine profile associated with BrHPP-induced CRS?

A3: The activation of Vγ9Vδ2 T cells by phosphoantigens like BrHPP predominantly induces a Th1-type immune response.[1] This is characterized by the release of key pro-inflammatory cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) .[1] Monitoring these two cytokines can be a primary indicator of Vγ9Vδ2 T cell activation and potential for CRS.

Q4: Is Interleukin-2 (B1167480) (IL-2) co-administration necessary with BrHPP therapy and does it impact CRS?

A4: Yes, the expansion and amplification of Vγ9Vδ2 T cells in response to BrHPP in human studies has been shown to require co-administration of low-dose Interleukin-2 (IL-2).[1][5] While IL-2 is essential for the therapeutic effect, it is also a pro-inflammatory cytokine and can contribute to the overall cytokine load.[6] However, in the Phase I trial of BrHPP, the addition of IL-2 did not appear to exacerbate the adverse events observed with BrHPP alone.[1][5]

Troubleshooting Guides

In Vitro & Preclinical Experiments

Issue 1: High levels of TNF-α and IFN-γ are observed in our in vitro cytokine release assay, but we are unsure how to interpret the risk of clinical CRS.

Troubleshooting Steps:

  • Establish a Baseline: Compare the cytokine levels induced by BrHPP to those induced by a positive control (e.g., another known Vγ9Vδ2 T cell agonist) and a negative control (vehicle).

  • Dose-Response Curve: Generate a dose-response curve for BrHPP to identify the concentration at which cytokine release plateaus. This can help in selecting doses for in vivo studies that are on the therapeutic window's shoulder, potentially minimizing toxicity.

  • Include Monocytes: The interaction between activated T cells and myeloid cells, like monocytes, can amplify cytokine release.[7] Ensure your in vitro assay includes peripheral blood mononuclear cells (PBMCs) to capture this interaction, rather than using isolated T cells alone.

  • Correlate with Cytotoxicity: Assess the cytotoxic activity of the Vγ9Vδ2 T cells against tumor cells at corresponding BrHPP concentrations. The goal is to find a concentration that maximizes tumor cell killing with a manageable level of cytokine release.

Issue 2: We are observing significant animal morbidity in our preclinical models, suggestive of severe CRS, even at low doses of BrHPP.

Troubleshooting Steps:

  • Model Selection: Ensure the animal model is appropriate. Humanized mouse models reconstituted with human immune cells are often used to assess CRS from T-cell engagers and may be more translatable.[5]

  • Supportive Care: Implement supportive care measures in your animal studies, similar to what would be done in a clinical setting. This can include fluid resuscitation for hypotension and temperature control.

  • Dose Escalation Strategy: Start with a very low dose of BrHPP and escalate slowly, closely monitoring for signs of distress. This can help identify a maximum tolerated dose (MTD).

  • Pharmacodynamic Monitoring: Collect blood samples to measure cytokine levels and Vγ9Vδ2 T cell expansion. This will help correlate the observed toxicity with the biological activity of BrHPP.

Clinical Trial Management

Issue 3: A patient in our clinical trial is developing fever and hypotension following BrHPP infusion. How should we manage this?

Management Strategy:

  • Grading of CRS: First, grade the severity of the CRS based on established criteria, such as the American Society for Transplantation and Cellular Therapy (ASTCT) consensus criteria or the Common Terminology Criteria for Adverse Events (CTCAE).[8][9][10][11][12]

    GradeFeverHypotensionHypoxia
    1 ≥38°C (100.4°F)Not presentNot present
    2 ≥38°C (100.4°F)Responds to fluidsRequires low-flow nasal cannula
    3 ≥38°C (100.4°F)Requires vasopressorsRequires high-flow nasal cannula
    4 ≥38°C (100.4°F)Requires multiple vasopressorsRequires positive pressure ventilation
    5 Death

    This is a simplified table based on ASTCT and CTCAE grading. Refer to the official guidelines for complete criteria.[8][9][10][11][12]

  • Supportive Care (All Grades):

    • Administer antipyretics for fever.

    • Provide intravenous fluids for hydration and to manage hypotension.[13]

    • Monitor vital signs frequently.[14]

  • Intervention for Moderate to Severe CRS (Grade 2 and above):

    • Tocilizumab: Consider the use of tocilizumab, an IL-6 receptor antagonist. Although the primary cytokines in BrHPP-induced CRS are TNF-α and IFN-γ, IL-6 is a key downstream mediator in many forms of CRS. Its blockade can be effective in mitigating severe symptoms.[13]

    • Corticosteroids: For severe or refractory CRS, corticosteroids (e.g., dexamethasone (B1670325) or methylprednisolone) can be administered.[13][15] However, be aware that corticosteroids are broadly immunosuppressive and may potentially dampen the anti-tumor efficacy of the Vγ9Vδ2 T cells.

Data Presentation

Table 1: Adverse Events Observed in Phase I Clinical Trial of BrHPP with IL-2
Adverse EventGrade 1-2 IncidenceGrade 3 Incidence
Fever26 patients1 patient
Chills15 patients0
Nausea15 patients0
Vomiting14 patients0
Fatigue11 patients0
Headache11 patients0
Abdominal Pain10 patients0
Diarrhea9 patients0
Hypotension8 patients1 patient

Data summarized from a Phase I study of BrHPP (IPH 1101) in 28 patients with solid tumors.[1][5]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay for BrHPP

Objective: To quantify the release of key cytokines (TNF-α, IFN-γ) from human PBMCs upon stimulation with BrHPP.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BrHPP (various concentrations)

  • Vehicle control (the solvent used for BrHPP)

  • Positive control (e.g., another Vγ9Vδ2 T cell agonist)

  • 96-well cell culture plates

  • ELISA or multiplex immunoassay kits for human TNF-α and IFN-γ

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of BrHPP in complete RPMI-1640 medium.

  • Add 100 µL of the BrHPP dilutions, vehicle control, or positive control to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of TNF-α and IFN-γ in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Protocol 2: Flow Cytometry for Vγ9Vδ2 T Cell Activation

Objective: To assess the activation status of Vγ9Vδ2 T cells within a PBMC population after stimulation with BrHPP.

Materials:

  • BrHPP-stimulated and unstimulated PBMCs from the cytokine release assay

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-Vγ9-TCR

    • Anti-CD69 (early activation marker)

    • Anti-CD25 (late activation marker)

  • Flow cytometer

Methodology:

  • After the desired incubation time with BrHPP, harvest the PBMCs.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the titrated amounts of the fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in an appropriate volume of FACS buffer for flow cytometric analysis.

  • Acquire the samples on a flow cytometer.

  • Gate on the CD3+ Vγ9-TCR+ population to specifically analyze the Vγ9Vδ2 T cells.

  • Quantify the percentage of Vγ9Vδ2 T cells expressing CD69 and CD25 in the BrHPP-treated versus untreated samples.

Mandatory Visualizations

BrHPP_CRS_Pathway BrHPP BrHPP BTN3A1 BTN3A1 BrHPP->BTN3A1 Binds to Vgamma9Vdelta2_T_Cell Vγ9Vδ2 T Cell BTN3A1->Vgamma9Vdelta2_T_Cell Presents to TCR Activation T Cell Activation Vgamma9Vdelta2_T_Cell->Activation Cytokine_Release Cytokine Release (TNF-α, IFN-γ) Activation->Cytokine_Release Myeloid_Cell Myeloid Cell (e.g., Monocyte) Cytokine_Release->Myeloid_Cell Activates CRS Cytokine Release Syndrome (CRS) Cytokine_Release->CRS Amplification Amplification Loop (IL-6, IL-1β) Myeloid_Cell->Amplification Amplification->CRS

Caption: Signaling pathway of BrHPP-induced Cytokine Release Syndrome.

CRS_Management_Workflow Start Patient receives BrHPP infusion Monitor Monitor for signs/symptoms of CRS (Fever, Hypotension, etc.) Start->Monitor Assess CRS Symptoms Present? Monitor->Assess Assess->Start No Grade_CRS Grade CRS Severity (ASTCT/CTCAE) Assess->Grade_CRS Yes Supportive_Care Initiate Supportive Care (Antipyretics, IV Fluids) Grade_CRS->Supportive_Care Grade_1 Grade 1 CRS Supportive_Care->Grade_1 Continue_Monitoring Continue Supportive Care and Close Monitoring Grade_1->Continue_Monitoring Yes Grade_2_plus Grade ≥2 CRS Grade_1->Grade_2_plus No Continue_Monitoring->Monitor End Resolution Continue_Monitoring->End Tocilizumab Administer Tocilizumab Grade_2_plus->Tocilizumab Yes Reassess Reassess in 12-24h Tocilizumab->Reassess Improved Symptoms Improved? Reassess->Improved Improved->Continue_Monitoring Yes Corticosteroids Consider Corticosteroids Improved->Corticosteroids No Corticosteroids->Reassess

Caption: Clinical management workflow for BrHPP-associated CRS.

Experimental_Workflow Start Isolate Human PBMCs Culture Culture PBMCs with varying concentrations of BrHPP Start->Culture Incubate Incubate for 24-48 hours Culture->Incubate Split Split Sample Incubate->Split Supernatant Collect Supernatant Split->Supernatant Liquid Cells Harvest Cells Split->Cells Cellular Cytokine_Assay Multiplex Cytokine Assay (TNF-α, IFN-γ, etc.) Supernatant->Cytokine_Assay Flow_Cytometry Flow Cytometry for Activation Markers (CD69, CD25) on Vγ9Vδ2 T Cells Cells->Flow_Cytometry Data_Analysis Data Analysis and Correlation Cytokine_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing BrHPP-induced cytokine release.

References

Technical Support Center: Optimizing BrHPP-Expanded γδ T Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bromohydrin Pyrophosphate (BrHPP)-expanded γδ T cell cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during the ex vivo expansion of γδ T cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of γδ T cells after expansion from PBMCs using BrHPP and IL-2?

A1: Expansion of Vδ2 T cells from total Peripheral Blood Mononuclear Cells (PBMCs) using BrHPP or other phosphoantigens like zoledronate can achieve purities of over 90%.[1][2] However, this method is known to have significant donor-to-donor variability, which can affect the final purity and yield.[1][2]

Q2: What are the most common contaminating cell types in a BrHPP-expanded γδ T cell culture?

A2: The most common contaminants are other immune cell subsets present in the initial PBMC population that may also proliferate in response to the cytokine support, primarily αβ T cells and Natural Killer (NK) cells.[1] B cells and monocytes can also be present as contaminants.[1]

Q3: How can I assess the purity of my γδ T cell culture?

A3: The standard method for assessing purity is multi-color flow cytometry.[1] A typical staining panel would include antibodies against CD3 (to identify T cells), TCRγ/δ (to identify γδ T cells), and specific Vδ chain antibodies like anti-Vδ2 to identify the target population expanded by BrHPP.[1][3] Co-staining for markers of contaminating populations like TCRα/β can also be informative.

Q4: Can prolonged stimulation with BrHPP negatively affect the γδ T cells?

A4: Yes, prolonged exposure to phosphoantigens beyond the optimal culture period (typically 10-14 days) can lead to activation-induced cell death (AICD), resulting in exhausted γδ T cells with lower cytotoxic activity.[4]

Q5: Is it better to use high-dose IL-2 or a combination of cytokines for expansion?

A5: While high-dose IL-2 is traditionally used, studies suggest that a combination of low-dose IL-2 and IL-15 can effectively promote γδ T cell expansion and, importantly, enhance their cytotoxic function against tumor cells without negatively impacting purity.[5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the expansion of γδ T cells with BrHPP.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity (<80%) of γδ T Cells Post-Expansion 1. Overgrowth of contaminating αβ T cells or NK cells.[1]2. High donor-specific proliferation of non-γδ cells.3. Sub-optimal initial frequency of γδ T cells in the starting PBMC population.1. Implement a pre-expansion purification step: Isolate γδ T cells using Magnetic-Activated Cell Sorting (MACS) followed by Fluorescent-Activated Cell Sorting (FACS) to achieve >99% purity before starting the expansion culture.[1][2][8]2. Optimize cytokine cocktail: Use a combination of low-dose IL-2 (e.g., 100-120 U/mL) and IL-15 (e.g., 10-100 U/mL) to potentially favor γδ T cell expansion and function over contaminants.[1][5][6][9]3. Depletion of αβ T cells: Consider depleting αβ T cells from the PBMC population before initiating the culture, though this may not be fully sufficient and can risk removing some γδ T cells.[1]
Poor γδ T Cell Expansion/Low Yield 1. Poor donor response to BrHPP stimulation.[1][2]2. Insufficient cytokine support.3. Activation-induced cell death (AICD) due to prolonged culture.[4]4. Sub-optimal BrHPP concentration.1. Screen donors: Perform a small-scale BrHPP sensitivity test to select donors with a robust proliferative response before committing to large-scale expansion.[10]2. Adjust cytokine concentrations: Ensure adequate IL-2 is present throughout the culture. Consider adding IL-15 to enhance proliferation and survival.[5][6][7][11]3. Optimize culture duration: Harvest cells between day 12 and day 14, as cytotoxic activity often peaks during this window.[4]4. Titrate BrHPP: Although a potent synthetic phosphoantigen, optimal concentrations can be tested for your specific system.
High Cell Death in Culture 1. Culture contamination (bacterial, fungal, or mycoplasma).[12][13]2. AICD from excessive or prolonged stimulation.[4]3. Nutrient depletion or accumulation of toxic metabolites in the culture medium.1. Practice strict aseptic technique: Regularly check cultures for signs of contamination (e.g., turbidity, pH changes).[12][14] If contamination is suspected, discard the culture and decontaminate equipment.[14]2. Monitor culture duration: Avoid extending cultures beyond 14-21 days.[4][15]3. Maintain cell density and refresh media: Split cultures and add fresh media with cytokines as cells expand to maintain optimal cell density (e.g., 1.5 x 10^6 cells/mL).[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing γδ T cell expansion protocols.

Table 1: Recommended Cytokine Concentrations for γδ T Cell Expansion
CytokineRecommended ConcentrationPurposeReference(s)
Interleukin-2 (IL-2) 100 - 1000 U/mLEssential for T cell proliferation and maintenance.[16][5][9][16]
Interleukin-15 (IL-15) 10 - 100 ng/mL or 100 U/mLEnhances proliferation, cytotoxicity, and survival; often used with low-dose IL-2.[6][7][9][5][6][7][9]
Interleukin-7 (IL-7) 20 ng/mLSupports T cell survival and homeostasis.[1]
Table 2: Purity Outcomes of Different γδ T Cell Processing Methods
MethodStarting MaterialTypical PurityKey AdvantagesKey DisadvantagesReference(s)
BrHPP Expansion of Bulk PBMCs Total PBMCs>90% (variable)Simple, requires less initial processing.High donor-to-donor variability; risk of αβ T cell and NK cell contamination.[1][2]
MACS Enrichment + FACS Sort (Pre-Expansion) Total PBMCs>99%Extremely high purity starting population; highly reproducible.More complex, requires specialized equipment (cell sorter); potential for lower initial cell numbers.[1][2][8][17]
αβ T Cell Depletion (Pre-Expansion) Total PBMCsVariableReduces major contaminant population.Often incomplete; may accidentally deplete some γδ T cells.[1]

Experimental Protocols

Protocol 1: High-Purity γδ T Cell Isolation and Expansion

This protocol is adapted from methods shown to yield >99% pure γδ T cell cultures.[1][2][8][17]

1. Isolation of PBMCs:

  • Isolate PBMCs from healthy donor blood (e.g., buffy coats) using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

2. Magnetic-Activated Cell Sorting (MACS) for γδ T Cell Enrichment:

  • Resuspend PBMCs in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).

  • Incubate cells with an anti-TCR Vδ2-PE conjugated antibody for 30 minutes on ice.[1]

  • Wash cells and then incubate with anti-PE microbeads (Miltenyi Biotec) according to the manufacturer's protocol.

  • Apply the cell suspension to a MACS column placed in a magnetic field.

  • Collect the magnetically retained, Vδ2-positive cell fraction. This typically yields 80-90% purity.[2]

3. Fluorescence-Activated Cell Sorting (FACS) for Final Purification:

  • Resuspend the enriched Vδ2 T cell fraction in FACS buffer.

  • Sort the PE-positive cells using a flow cytometer to achieve >99% purity.[1]

4. Expansion of Purified γδ T Cells:

  • Culture the purified γδ T cells in a complete medium (e.g., IMDM) supplemented with 5% human serum, 5% FCS, and antibiotics.

  • For stimulation, use a feeder-based system with irradiated PBMCs (30Gy) and EBV-LCLs (50Gy).[1]

  • Add Phytohaemagglutinin (PHA, 1 µg/mL) at the start of the culture.[1]

  • Supplement the culture with a cytokine cocktail: 120 U/mL IL-2, 20 ng/mL IL-7, and 20 ng/mL IL-15.[1]

  • Maintain cultures for 14 days, splitting cells and adding fresh medium with cytokines as needed to maintain optimal cell density.

Protocol 2: Flow Cytometry for Purity Assessment

1. Cell Preparation:

  • Harvest approximately 1x10^6 cells from your culture.

  • Wash cells with PBS.

2. Staining:

  • Resuspend cells in FACS buffer (PBS with 0.5% BSA).

  • Add a viability dye (e.g., LIVE/DEAD Near-IR) to distinguish live cells.[1]

  • Add a cocktail of fluorochrome-conjugated antibodies. A standard panel includes:

    • Anti-CD3

    • Anti-TCRγ/δ

    • Anti-TCR Vδ2

    • Anti-TCR Vδ1 (optional, for subset analysis)

    • Anti-CD56 (to identify NK cells)

    • Anti-TCRα/β (to identify αβ T cells)

  • Incubate for 30 minutes on ice in the dark.[1]

  • Wash cells twice with FACS buffer.

3. Acquisition and Analysis:

  • Resuspend cells in FACS buffer for acquisition on a flow cytometer.

  • Gate on live, single cells, then on CD3+ T cells.

  • Within the CD3+ population, quantify the percentage of TCRγ/δ+ cells, and further delineate the Vδ2+ subpopulation.[3] Purity is determined by the percentage of Vδ2+ cells within the total live lymphocyte gate or the CD3+ gate.

Visualizations

BrHPP Signaling Pathway in Vγ9Vδ2 T Cells

BrHPP_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Tcell Vγ9Vδ2 T Cell BrHPP BrHPP IPP IPP Accumulation BrHPP->IPP (or inhibits FPPS) BTN3A1 BTN3A1 (CD277) IPP->BTN3A1 Binds intracellular B30.2 domain TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change & TCR engagement ZAP70 p-ZAP70 TCR->ZAP70 PLCg2 p-PLCγ2 ZAP70->PLCg2 Akt p-Akt PLCg2->Akt Activation Activation Proliferation Cytotoxicity Akt->Activation

Caption: BrHPP leads to IPP accumulation, which engages BTN3A1, activating the Vγ9Vδ2 TCR pathway.

Experimental Workflow for High-Purity γδ T Cell Cultures

High_Purity_Workflow PBMC 1. Isolate PBMCs (Ficoll Gradient) MACS 2. Vδ2+ MACS Enrichment PBMC->MACS FACS 3. Vδ2+ FACS Sorting (Purity >99%) MACS->FACS Expand 4. Expand for 14 Days (BrHPP/PHA, Cytokines, Feeder Cells) FACS->Expand QC 5. Quality Control (Flow Cytometry for Purity) Expand->QC Final High-Purity γδ T Cell Product QC->Final

Caption: Workflow for isolating and expanding high-purity γδ T cells from PBMCs.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Expansion CheckPurity Assess Purity at Day 14 Start->CheckPurity LowPurity Purity < 80% CheckPurity->LowPurity No GoodPurity Purity > 80% CheckPurity->GoodPurity Yes SolutionPurity Action: Implement pre-expansion FACS sorting in next experiment LowPurity->SolutionPurity CheckYield Assess Cell Yield GoodPurity->CheckYield LowYield Low Yield CheckYield->LowYield No GoodYield Sufficient Yield CheckYield->GoodYield Yes SolutionYield Action: Optimize cytokine cocktail (add IL-15) and screen donors LowYield->SolutionYield End Successful Culture GoodYield->End

Caption: A decision-making diagram for troubleshooting common γδ T cell culture issues.

References

Navigating BrHPP Clinical Trials: A Technical Support Guide on Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of Bromohydrin Pyrophosphate (BrHPP), a Vγ9Vδ2 T lymphocyte agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and clinical development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the established dose-limiting toxicities (DLTs) for BrHPP in human clinical trials?

A1: In a phase I clinical trial involving patients with solid tumors, dose-limiting toxicities were observed at a dose of 1,800 mg/m².[1][2] These DLTs manifested as Grade 3 fever in one patient and Grade 3 hypotension in another, both suggestive of a cytokine release syndrome that occurred immediately after the first infusion.[1][2][3]

Q2: We are observing flu-like symptoms in our preclinical models at lower doses. Is this consistent with clinical findings?

A2: Yes, this is consistent. At doses lower than the DLT level, the most frequently reported adverse events in the phase I trial were mild to moderate flu-like symptoms. These included fever, chills, fatigue, headache, and abdominal pain.[1][2] The incidence of these symptoms tended to increase with the dose of BrHPP (IPH1101).[1]

Q3: Our protocol involves the co-administration of Interleukin-2 (IL-2). How does this affect the toxicity profile of BrHPP?

A3: In the key phase I study, BrHPP was administered alone in the first cycle, and combined with low-dose subcutaneous IL-2 in subsequent cycles. The observed DLTs occurred during the first cycle, where BrHPP was given as a monotherapy.[3] The study notes that the most frequent adverse events did not show exacerbation when IL-2 was combined in later cycles.[1][2] However, it is crucial to note that the pharmacodynamic data demonstrated that the amplification of γδ T lymphocytes requires the co-administration of IL-2.[1][2]

Q4: What was the maximum tolerated dose (MTD) determined for BrHPP in the phase I trial?

A4: The maximum tolerated dose (MTD) of BrHPP (IPH1101) was determined to be the dose level at which no more than one out of three, or two out of six patients, experience a DLT.[1] In the study, since two patients experienced a DLT at 1,800 mg/m², the MTD was considered to have been met at this dose level.[1]

Quantitative Data Summary

The following table summarizes the dose-escalation and observed toxicities in the phase I clinical trial of BrHPP (IPH1101).

Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs)Most Frequent Adverse Events (Non-DLT)
2004NoneMild fever, chills, abdominal pain
6003NoneMild fever, chills, abdominal pain
12006NoneMild fever, chills, abdominal pain
180052 (Grade 3 Fever, Grade 3 Hypotension)Mild fever, chills, abdominal pain

Experimental Protocol: Phase I Clinical Trial Methodology

The following is a summary of the experimental design from the phase I clinical trial of BrHPP (IPH1101) in patients with advanced solid tumors.[1][2][3]

  • Drug Formulation and Administration: BrHPP (IPH1101) was supplied as a lyophilized powder and reconstituted with water for injection. The appropriate dose was then diluted in 100 ml of Ringer's lactate (B86563) and administered as a 1-hour intravenous infusion.[1]

  • Treatment Plan:

    • Cycle 1: A single 1-hour intravenous infusion of BrHPP was administered alone.

    • Subsequent Cycles (every 3 weeks): The same dose of BrHPP was administered on day 1, in combination with a low dose of subcutaneous IL-2 (1 MIU/m² from day 1 to day 7).[1][2]

  • Dose Escalation: The dose of BrHPP was escalated in cohorts of patients, starting from 200 mg/m² and increasing to 1,800 mg/m².[1][2][3]

  • Patient Population: Patients with advanced solid tumors were enrolled in the study.[3]

Visualizing BrHPP Dose Escalation and Toxicity

The following diagram illustrates the logical relationship between the dose escalation of BrHPP and the emergence of dose-limiting toxicities as observed in the clinical trial.

BrHPP_Dose_Toxicity cluster_dose Dose Escalation cluster_toxicity Observed Toxicity 200 mg/m^2 200 mg/m^2 Well Tolerated Well Tolerated 200 mg/m^2->Well Tolerated 600 mg/m^2 600 mg/m^2 600 mg/m^2->Well Tolerated 1200 mg/m^2 1200 mg/m^2 1200 mg/m^2->Well Tolerated 1800 mg/m^2 1800 mg/m^2 DLT Observed DLT Observed 1800 mg/m^2->DLT Observed

BrHPP Dose Escalation and Resulting Toxicity Profile.

References

Technical Support Center: Optimizing BrHPP Treatment for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Bromohydrin Pyrophosphate (BrHPP) in solid tumor research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is BrHPP and what is its primary mechanism of action?

A1: this compound (BrHPP), also known as IPH1101, is a synthetic phosphoantigen. Its primary mechanism of action is the potent and selective activation of a subset of human T cells called Vγ9Vδ2 T cells.[1][2] These cells are a component of the innate immune system and can recognize and kill a wide range of cancer cells.[1] Unlike conventional T cells, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens in a manner that is not restricted by the Major Histocompatibility Complex (MHC).[1]

Q2: Why is Interleukin-2 (IL-2) co-administered with BrHPP in many protocols?

A2: While BrHPP is effective at activating Vγ9Vδ2 T cells, the significant expansion and proliferation of these cells in vivo requires the presence of a low dose of Interleukin-2 (IL-2).[1][2][3] Clinical and preclinical studies have demonstrated that BrHPP administered alone does not lead to a substantial increase in the number of Vγ9Vδ2 T cells, whereas the combination of BrHPP and low-dose IL-2 induces a potent and dose-dependent amplification of this cell population.[1][3]

Q3: What is the role of Butyrophilin 3A1 (BTN3A1) in BrHPP-mediated activation?

A3: Butyrophilin 3A1 (BTN3A1, also known as CD277) is a key molecule required for the activation of Vγ9Vδ2 T cells by phosphoantigens.[4] When tumor cells are treated with exogenous phosphoantigens like BrHPP, or when they endogenously accumulate phosphoantigens (e.g., after treatment with aminobisphosphonates like zoledronate), it induces a change in BTN3A1 on the tumor cell surface. This altered BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, cytokine production, and cytotoxicity against the tumor cell.[5][6]

Q4: Can BrHPP be combined with other anti-cancer agents?

A4: Yes, combination therapy is a promising strategy. Pre-clinical studies show that combining agents like the aminobisphosphonate zoledronate with chemotherapy can sensitize solid tumor cells to Vγ9Vδ2 T cell-mediated killing.[7][8] Zoledronate works by inhibiting the mevalonate (B85504) pathway in tumor cells, causing the accumulation of endogenous phosphoantigens, which makes them targets for Vγ9Vδ2 T cells.[7][9] This suggests a synergistic potential for combining BrHPP (exogenous activation) with agents that increase the sensitivity of tumor cells to γδ T cell attack.

Experimental Protocols & Methodologies

Protocol 1: In Vitro BrHPP Sensitivity & Vγ9Vδ2 T Cell Expansion

This protocol is adapted from methodologies used in clinical trial screening to assess the responsiveness of patient-derived cells to BrHPP.[1]

Objective: To determine the in vitro proliferative response of Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) to BrHPP and IL-2.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture Setup:

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1 mM sodium pyruvate.

    • Plate the cells at a starting density of 1 x 10⁶ cells/mL.

    • Add BrHPP to a final concentration of 3 µM.

    • Add recombinant human IL-2 (rhIL-2) to a final concentration of 300 IU/mL.

  • Incubation and Maintenance:

    • Culture the cells for 8-14 days at 37°C in a 5% CO₂ incubator.

    • Renew the rhIL-2 (300 IU/mL) on day 5 of the culture.[1] Prolonged exposure to phosphoantigens beyond 14 days may induce activation-induced cell death.[10]

  • Analysis:

    • At the end of the culture period (e.g., day 8), harvest the cells.

    • Use flow cytometry to determine the percentage of Vγ9Vδ2 T cells (using antibodies against CD3 and Vδ2-TCR).

    • Calculate the total amplification rate: (Absolute count of Vγ9Vδ2 cells at Day 8) / (Absolute count of Vγ9Vδ2 cells at Day 0).

Success Criteria (Example): A positive response might be defined as achieving at least 20% Vγ9Vδ2 T cells in the final culture or an expansion of at least eight-fold over baseline.[1]

Troubleshooting Guide

Issue 1: Low or no Vγ9Vδ2 T cell expansion is observed in our in vitro culture.

Potential Cause Troubleshooting Steps & Recommendations
Donor Variability / Low Baseline Count The baseline percentage and responsiveness of Vγ9Vδ2 T cells can vary significantly between donors. Patients with lymphopenia (<1 x 10⁹ lymphocytes/L) may show poor expansion potential.[11] Screen multiple donors or confirm a sufficient baseline count before initiating large-scale experiments.
Suboptimal IL-2 Concentration or Activity IL-2 is critical for proliferation.[1][3] Confirm the final concentration and bioactivity of your IL-2 stock. Ensure fresh IL-2 is added midway through the culture as it is consumed by proliferating cells.[1]
PBMC Quality Poor PBMC viability after isolation will hinder proliferation. Assess cell viability with Trypan Blue or a similar method immediately after isolation. Ensure viability is >95%.
Incorrect BrHPP Concentration While BrHPP is active at nanomolar concentrations, protocols often use low micromolar ranges for robust expansion.[1] Verify the final concentration of BrHPP in your culture.
Presence of Suppressive Cells Monocytes can sometimes suppress Vγ9Vδ2 T cell proliferation in response to phosphoantigens, especially in the presence of other stimuli like TLR8 ligands.[12] If this is suspected, consider experiments with purified T cells, though monocytes are often required for initial antigen presentation.[10]

Issue 2: High toxicity or adverse events are observed in our in vivo animal model.

Potential Cause Troubleshooting Steps & Recommendations
Dose Exceeds Maximum Tolerated Dose (MTD) The observed toxicity may be a result of a cytokine release syndrome, which has been noted at higher doses in clinical trials (e.g., 1,800 mg/m²).[1][2] It is crucial to perform a dose-escalation study to determine the MTD in your specific model before proceeding to efficacy studies.
BrHPP Formulation and Stability Ensure BrHPP is fully solubilized in a suitable, sterile vehicle for injection. The stability of the formulation should be confirmed, as degradation could lead to unknown toxicities.[13][14] BrHPP is known to be quickly degraded by plasma phosphatases, which may influence scheduling.[9]
IL-2 Associated Toxicity High doses of IL-2 can cause significant toxicity, such as vascular leak syndrome. The goal is to use a "low dose" of IL-2 sufficient to support γδ T cell expansion without causing severe adverse events.[1][3] Titrate the IL-2 dose to find the optimal balance.
Administration Route and Schedule A rapid intravenous infusion may lead to high peak plasma concentrations and increased toxicity.[3] Consider alternative routes or slower infusion rates to mitigate this.

Issue 3: We are not observing significant anti-tumor efficacy in our in vivo model.

Potential Cause Troubleshooting Steps & Recommendations
Insufficient Vγ9Vδ2 T Cell Expansion In Vivo Efficacy is dependent on achieving a significant expansion of effector γδ T cells.[1] Perform pharmacodynamic (PD) analysis by collecting peripheral blood at several time points post-treatment to confirm that the BrHPP + IL-2 regimen is successfully expanding the Vγ9Vδ2 T cell population.
Tumor Cell Resistance Some tumor cells may not be inherently sensitive to γδ T cell killing.[5][15] This can be due to low expression of BTN3A1 or the presence of inhibitory ligands.[15] Consider pre-treating tumor cells with agents like zoledronate to increase their sensitivity.[7]
T Cell Exhaustion Repeated infusions of BrHPP have been observed to induce progressively less vigorous expansions, suggesting a potential exhaustion of the Vγ9Vδ2 T cell response.[8][9] Consider optimizing the treatment schedule with longer rest periods between cycles or exploring combination with checkpoint inhibitors that may reverse T cell exhaustion.[9]
Immunosuppressive Tumor Microenvironment The tumor microenvironment may contain suppressive factors or cells (e.g., MDSCs, Tregs) that inhibit the function of the expanded Vγ9Vδ2 T cells. Analyze the tumor microenvironment to identify potential resistance mechanisms.

Quantitative Data Summary

The following table summarizes the dose-escalation and dose-limiting toxicities (DLTs) observed in a Phase I clinical trial of BrHPP (IPH1101) in patients with solid tumors.[1][2][3]

Table 1: BrHPP Phase I Trial Dose Escalation and Toxicity

Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs)Most Frequent Adverse Events (All Grades)
2004NoneMild fever, chills, abdominal pain
6003NoneMild fever, chills, abdominal pain
12006NoneMild fever, chills, abdominal pain
180052 (Grade 3 Fever, Grade 3 Hypotension)Suggestive of cytokine release syndrome

Data compiled from Bennouna et al., 2010.[1][2][3]

Visualizations: Pathways and Workflows

BrHPP_Activation_Pathway cluster_tumor Tumor Cell / APC cluster_tcell Vγ9Vδ2 T Cell cluster_effect Anti-Tumor Effect BrHPP BrHPP (Phosphoantigen) BTN3A1 BTN3A1 (Conformational Change) BrHPP->BTN3A1 Induces TCR Vγ9Vδ2 TCR BTN3A1->TCR Recognizes Activation T Cell Activation & Proliferation TCR->Activation Cytotoxicity Direct Cytotoxicity Activation->Cytotoxicity Cytokines IFN-γ, TNF-α Release Activation->Cytokines IL2 IL-2 Signal IL2->Activation Promotes

Caption: BrHPP-mediated activation of Vγ9Vδ2 T cells via BTN3A1.

InVivo_Workflow start Start: In Vivo Study Design mtd 1. MTD Study Determine Maximum Tolerated Dose of BrHPP + low-dose IL-2 start->mtd implant 2. Tumor Model Establishment Implant solid tumor cells (e.g., subcutaneous, orthotopic) mtd->implant randomize 3. Randomization Assign animals to treatment cohorts (Vehicle, BrHPP+IL-2, etc.) implant->randomize treat 4. Treatment Administration Administer treatment according to the defined schedule (e.g., weekly) randomize->treat monitor 5. Monitoring - Measure tumor volume - Record body weight - Clinical observations treat->monitor pd_analysis 6. Pharmacodynamic Analysis Collect blood/tissue to measure Vγ9Vδ2 T cell expansion via flow cytometry treat->pd_analysis endpoint 7. Endpoint Reached (e.g., max tumor volume, study duration) monitor->endpoint analysis 8. Final Analysis - Compare tumor growth inhibition (TGI) - Analyze PD and toxicity data endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for an in vivo BrHPP efficacy study.

Troubleshooting_Logic start Problem: Lack of In Vivo Efficacy q1 Was Vγ9Vδ2 T cell expansion confirmed in peripheral blood? start->q1 a1_no Action: - Review in vivo dosing & schedule - Check IL-2 bioactivity - Assess baseline γδ T cell levels q1->a1_no No q2 Is the tumor model known to be sensitive to γδ T cell lysis? q1->q2 Yes end Potential Solution Identified a1_no->end a2_no Action: - Test sensitivity in vitro - Consider sensitizing tumor with zoledronate or chemotherapy q2->a2_no No q3 Is there evidence of T cell exhaustion after repeated cycles? q2->q3 Yes a2_no->end a3_yes Action: - Increase time between cycles - Analyze exhaustion markers (e.g., PD-1) - Consider combination with checkpoint inhibitors q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting flowchart for lack of in vivo anti-tumor efficacy.

References

Technical Support Center: Enhancing BrHPP Efficacy in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Bromohydrin Pyrophosphate (BrHPP) in studies related to hematological malignancies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving BrHPP.

Issue Potential Cause Recommended Solution
Low Vγ9Vδ2 T Cell Expansion 1. Suboptimal BrHPP or IL-2 concentration.2. Poor quality of Peripheral Blood Mononuclear Cells (PBMCs).3. Donor-to-donor variability in Vγ9Vδ2 T cell frequency and reactivity.4. Overstimulation leading to activation-induced cell death.[1]1. Titrate BrHPP (typically in the nanomolar to low micromolar range) and IL-2 (e.g., 100-1000 IU/mL) to determine the optimal concentration for your specific donor cells.[2]2. Use freshly isolated PBMCs for optimal viability and function. Ensure proper handling and storage of cells.3. Screen multiple healthy donors to select those with a good response to BrHPP stimulation.4. Monitor cell viability and proliferation regularly. Adjust cell seeding density and cytokine concentrations as needed.
Inconsistent Cytotoxicity Against Target Cells 1. Low effector-to-target (E:T) ratio.2. Target cell resistance to Vγ9Vδ2 T cell-mediated killing.3. Impaired Vγ9Vδ2 T cell effector function.4. Variability in the cytotoxic assay itself.1. Optimize the E:T ratio by performing a titration experiment.2. Assess the expression of ligands for activating receptors like NKG2D on your target cells. Pre-treatment of some tumor cells with aminobisphosphonates can increase their sensitivity to Vγ9Vδ2 T cell lysis.[3]3. Ensure Vγ9Vδ2 T cells are properly activated and expanded. Assess their expression of cytotoxic molecules like perforin (B1180081) and granzyme B.[4]4. Use appropriate controls, including target cells alone, effector cells alone, and a positive control for lysis.
High Background in Cytotoxicity Assays 1. Spontaneous death of target or effector cells.2. Non-specific lysis.3. Reagent-related issues.1. Ensure high viability of both target and effector cells before setting up the assay.2. Use appropriate blocking antibodies if non-specific activation is suspected.3. Use fresh, properly stored reagents and validate the assay with known positive and negative controls.
Difficulty in Reproducing Data 1. Inconsistent cell culture conditions.2. Variability in BrHPP and cytokine preparations.3. Subjectivity in data analysis.1. Maintain consistent cell culture conditions, including media, supplements, temperature, and CO2 levels.2. Prepare fresh dilutions of BrHPP and cytokines for each experiment from a validated stock solution.3. Use standardized gating strategies for flow cytometry and objective analysis methods for cytotoxicity assays.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of BrHPP in the context of hematological malignancies?

BrHPP is a synthetic phosphoantigen that specifically activates Vγ9Vδ2 T cells, a subset of γδ T cells.[5] This activation is dependent on the T cell receptor (TCR) and leads to the proliferation and differentiation of Vγ9Vδ2 T cells into potent cytotoxic effector cells.[2][4] These activated T cells can then recognize and kill hematological cancer cells.

2. Why is Interleukin-2 (IL-2) co-administered with BrHPP?

The expansion of the Vγ9Vδ2 T cell population following BrHPP stimulation is highly dependent on the presence of IL-2.[2] IL-2 provides a critical survival and proliferation signal to the activated Vγ9Vδ2 T cells, leading to a significant amplification of this anti-tumor effector cell population.[2]

3. Can BrHPP be used in combination with other therapies?

Yes, BrHPP has shown potential for combination therapies. For instance, it can enhance the antibody-dependent cell-mediated cytotoxicity (ADCC) of therapeutic antibodies like rituximab.[6] This suggests that combining BrHPP with monoclonal antibodies could be a promising strategy to improve the efficacy of cancer immunotherapy.[6]

4. What are the key signaling pathways activated by BrHPP in Vγ9Vδ2 T cells?

BrHPP stimulation of Vγ9Vδ2 T cells activates several key signaling pathways downstream of the T cell receptor, including the phosphorylation of ZAP70, PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK. These pathways are crucial for T cell activation, proliferation, and effector function.

5. How can I assess the quality and functionality of my BrHPP-expanded Vγ9Vδ2 T cells?

The quality and functionality of expanded Vγ9Vδ2 T cells can be assessed by:

  • Flow Cytometry: To determine the percentage and absolute number of Vγ9Vδ2 T cells, and to analyze the expression of activation markers (e.g., CD69, CD25) and memory/effector markers (e.g., CD27, CD45RA).

  • Cytotoxicity Assays: To measure the ability of the expanded cells to kill hematological cancer cell lines.

  • Cytokine Release Assays (e.g., ELISA, CBA): To quantify the production of effector cytokines such as IFN-γ and TNF-α upon co-culture with target cells.

Quantitative Data Presentation

The efficacy of BrHPP is primarily measured by its ability to expand Vγ9Vδ2 T cells and the subsequent cytotoxic activity of these expanded cells against tumor targets. Direct IC50 values for BrHPP on cancer cells are not typically reported as its mechanism is indirect.

Parameter Cell Type Conditions Result Reference
Vγ9Vδ2 T Cell Expansion Human PBMCsBrHPP (nanomolar concentrations) + low-dose IL-25 to 50-fold expansion rate of Vγ9Vδ2 T cells.[2]
Vγ9Vδ2 T Cell Purity PBMCs from neuroblastoma patientsSingle in vitro stimulation with BrHPP + low-dose IL-2 for 21 days>80% of cultured cells were Vγ9Vδ2 T cells (a 50-fold expansion from baseline).[7][7]
Cytotoxicity Autologous primary neuroblastoma cellsBrHPP-amplified Vγ9Vδ2 T cellsBrHPP-expanded Vγ9Vδ2 T cells were able to lyse autologous neuroblasts.[7][7]

Experimental Protocols

Protocol for In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and IL-2.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • This compound (BrHPP)

  • Recombinant human Interleukin-2 (IL-2)

  • PBMCs isolated from healthy donor blood

Procedure:

  • Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add BrHPP to the cell suspension at a final concentration of 1-10 µM (concentration should be optimized).

  • Add recombinant human IL-2 to a final concentration of 100-500 IU/mL.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Every 2-3 days, assess cell proliferation and viability. Split the cultures and add fresh medium containing IL-2 to maintain a cell density of 0.5-1 x 10^6 cells/mL.

  • After 10-14 days of culture, the percentage of Vγ9Vδ2 T cells can be determined by flow cytometry using antibodies against CD3 and Vδ2-TCR.

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against a hematological cancer cell line (e.g., a multiple myeloma cell line).

Materials:

  • BrHPP-expanded Vγ9Vδ2 T cells (effector cells)

  • Hematological cancer cell line (target cells)

  • Complete RPMI-1640 medium

  • ⁵¹Cr-sodium chromate (B82759)

  • Fetal Bovine Serum (FBS)

  • Triton X-100 (for maximum release control)

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Label the target cells with ⁵¹Cr by incubating 1 x 10^6 target cells with 100 µCi of ⁵¹Cr-sodium chromate in 100 µL of FBS for 1 hour at 37°C.

  • Wash the labeled target cells three times with complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.

  • Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.

  • Plate 100 µL of the target cell suspension (10,000 cells) into each well of a 96-well U-bottom plate.

  • Prepare different dilutions of the effector cells (BrHPP-expanded Vγ9Vδ2 T cells) to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Add 100 µL of the effector cell suspensions to the wells containing the target cells.

  • For controls, prepare wells for:

    • Spontaneous release: Target cells with 100 µL of medium only.

    • Maximum release: Target cells with 100 µL of medium containing 1% Triton X-100.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 200 x g for 5 minutes.

  • Carefully collect 100 µL of the supernatant from each well and transfer it to tubes for counting in a gamma counter.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

BrHPP_Signaling_Pathway BrHPP BrHPP TCR Vγ9Vδ2 TCR BrHPP->TCR ZAP70 p-ZAP70 TCR->ZAP70 P38 p-p38 MAPK TCR->P38 PLCG2 p-PLCγ2 ZAP70->PLCG2 AKT p-Akt PLCG2->AKT ERK p-Erk PLCG2->ERK NFKB p-NF-κB AKT->NFKB Cytokine_Release Cytokine Release (IFN-γ, TNF-α) NFKB->Cytokine_Release Proliferation Proliferation ERK->Proliferation Cytotoxicity Cytotoxicity P38->Cytotoxicity

Caption: BrHPP-induced signaling cascade in Vγ9Vδ2 T cells.

Experimental_Workflow Start Start: Isolate PBMCs Expansion Expand Vγ9Vδ2 T Cells (BrHPP + IL-2) Start->Expansion QC Quality Control: Flow Cytometry (%Vδ2+, activation markers) Expansion->QC Cytotoxicity Cytotoxicity Assay (vs. Hematological Cancer Cells) QC->Cytotoxicity Cytokine Cytokine Release Assay (ELISA/CBA) QC->Cytokine Analysis Data Analysis Cytotoxicity->Analysis Cytokine->Analysis

Caption: Experimental workflow for assessing BrHPP efficacy.

Logical_Relationship BrHPP BrHPP Treatment Activation Vγ9Vδ2 T Cell Activation BrHPP->Activation Expansion Clonal Expansion (IL-2 Dependent) Activation->Expansion Effector Effector Function Expansion->Effector Lysis Tumor Cell Lysis Effector->Lysis

Caption: Logical flow from BrHPP treatment to tumor cell lysis.

References

Validation & Comparative

A Comparative Guide: BrHPP vs. Zoledronate for Vγ9Vδ2 T Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells with potent anti-tumor activity, is a critical area of research in cancer immunotherapy. Two of the most widely used agents for this purpose are Bromohydrin pyrophosphate (BrHPP) and zoledronate. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their needs.

At a Glance: Key Differences

FeatureBrHPP (this compound)Zoledronate (Zoledronic Acid)
Mechanism of Action Direct agonist of the Vγ9Vδ2 T cell receptor (TCR)Indirectly activates Vγ9Vδ2 T cells by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, leading to the accumulation of isopentenyl pyrophosphate (IPP).
Potency High (active at nanomolar concentrations)[1]Lower (effective at micromolar concentrations)
Clinical Status Not FDA-approved, primarily for research useFDA-approved for various conditions, including osteoporosis and cancer-related bone metastases[2]
Commercial Availability Available from specialized chemical suppliersWidely available as a clinical-grade reagent[2]

Quantitative Performance Data

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy of BrHPP and zoledronate in expanding Vγ9Vδ2 T cells.

Table 1: Potency and Efficacy in Vγ9Vδ2 T Cell Activation and Expansion
ParameterBrHPPZoledronateNotes
EC50 for Vγ9Vδ2 T Cell Activation Nanomolar range[1]~3 µM (for TNF-α production)Direct comparative EC50 studies are limited. Potency is inferred from multiple sources.
Achievable Vγ9Vδ2 T Cell Purity >80%~70-90%Purity can vary based on donor PBMCs and specific protocol optimizations.
Fold Expansion of Vγ9Vδ2 T Cells ~50-fold180 to >5000-fold[3]Fold expansion is highly variable and dependent on culture duration and conditions.

Note: The performance of these agents can be influenced by factors such as the initial frequency of Vγ9Vδ2 T cells in the donor's peripheral blood mononuclear cells (PBMCs), the specific culture conditions, and the duration of the expansion protocol.

Signaling Pathways of Vγ9Vδ2 T Cell Activation

BrHPP: Direct Activation Pathway

BrHPP, a synthetic phosphoantigen, directly binds to the Vγ9Vδ2 T cell receptor, mimicking the action of natural phosphoantigens. This binding event triggers a signaling cascade that leads to T cell activation, proliferation, and cytokine production.

BrHPP_Activation_Pathway BrHPP BrHPP (Phosphoantigen) Vγ9Vδ2_TCR Vγ9Vδ2 TCR BrHPP->Vγ9Vδ2_TCR Direct Binding Vγ9Vδ2_T_Cell Vγ9Vδ2 T Cell Vγ9Vδ2_TCR->Vγ9Vδ2_T_Cell Signal Transduction Activation_Proliferation Activation & Proliferation Vγ9Vδ2_T_Cell->Activation_Proliferation

Caption: Direct activation of Vγ9Vδ2 T cells by BrHPP.

Zoledronate: Indirect Activation Pathway

Zoledronate, a nitrogen-containing bisphosphonate, indirectly activates Vγ9Vδ2 T cells. It is taken up by antigen-presenting cells (APCs), such as monocytes, where it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. This inhibition leads to the intracellular accumulation of the phosphoantigen isopentenyl pyrophosphate (IPP), which is then presented to and activates Vγ9Vδ2 T cells.[2][4]

Zoledronate_Activation_Pathway cluster_APC Antigen Presenting Cell (e.g., Monocyte) Zoledronate Zoledronate Mevalonate_Pathway Mevalonate Pathway Zoledronate->Mevalonate_Pathway Enters Cell FPPS FPPS Mevalonate_Pathway->FPPS IPP IPP (Accumulates) FPPS->IPP Inhibits Vγ9Vδ2_T_Cell Vγ9Vδ2 T Cell IPP->Vγ9Vδ2_T_Cell Presents IPP to TCR Activation_Proliferation Activation & Proliferation Vγ9Vδ2_T_Cell->Activation_Proliferation

Caption: Indirect activation of Vγ9Vδ2 T cells by zoledronate.

Experimental Protocols

The following are generalized protocols for the ex vivo expansion of Vγ9Vδ2 T cells. Specific concentrations and timings may require optimization.

General Experimental Workflow

Experimental_Workflow start Isolate PBMCs from Whole Blood culture Culture PBMCs in Media with IL-2 start->culture stimulate Add Stimulant (BrHPP or Zoledronate) culture->stimulate incubate Incubate for 14-21 Days (Add fresh IL-2 every 2-3 days) stimulate->incubate harvest Harvest and Analyze Expanded Vγ9Vδ2 T Cells (Flow Cytometry) incubate->harvest

Caption: A typical workflow for Vγ9Vδ2 T cell expansion.

Protocol Details

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

2. Cell Culture and Expansion:

  • Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Add human recombinant Interleukin-2 (IL-2) to the culture medium at a final concentration of 100-1000 IU/mL.

3. Stimulation (Day 0):

  • For BrHPP: Add BrHPP to the cell culture at a final concentration typically in the nanomolar range (e.g., 100-500 nM).

  • For Zoledronate: Add zoledronate to the cell culture at a final concentration in the micromolar range (e.g., 1-5 µM).

4. Incubation and Maintenance:

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 14 to 21 days.

  • Every 2-3 days, assess cell density and viability. Split the cultures as necessary and add fresh complete medium containing IL-2 to maintain an optimal cell density.

5. Analysis of Vγ9Vδ2 T Cell Expansion:

  • On the day of harvest, stain the cells with fluorescently labeled antibodies specific for CD3 and Vδ2 TCR.

  • Analyze the percentage and absolute number of Vγ9Vδ2 T cells using flow cytometry.

Concluding Remarks

The choice between BrHPP and zoledronate for Vγ9Vδ2 T cell expansion is dependent on the specific research or therapeutic goals. BrHPP offers a more direct and potent method of Vγ9Vδ2 T cell activation, making it an excellent tool for basic research and preclinical studies. In contrast, zoledronate's established clinical safety profile and wide availability as a pharmaceutical-grade product make it a more practical option for translational research and clinical applications in adoptive T cell therapy. Both agents, when used in optimized protocols with IL-2, are capable of generating large numbers of functional Vγ9Vδ2 T cells for immunotherapy research and development.

References

A Comparative Analysis of BrHPP and Pamidronate in γδ T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key molecules used in the activation of γδ T cells for immunotherapy research and development: Bromohydrin pyrophosphate (BrHPP) and pamidronate. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key assays.

Introduction to γδ T Cell Activators

Vγ9Vδ2 T cells, a subset of γδ T cells, are potent cytotoxic lymphocytes that can recognize and kill a wide range of cancer cells. Their activation is triggered by the recognition of small phosphorylated molecules known as phosphoantigens. BrHPP is a synthetic phosphoantigen that directly engages the Vγ9Vδ2 T cell receptor (TCR), leading to robust activation. In contrast, pamidronate, a nitrogen-containing bisphosphonate, acts indirectly by inhibiting the mevalonate (B85504) pathway in antigen-presenting cells or tumor cells. This inhibition leads to the intracellular accumulation of endogenous phosphoantigens, such as isopentenyl pyrophosphate (IPP), which are then presented to and activate Vγ9Vδ2 T cells. Both agents, often in combination with interleukin-2 (B1167480) (IL-2), have been investigated for their potential in cancer immunotherapy.[1][2][3][4]

Comparative Efficacy and Potency

Experimental evidence consistently indicates that BrHPP is a more potent activator of Vγ9Vδ2 T cells than pamidronate. BrHPP demonstrates activity at nanomolar concentrations, whereas pamidronate typically requires micromolar concentrations to achieve a similar effect.[3]

Quantitative Data Summary
ParameterBrHPPPamidronateReferences
Mechanism of Action Direct Vγ9Vδ2 TCR AgonistIndirect (Inhibits Mevalonate Pathway, leading to endogenous phosphoantigen accumulation)[2][5]
Effective Concentration for γδ T Cell Activation Nanomolar (nM) rangeMicromolar (µM) range[3]
Half-Maximal Activity (EC50) for γδ T Cell Expansion Not explicitly stated, but active at nM concentrations0.9 - 4 µM[6][7]
Reported In Vitro γδ T Cell Expansion 50-fold expansion from baseline after 21 days in culture (with IL-2)15-fold expansion with 10 µM pamidronate[8][9]
Cytokine Production Induces TH1 response (IFN-γ, TNF-α)Induces IFN-γ and TNF-α production[3][4]
In Vivo Administration Typically administered intravenouslyTypically administered intravenously[1][6]
Co-factors for Optimal In Vivo Expansion Requires co-administration of IL-2Requires co-administration of IL-2[1][6]

Signaling Pathways of γδ T Cell Activation

The activation of Vγ9Vδ2 T cells by both BrHPP and pamidronate ultimately converges on the engagement of the Vγ9Vδ2 TCR. However, the initial steps leading to this engagement differ significantly.

BrHPP: Direct Activation Pathway

BrHPP, as an exogenous phosphoantigen, is recognized by the Vγ9Vδ2 T cell in a process mediated by butyrophilin 3A1 (BTN3A1) and butyrophilin 2A1 (BTN2A1) molecules on the T cell surface. This interaction leads to a conformational change in the butyrophilins, which in turn stimulates the Vγ9Vδ2 TCR, initiating the downstream signaling cascade for T cell activation, proliferation, and effector functions.

G BrHPP Direct Activation Pathway BrHPP BrHPP (exogenous phosphoantigen) BTN3A1_BTN2A1 BTN3A1/BTN2A1 Complex (on γδ T cell) BrHPP->BTN3A1_BTN2A1 Binds to Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1_BTN2A1->Vgamma9Vdelta2_TCR Presents antigen to Signaling_Cascade Downstream Signaling Cascade (ZAP70, LAT, ERK, etc.) Vgamma9Vdelta2_TCR->Signaling_Cascade Initiates Activation γδ T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Signaling_Cascade->Activation Leads to

Caption: Direct activation of Vγ9Vδ2 T cells by BrHPP.

Pamidronate: Indirect Activation Pathway

Pamidronate acts on antigen-presenting cells (APCs) or tumor cells by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This blockade causes the accumulation of the upstream metabolite isopentenyl pyrophosphate (IPP), an endogenous phosphoantigen. The increased intracellular concentration of IPP is then sensed by BTN3A1, leading to its presentation to the Vγ9Vδ2 TCR on the T cell, thereby triggering activation.

G Pamidronate Indirect Activation Pathway cluster_APC Antigen Presenting Cell / Tumor Cell Pamidronate Pamidronate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Pamidronate->FPPS Inhibits Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPPS IPP Isopentenyl Pyrophosphate (IPP) (endogenous phosphoantigen) FPPS->IPP Accumulation of BTN3A1 BTN3A1 IPP->BTN3A1 Binds to Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR (on γδ T cell) BTN3A1->Vgamma9Vdelta2_TCR Presents IPP to Signaling_Cascade Downstream Signaling Cascade Vgamma9Vdelta2_TCR->Signaling_Cascade Initiates Activation γδ T Cell Activation Signaling_Cascade->Activation Leads to

Caption: Indirect activation of Vγ9Vδ2 T cells by pamidronate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments in the comparative analysis of BrHPP and pamidronate.

Experimental Workflow Overview

G Comparative Experimental Workflow PBMC_Isolation Isolate PBMCs from Healthy Donor Blood BrHPP_Stimulation Stimulate PBMCs with BrHPP (e.g., 200 nM) + IL-2 PBMC_Isolation->BrHPP_Stimulation Pamidronate_Stimulation Stimulate PBMCs with Pamidronate (e.g., 10 µM) + IL-2 PBMC_Isolation->Pamidronate_Stimulation Activation_Assay γδ T Cell Activation Assay (Flow Cytometry for CD69, CD25) BrHPP_Stimulation->Activation_Assay Proliferation_Assay Proliferation Assay (Cell Counting, CFSE) BrHPP_Stimulation->Proliferation_Assay Cytokine_Assay Cytokine Secretion Assay (ELISA, ELISpot for IFN-γ, TNF-α) BrHPP_Stimulation->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assay (Chromium-51 or LDH release assay against tumor cell lines) BrHPP_Stimulation->Cytotoxicity_Assay Pamidronate_Stimulation->Activation_Assay Pamidronate_Stimulation->Proliferation_Assay Pamidronate_Stimulation->Cytokine_Assay Pamidronate_Stimulation->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis Activation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

A Comparative Guide to the Efficacy of BrHPP and Natural Phosphoantigens in Vγ9Vδ2 T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic phosphoantigen Bromohydrin Pyrophosphate (BrHPP) and natural phosphoantigens in the activation of Vγ9Vδ2 T cells, a critical component of the innate immune system with significant potential in cancer immunotherapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Data Presentation: Quantitative Comparison of Phosphoantigen Efficacy

The potency of various phosphoantigens in activating Vγ9Vδ2 T cells is a crucial factor in their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for BrHPP and major natural phosphoantigens, Isopentenyl Pyrophosphate (IPP) and (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).

PhosphoantigenTypeEC50 for Vγ9Vδ2 T Cell ActivationSource
BrHPP SyntheticActive at nanomolar (nM) concentrations[1][1]
HMBPP Natural~0.50 nM (72-hour PBMC expansion)[2][2]
IPP Natural10,000- to 30,000-fold higher than HMBPP (micromolar [µM] range)[3][3]

Signaling Pathways and Experimental Workflows

Vγ9Vδ2 T Cell Activation Signaling Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule. The binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1 is a critical initiating step[4]. This interaction is thought to induce a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR) and subsequent downstream signaling, culminating in cytokine production and cytotoxic activity against target cells. For robust expansion of the Vγ9Vδ2 T cell population, the presence of Interleukin-2 (IL-2) is essential[1].

G Vγ9Vδ2 T Cell Activation Pathway cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell BTN3A1_unbound BTN3A1 BTN3A1_bound BTN3A1 (Conformational Change) BTN3A1_unbound->BTN3A1_bound TCR Vγ9Vδ2 TCR BTN3A1_bound->TCR Recognition pAg Phosphoantigen (BrHPP or Natural) pAg->BTN3A1_unbound Binds to intracellular B30.2 domain Signaling_Cascade Downstream Signaling (e.g., ZAP70, LAT, ERK) TCR->Signaling_Cascade Activation T Cell Activation Signaling_Cascade->Activation Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Activation->Cytokine_Production Cytotoxicity Cytotoxicity Activation->Cytotoxicity Proliferation Proliferation & Expansion Activation->Proliferation IL2R IL-2 Receptor IL2R->Proliferation IL2 IL-2 IL2->IL2R G Experimental Workflow for Vγ9Vδ2 T Cell Activation Assay cluster_expansion Vγ9Vδ2 T Cell Expansion cluster_assay Activation Assay cluster_analysis Analysis PBMC Isolate PBMCs from Healthy Donor Blood Stimulation Stimulate PBMCs with Phosphoantigen (e.g., HMBPP) + IL-2 PBMC->Stimulation Culture Culture for 7-14 days (add fresh IL-2 periodically) Stimulation->Culture Purification Purify expanded Vγ9Vδ2 T cells Culture->Purification Co_culture Co-culture loaded Target Cells with expanded Vγ9Vδ2 T cells Purification->Co_culture Target_Cells Culture Target Cells (e.g., K562) pAg_Loading Load Target Cells with Phosphoantigen (BrHPP or Natural pAg) Target_Cells->pAg_Loading pAg_Loading->Co_culture Incubation Incubate for 24 hours Co_culture->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Perform IFN-γ ELISA Supernatant->ELISA Data_Analysis Analyze Data and Determine EC50 ELISA->Data_Analysis

References

Validating the BTN3A1-Dependency of BrHPP-Mediated T Cell Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental evidence validating the critical role of Butyrophilin 3A1 (BTN3A1) in the activation of Vγ9Vδ2 T cells by the synthetic phosphoantigen bromohydrin pyrophosphate (BrHPP). We present quantitative data, detailed experimental protocols, and visual diagrams to objectively assess the BTN3A1-dependent pathway and explore potential alternative mechanisms.

I. The Central Role of BTN3A1 in Phosphoantigen Sensing

The activation of human Vγ9Vδ2 T cells by phosphoantigens (pAgs) like BrHPP is a key process in anti-tumor and anti-microbial immunity. A substantial body of evidence points to BTN3A1, a cell surface protein, as the indispensable molecule for this activation. The prevailing model is an "inside-out" signaling mechanism where intracellular pAgs bind to the B30.2 domain of BTN3A1. This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.[1][2]

Recent studies have refined this model, highlighting that BTN3A1 does not act in isolation. Butyrophilin 2A1 (BTN2A1) has been identified as a crucial partner, forming a heteromeric complex with BTN3A1 that is essential for pAg sensing and subsequent Vγ9Vδ2 T cell activation.[3][4][5] Evidence suggests that pAgs act as "molecular glues," promoting the intracellular association of BTN3A1 and BTN2A1, which in turn triggers the conformational changes necessary for TCR recognition.[3][4]

II. Quantitative Data Supporting BTN3A1-Dependency

The necessity of BTN3A1 in BrHPP-mediated Vγ9Vδ2 T cell activation is supported by compelling quantitative data from various experimental approaches. These studies consistently demonstrate that the absence or blockade of BTN3A1 abrogates the T cell response to phosphoantigens.

Experimental ApproachKey FindingQuantitative DataReference
BTN3A1 Knockout/Knockdown Complete loss of Vγ9Vδ2 T cell activation in response to pAgs.HEK cells with BTN3A1 knockout failed to activate Vγ9Vδ2 T cells, even with other BTN3A isoforms present.[6][6]
Antibody Blockade Inhibition of Vγ9Vδ2 T cell activation by anti-BTN3A antibodies.Upregulation of activation markers (CD137, CD154) and IFN-γ production upon BrHPP stimulation was completely abrogated by anti-BTN3A antibodies.[7][7]
BTN2A1 Knockout Drastic reduction in sensitivity to pAg-mediated killing.Knockout of BTN2A1 in MIA PaCa-2 cells increased the EC50 for HMBPP-mediated killing from 6.5 nM to 36.0 µM.[4][4]
Binding Affinity Direct binding of pAgs to the intracellular B30.2 domain of BTN3A1.Isothermal titration calorimetry (ITC) showed high-potency pAgs like HMBPP bind to the BTN3A1 B30.2 domain with an affinity of approximately 0.5-1 µM, while lower potency pAgs like IPP bind with an affinity of ~0.5-1 mM.[1][8][1][8]

III. Experimental Protocols for Validating BTN3A1-Dependency

Here, we provide detailed methodologies for key experiments used to investigate the role of BTN3A1 in BrHPP-mediated Vγ9Vδ2 T cell activation.

A. Vγ9Vδ2 T Cell Expansion and Co-culture Assay

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent use in co-culture assays to measure activation by BrHPP-pulsed target cells.

Materials:

  • Human PBMCs isolated from healthy donor buffy coats

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • Recombinant human Interleukin-2 (IL-2)

  • This compound (BrHPP)

  • Target tumor cell line (e.g., K562, HeLa)

  • Anti-BTN3A blocking antibody (e.g., clone 103.2)

  • Isotype control antibody

Procedure:

  • Vγ9Vδ2 T Cell Expansion:

    • Culture PBMCs at 1 x 10^6 cells/mL in RPMI-1640 medium.

    • Stimulate with BrHPP (e.g., 3 µM) and IL-2 (e.g., 300 IU/mL).[9]

    • Replenish with fresh medium and IL-2 every 2-3 days.

    • After 10-14 days, Vγ9Vδ2 T cells can be purified (e.g., by magnetic-activated cell sorting).

  • Target Cell Preparation:

    • Culture the target cell line to ~70% confluency.

    • Pulse the target cells with BrHPP (e.g., 1 µM) for 4 hours.[10]

    • For antibody blocking experiments, pre-incubate the BrHPP-pulsed target cells with an anti-BTN3A blocking antibody or an isotype control for 30 minutes.

  • Co-culture:

    • Co-culture the expanded Vγ9Vδ2 T cells with the prepared target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

    • Incubate for the desired time period (e.g., 4-24 hours).

  • Readout:

    • Cytokine Release Assay: Collect the supernatant and measure the concentration of IFN-γ or TNF-α by ELISA.[11][12]

    • Flow Cytometry for Activation Markers: Stain the T cells for surface markers of activation such as CD107a (degranulation marker), CD137, or CD154.[7]

    • Cytotoxicity Assay: Measure target cell lysis by assessing the percentage of apoptotic (e.g., Annexin V positive) or dead (e.g., 7-AAD or Propidium Iodide positive) target cells by flow cytometry.

B. CRISPR-Cas9 Mediated Knockout of BTN3A1

This protocol outlines the generation of a BTN3A1 knockout cell line to definitively assess its role in pAg-mediated T cell activation.

Materials:

  • Target cell line (e.g., HEK293T, MIA PaCa-2)

  • Lentiviral vectors encoding Cas9 and a single-guide RNA (sgRNA) targeting an exon of the BTN3A1 gene

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • Vγ9Vδ2 T cells and BrHPP for functional validation

Procedure:

  • sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting a conserved exon of BTN3A1 into a lentiviral expression vector that also expresses Cas9 and a selection marker.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.

  • Selection of Knockout Cells: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Knockout:

    • Verify the absence of BTN3A1 protein expression by Western blot or flow cytometry.

    • Confirm the genetic modification by sequencing the targeted genomic region.

  • Functional Assay: Use the generated BTN3A1 knockout cell line and the parental wild-type cell line as target cells in a Vγ9Vδ2 T cell co-culture assay with BrHPP stimulation, as described above. A lack of T cell activation with the knockout cells compared to the wild-type cells validates the BTN3A1-dependency.

IV. Visualizing the Pathways and Processes

A. Signaling Pathway of BTN3A1-Dependent BrHPP-Mediated T Cell Activation

BTN3A1_Signaling_Pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell BrHPP_in Intracellular BrHPP BTN3A1 BTN3A1 BrHPP_in->BTN3A1 Binds to B30.2 domain BTN2A1 BTN2A1 BTN3A1->BTN2A1 pAg-mediated association BTN3A1_conf BTN3A1/BTN2A1 Complex (Activated State) BTN3A1->BTN3A1_conf Conformational Change RhoB RhoB RhoB->BTN3A1 Stabilizes Periplakin Periplakin Periplakin->BTN3A1 Anchors TCR Vγ9Vδ2 TCR BTN3A1_conf->TCR Recognition Activation T Cell Activation (Cytotoxicity, Cytokine Release) TCR->Activation

Caption: Inside-out signaling of BrHPP-mediated Vγ9Vδ2 T cell activation.

B. Experimental Workflow for Validating BTN3A1-Dependency

Experimental_Workflow WT_cells Wild-Type Target Cells BrHPP_WT Pulse with BrHPP WT_cells->BrHPP_WT KO_cells BTN3A1 KO Target Cells BrHPP_KO Pulse with BrHPP KO_cells->BrHPP_KO CoCulture_WT Co-culture with Vγ9Vδ2 T Cells BrHPP_WT->CoCulture_WT CoCulture_KO Co-culture with Vγ9Vδ2 T Cells BrHPP_KO->CoCulture_KO Activation_WT Measure T Cell Activation CoCulture_WT->Activation_WT Activation_KO Measure T Cell Activation CoCulture_KO->Activation_KO

Caption: Workflow for comparing T cell activation using WT vs. BTN3A1 KO cells.

V. Comparison with Alternative Activation Pathways

While the BTN3A1/BTN2A1-dependent pathway is central for soluble phosphoantigens like BrHPP, there is evidence for alternative or complementary activation mechanisms, particularly in the context of whole pathogens.

A. BTN3A1-Independent Activation by Bacteria

Studies have shown that while the activation of Vγ9Vδ2 T cells by purified phosphoantigens is completely dependent on BTN3A1 and BTN2A1, their activation by whole bacteria (such as M. tuberculosis) is only partially inhibited by blocking BTN3A/2A1.[7] This suggests the existence of a BTN3A-independent pathway for Vγ9Vδ2 T cell activation by certain microbes, which appears to involve IL-18 and the inflammasome.[7]

B. Comparison of Activation Pathways

Pathway_Comparison cluster_brhpp Soluble BrHPP cluster_bacteria Whole Bacteria BrHPP BrHPP BTN3A1_2A1 BTN3A1/BTN2A1 Complex BrHPP->BTN3A1_2A1 TCR_activation Vγ9Vδ2 T Cell Activation BTN3A1_2A1->TCR_activation Complete Dependency Bacteria Bacteria BTN_dependent BTN3A1/BTN2A1 -dependent Bacteria->BTN_dependent BTN_independent BTN3A1/BTN2A1 -independent (IL-18 mediated) Bacteria->BTN_independent BTN_dependent->TCR_activation Partial Dependency BTN_independent->TCR_activation Partial Dependency

Caption: Comparison of BrHPP and whole bacteria-mediated T cell activation pathways.

VI. Conclusion

The activation of Vγ9Vδ2 T cells by BrHPP is unequivocally dependent on the presence and function of BTN3A1, in concert with its partner BTN2A1. This is robustly supported by data from knockout, antibody blockade, and binding affinity studies. The "inside-out" signaling model, where intracellular BrHPP binding to the BTN3A1 B30.2 domain triggers extracellular conformational changes recognized by the Vγ9Vδ2 TCR, provides a solid framework for understanding this process. While alternative, BTN3A1-independent pathways may exist for Vγ9Vδ2 T cell activation by more complex stimuli like whole bacteria, for soluble phosphoantigens such as BrHPP, the BTN3A1/BTN2A1 axis remains the critical and indispensable pathway. Researchers and drug developers targeting Vγ9Vδ2 T cell activation for therapeutic purposes must consider the central role of this molecular complex.

References

BrHPP: A Potent Synthetic Phosphoantigen for Vγ9Vδ2 T Cell-Mediated Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cancer immunotherapy, the activation of Vγ9Vδ2 T cells by synthetic phosphoantigens presents a promising avenue for therapeutic intervention. Among these, Bromohydrin Pyrophosphate (BrHPP) has emerged as a potent stimulator of this unique T cell subset. This guide provides an objective comparison of BrHPP's potency against other notable synthetic and natural phosphoantigens, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Comparison of Phosphoantigen Potency

The potency of various phosphoantigens is typically determined by their half-maximal effective concentration (EC50) required to induce Vγ9Vδ2 T cell activation. This is often measured through proliferation assays or the quantification of cytokine release, such as Interferon-gamma (IFN-γ). While direct comparative studies under identical conditions are limited, the available data indicates the high potency of BrHPP.

PhosphoantigenTypeTypical EC50 Range (Vγ9Vδ2 T Cell Activation)Key Characteristics
BrHPP Synthetic Nanomolar (nM) [1]High stability and potent activator of Vγ9Vδ2 T cells.[1] More potent than aminobisphosphonates.[1]
HMBPP Natural Picomolar (pM) to low Nanomolar (nM)The most potent natural phosphoantigen known.
IPP Natural Micromolar (µM)Endogenous phosphoantigen, significantly less potent than HMBPP.
Zoledronate Synthetic (Aminobisphosphonate) Micromolar (µM)Indirectly activates Vγ9Vδ2 T cells by inducing the accumulation of endogenous IPP.
Phosphoantigen Prodrugs Synthetic Picomolar (pM) to Nanomolar (nM)Designed for enhanced cell permeability and can exhibit greater potency than their parent compounds.

Note: EC50 values can vary depending on the specific assay, cell source, and experimental conditions. The data presented is a synthesis of reported ranges to provide a comparative overview.

Signaling Pathway of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process initiated by the binding of these molecules to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein expressed on antigen-presenting cells and tumor cells. This binding event triggers a cascade of downstream signals leading to T cell activation, proliferation, and effector functions.

G cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell PA Phosphoantigen (e.g., BrHPP) BTN3A1_intra BTN3A1 (intracellular B30.2 domain) PA->BTN3A1_intra Binding BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra Conformational Change RhoB RhoB GTPase BTN3A1_intra->RhoB Interaction TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognition Cytoskeleton Actin Cytoskeleton RhoB->Cytoskeleton Modulation Cytoskeleton->BTN3A1_extra Stabilization & Clustering CD3 CD3 TCR->CD3 Signal_Cascade Downstream Signaling Cascade (e.g., ZAP70, LAT, SLP-76) CD3->Signal_Cascade Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Signal_Cascade->Activation

Vγ9Vδ2 T cell activation by phosphoantigens.

Experimental Workflows

Standardized experimental protocols are crucial for the accurate assessment and comparison of phosphoantigen potency. Below is a generalized workflow for evaluating the activation of Vγ9Vδ2 T cells.

G cluster_workflow Experimental Workflow cluster_assays Assessment of T Cell Activation start Start: Isolate PBMCs from healthy donor blood expand Expand Vγ9Vδ2 T cells (e.g., with IL-2 and a phosphoantigen) start->expand stimulate Stimulate expanded T cells with varying concentrations of phosphoantigens (e.g., BrHPP) expand->stimulate prolif Proliferation Assay (e.g., CFSE dilution via flow cytometry) stimulate->prolif cytokine Cytokine Release Assay (e.g., IFN-γ ELISA) stimulate->cytokine cytotox Cytotoxicity Assay (e.g., Flow cytometry-based killing assay) stimulate->cytotox analyze Data Analysis: Determine EC50 values prolif->analyze cytokine->analyze cytotox->analyze

Workflow for assessing phosphoantigen potency.

Detailed Experimental Protocols

Vγ9Vδ2 T Cell Expansion and Proliferation Assay

Objective: To expand Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) and to measure their proliferation in response to phosphoantigen stimulation.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

  • Vγ9Vδ2 T Cell Expansion:

    • Culture PBMCs in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL of Interleukin-2 (IL-2).

    • Stimulate the cells with a suboptimal concentration of a known phosphoantigen (e.g., 1 μM BrHPP) to selectively expand the Vγ9Vδ2 T cell population.

    • Culture for 10-14 days, adding fresh IL-2 every 2-3 days.

  • Proliferation Assay (CFSE Dilution):

    • Label the expanded Vγ9Vδ2 T cells with Carboxyfluorescein succinimidyl ester (CFSE).

    • Plate the CFSE-labeled cells in a 96-well plate and stimulate with a serial dilution of the test phosphoantigens (e.g., BrHPP, HMBPP).

    • Culture for 3-5 days.

    • Analyze the cells by flow cytometry. The dilution of CFSE fluorescence is proportional to the number of cell divisions, indicating proliferation.

    • Calculate the percentage of proliferated cells for each concentration and determine the EC50 value.

IFN-γ Release Assay

Objective: To quantify the amount of IFN-γ secreted by Vγ9Vδ2 T cells upon stimulation with phosphoantigens.

Methodology:

  • Cell Stimulation:

    • Co-culture expanded Vγ9Vδ2 T cells with target cells (e.g., Daudi or T2 cells) that have been pulsed with varying concentrations of the test phosphoantigens. Alternatively, directly stimulate the expanded T cells.

    • Incubate for 24-48 hours.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the cell culture supernatants.

    • Perform a sandwich ELISA for human IFN-γ according to the manufacturer's protocol.

    • Briefly, coat a 96-well plate with a capture antibody against human IFN-γ.

    • Add the culture supernatants and standards.

    • Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.

    • Generate a standard curve to quantify the concentration of IFN-γ in the samples.

    • Plot the IFN-γ concentration against the phosphoantigen concentration to determine the EC50 value.

Cytotoxicity Assay

Objective: To assess the ability of phosphoantigen-activated Vγ9Vδ2 T cells to kill target tumor cells.

Methodology:

  • Effector and Target Cell Preparation:

    • Use expanded Vγ9Vδ2 T cells as effector cells.

    • Label target tumor cells (e.g., Daudi or a relevant cancer cell line) with a fluorescent dye such as CFSE.

  • Co-culture:

    • Co-culture the effector and target cells at various effector-to-target (E:T) ratios in the presence of the test phosphoantigen.

    • Incubate for 4-6 hours.

  • Flow Cytometry Analysis:

    • Add a viability dye (e.g., Propidium Iodide or 7-AAD) to the co-culture to distinguish live from dead cells.

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population (CFSE-positive).

    • Determine the percentage of dead target cells (positive for the viability dye) within the target cell gate.

    • Calculate the specific lysis percentage for each condition.

This guide provides a framework for the comparative analysis of BrHPP and other phosphoantigens. The provided protocols and diagrams are intended to be a starting point for researchers to design and execute their own robust and reproducible experiments in the exciting field of γδ T cell immunotherapy.

References

Cross-reactivity of BrHPP with Immune Cell Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Bromohydrin Pyrophosphate (BrHPP) with various immune cell receptors. BrHPP is a synthetic phosphoantigen known for its potent and selective activation of Vγ9Vδ2 T cells, a subset of γδ T cells with significant implications for cancer immunotherapy. This document summarizes available data on its receptor specificity, details the signaling pathways involved, and provides experimental protocols for assessing its activity.

Executive Summary

This compound (BrHPP) demonstrates a high degree of specificity for the Vγ9Vδ2 T cell receptor (TCR) complex. While direct binding affinity data (Kd values) for BrHPP to the Vγ9Vδ2 TCR is not extensively reported in publicly available literature, its functional effects, primarily the robust and selective expansion of Vγ9Vδ2 T cells, strongly indicate a highly specific interaction. This activation is critically dependent on the presence of Butyrophilin 3A1 (BTN3A1), which is thought to present BrHPP or induce a conformational change that is recognized by the Vγ9Vδ2 TCR. There is currently no significant evidence to suggest cross-reactivity of BrHPP with other major immune cell receptors, such as αβ TCRs or receptors on Natural Killer (NK) cells, at physiologically relevant concentrations.

Comparison of BrHPP Interaction with Immune Cell Receptors

The following table summarizes the known interactions and functional consequences of BrHPP on different immune cell populations. The data underscores the selective nature of BrHPP's activity.

Immune Cell Receptor/TargetCell TypeInteraction with BrHPPFunctional OutcomeSupporting Evidence
Vγ9Vδ2 T Cell Receptor (TCR) Vγ9Vδ2 T CellsPrimary Target . Indirectly senses BrHPP via BTN3A1.Potent activation, proliferation, cytokine release (IFN-γ, TNF-α), and enhanced cytotoxicity against tumor cells.[1]Extensive in vitro and in vivo studies demonstrating selective expansion and activation of Vγ9Vδ2 T cells.[1][2]
Butyrophilin 3A1 (BTN3A1) Antigen Presenting Cells, Tumor Cells, Vγ9Vδ2 T CellsEssential Co-receptor . Binds phosphoantigens intracellularly.Mediates the presentation of phosphoantigens or undergoes a conformational change recognized by the Vγ9Vδ2 TCR.[3][4]Blocking BTN3A1 abrogates BrHPP-induced Vγ9Vδ2 T cell activation.[4]
αβ T Cell Receptors (TCRs) αβ T CellsNo significant interaction reported. No direct activation or proliferation of αβ T cells observed in response to BrHPP alone.Studies on BrHPP-induced immune responses show a lack of significant expansion of CD4+ or CD8+ αβ T cell populations.
Natural Killer (NK) Cell Receptors (e.g., KIRs, NKG2D) NK CellsNo direct interaction reported. BrHPP does not directly activate NK cells. However, cytokines produced by BrHPP-activated Vγ9Vδ2 T cells (e.g., IFN-γ) can indirectly modulate NK cell activity.The primary mechanism of BrHPP action is through the Vγ9Vδ2 TCR, with no literature suggesting direct binding to NK cell activating or inhibitory receptors.

Signaling Pathways

The activation of Vγ9Vδ2 T cells by BrHPP initiates a downstream signaling cascade that is characteristic of T cell receptor activation. This process is contingent on the interaction with BTN3A1.

Vγ9Vδ2 T Cell Activation Pathway by BrHPP

BrHPP_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Tcell Vγ9Vδ2 T Cell BrHPP_in BrHPP BTN3A1 BTN3A1 BrHPP_in->BTN3A1 Intracellular interaction Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1->Vgamma9Vdelta2_TCR ZAP70 ZAP70 Vgamma9Vdelta2_TCR->ZAP70 PLCgamma2 PLCγ2 ZAP70->PLCgamma2 Cytotoxicity Cytotoxicity ZAP70->Cytotoxicity Akt Akt PLCgamma2->Akt Erk Erk PLCgamma2->Erk NFkB NF-κB Akt->NFkB Proliferation Proliferation NFkB->Proliferation Cytokines IFN-γ, TNF-α NFkB->Cytokines Erk->Proliferation

Caption: Vγ9Vδ2 T cell activation by BrHPP is mediated by BTN3A1, leading to TCR signaling and effector functions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity and functional effects of BrHPP.

Vγ9Vδ2 T Cell Expansion and Activation Assay

This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) and the subsequent assessment of their activation.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Human IL-2

  • BrHPP

  • Anti-human CD3, Vδ2, CD69, and CD107a antibodies conjugated to fluorochromes.

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with RPMI-1640 medium.

  • Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add BrHPP to the desired concentration (e.g., 1-10 µM).

  • Add human IL-2 to a final concentration of 100-200 IU/mL.

  • Culture the cells for 7-14 days at 37°C in a 5% CO2 incubator. Add fresh medium with IL-2 every 2-3 days.

  • To assess activation, harvest the cells and stain with fluorescently labeled antibodies against CD3, Vδ2, and an activation marker such as CD69.

  • Analyze the stained cells by flow cytometry to determine the percentage of Vδ2+ T cells and their expression of activation markers.

Cytotoxicity Assay

This protocol measures the cytotoxic potential of BrHPP-expanded Vγ9Vδ2 T cells against a target tumor cell line.

Materials:

  • BrHPP-expanded Vγ9Vδ2 T cells (effector cells)

  • Target tumor cell line (e.g., Daudi or a specific cell line of interest)

  • Calcein-AM or other viability dye

  • 96-well plate

  • Fluorometer or flow cytometer

Protocol:

  • Label the target cells with Calcein-AM according to the manufacturer's instructions.

  • Plate the labeled target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add the BrHPP-expanded Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Include control wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measure the fluorescence of the supernatant (if using a release assay) or the remaining viable target cells using a fluorometer or flow cytometer.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a workflow to assess the cross-reactivity of BrHPP against various immune cell populations.

Cross_Reactivity_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Cell_Populations Isolate specific immune cell populations (Vγ9Vδ2 T cells, αβ T cells, NK cells) PBMC_Isolation->Cell_Populations Stimulate Culture isolated cell populations with varying concentrations of BrHPP Cell_Populations->Stimulate Proliferation_Assay Measure Proliferation (e.g., CFSE dilution assay) Stimulate->Proliferation_Assay Activation_Assay Assess Activation Marker Expression (e.g., CD69, CD25) by Flow Cytometry Stimulate->Activation_Assay Cytokine_Assay Measure Cytokine Production (e.g., ELISA, intracellular staining) Stimulate->Cytokine_Assay

Caption: Workflow for assessing BrHPP cross-reactivity across different immune cell types.

Conclusion

The available evidence strongly supports the high specificity of BrHPP for Vγ9Vδ2 T cells, mediated through the BTN3A1 molecule. While direct quantitative binding studies are not widely available, functional assays consistently demonstrate the selective activation, proliferation, and enhanced effector functions of this specific T cell subset. No significant off-target activation of other major immune cell populations like αβ T cells or NK cells has been reported, making BrHPP a promising candidate for targeted cancer immunotherapy. Further studies to quantify the binding affinity of BrHPP and to systematically screen for off-target interactions would provide a more complete understanding of its molecular interactions.

References

Unlocking Innate Antitumor Immunity: A Comparative Analysis of BrHPP's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of Bromohydrin Pyrophosphate (BrHPP) in stimulating γδ T cell-mediated cytotoxicity against various cancer cell lines. This document provides a synthesis of experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways.

This compound (BrHPP) has emerged as a potent activator of the innate immune system, specifically targeting Vγ9Vδ2 T cells, a subset of γδ T cells with inherent tumor-killing capabilities. Unlike conventional chemotherapeutics that directly target cancer cells, BrHPP acts as a phosphoantigen, priming these specialized T cells to recognize and eliminate a broad spectrum of malignant cells. This guide offers an objective comparison of the cytotoxic efficacy of BrHPP-stimulated Vγ9Vδ2 T cells against a panel of cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of BrHPP-Stimulated Vγ9Vδ2 T Cells

The efficacy of BrHPP is intrinsically linked to its ability to expand and activate Vγ9Vδ2 T cells, which then serve as the effector cells against tumors. The following table summarizes the cytotoxic activity of BrHPP-activated Vγ9Vδ2 T cells against various human cancer cell lines, as determined by in vitro chromium release assays. This assay measures the percentage of cancer cells lysed by the effector T cells.

Target Cancer Cell LineCancer Type% Specific Lysis (Effector:Target Ratio)Reference
MDA-MB-231Breast Cancer~40% (3:1)[1]
PC-3Prostate Cancer~35% (3:1)[1]
FM55Melanoma~25% (3:1)[1]
FM86Melanoma~30% (3:1)[1]
A2058Melanoma~20% (3:1)[1]
U266Hematological (Myeloma)~60% (3:1)[1]
K562Hematological (Leukemia)~55% (3:1)[1]
Neuroblastoma (autologous)NeuroblastomaLysis of autologous neuroblasts demonstrated[2]
Renal Cell Carcinoma (autologous)Renal Cell CarcinomaSpecific lytic activity against primary tumor cell lines[3]

Note: The percentage of specific lysis is estimated from graphical data presented in the cited reference and represents the cytotoxic activity at a 3:1 effector-to-target cell ratio.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments involved in assessing the efficacy of BrHPP.

Expansion of Vγ9Vδ2 T Cells

This protocol outlines the in vitro expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and Interleukin-2 (IL-2).

Materials:

  • Ficoll-Paque density gradient medium

  • RosetteSep™ Human γδ T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • This compound (BrHPP)

  • Recombinant human Interleukin-2 (IL-2)

  • Human peripheral blood mononuclear cells (PBMCs)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for γδ T cells using a negative selection method, such as the RosetteSep™ Human γδ T Cell Enrichment Cocktail, according to the manufacturer's instructions.

  • Culture the enriched γδ T cells in complete RPMI-1640 medium.

  • Stimulate the cells with BrHPP at a concentration of 200 nM.

  • Supplement the culture with recombinant human IL-2 at a concentration of 100-200 IU/mL every 2-3 days.

  • Monitor the expansion of Vγ9Vδ2 T cells over a period of 14-21 days by flow cytometry, staining for Vγ9-TCR and CD3 markers. A successful expansion should yield a high percentage (>90%) of Vγ9Vδ2 T cells.[2]

Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol describes the standard 4-hour chromium-51 (B80572) (⁵¹Cr) release assay to quantify the cytotoxic activity of expanded Vγ9Vδ2 T cells against target cancer cells.[4][5][6][7]

Materials:

  • Expanded Vγ9Vδ2 T cells (effector cells)

  • Target cancer cell lines

  • Sodium chromate (B82759) (⁵¹Cr)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Harvest target cancer cells and resuspend them at a concentration of 1 x 10⁶ cells/mL in complete medium.

    • Add 100 µCi of ⁵¹Cr to the cell suspension and incubate for 1-2 hours at 37°C, with occasional mixing.

    • Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.

  • Co-culture:

    • Plate 100 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of the expanded Vγ9Vδ2 T cells (effector cells) to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 100 µL of the effector cell suspension to the wells containing the target cells.

    • For controls, add 100 µL of medium only to some wells for spontaneous release (SR) and 100 µL of 2% Triton X-100 for maximum release (MR).

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer it to tubes suitable for gamma counting.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

BrHPP_Activation_Pathway BrHPP BrHPP BTN3A1_intra BTN3A1 (intracellular) BrHPP->BTN3A1_intra binds BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra conformational change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR interacts with ZAP70 ZAP70 TCR->ZAP70 activates Downstream Downstream Signaling (e.g., PLCγ, Akt, Erk) ZAP70->Downstream Activation Vγ9Vδ2 T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Downstream->Activation

Caption: BrHPP-mediated activation of Vγ9Vδ2 T cells.

Cytotoxicity_Assay_Workflow start Start label_targets Label Target Cancer Cells with ⁵¹Cr start->label_targets expand_effectors Expand Vγ9Vδ2 T Cells with BrHPP + IL-2 start->expand_effectors coculture Co-culture Labeled Targets and Expanded Effectors label_targets->coculture expand_effectors->coculture incubate Incubate for 4 hours coculture->incubate centrifuge Centrifuge to Pellet Cells incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_radioactivity Measure Radioactivity (Gamma Counter) collect_supernatant->measure_radioactivity calculate_lysis Calculate % Specific Lysis measure_radioactivity->calculate_lysis

Caption: Workflow for Chromium-51 Release Cytotoxicity Assay.

Conclusion

BrHPP demonstrates significant potential as an immuno-oncology agent by effectively harnessing the cytotoxic capabilities of Vγ9Vδ2 T cells against a variety of cancer types. The data presented in this guide highlight the broad applicability of this approach, with notable efficacy against both solid and hematological malignancies. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers seeking to further investigate and develop BrHPP-based cancer immunotherapies. Future studies should focus on expanding the panel of cancer cell lines tested and exploring combination therapies to enhance the antitumor activity of BrHPP-stimulated Vγ9Vδ2 T cells.

References

Validating the Anti-Tumor Effects of Vγ9Vδ2 T Cell-Activating Therapies in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vγ9Vδ2 T Cell-Mediated Anti-Tumor Immunity

Vγ9Vδ2 T cells are a subset of γδ T cells that play a significant role in immunosurveillance against cancer.[1] They can be activated by phosphoantigens, which are small non-peptidic molecules produced by the mevalonate (B85504) pathway in tumor cells.[2][3] This activation leads to cytokine production, proliferation, and potent cytotoxic activity against a broad range of cancer cells in a non-MHC-restricted manner.[2][3]

BrHPP is a synthetic phosphoantigen that potently and selectively activates Vγ9Vδ2 T cells.[4] It is often used in combination with interleukin-2 (B1167480) (IL-2) to induce the robust expansion of these cytotoxic effector cells.[4] An alternative approach to stimulate Vγ9Vδ2 T cells involves the use of nitrogen-containing bisphosphonates, such as zoledronic acid. These agents inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, leading to the accumulation of endogenous phosphoantigens and subsequent Vγ9Vδ2 T cell activation.[5]

This guide will compare two therapeutic modalities that harness the power of Vγ9Vδ2 T cells, using data from preclinical studies in patient-derived xenograft (PDX) models:

  • Adoptive Cell Therapy (ACT) with ex vivo-expanded Vγ9Vδ2 T cells: This approach involves expanding patient-derived Vγ9Vδ2 T cells outside the body using activating agents like phosphoantigens (functionally similar to BrHPP) and IL-2, followed by their infusion into the tumor-bearing host.

  • Zoledronic Acid Monotherapy: This strategy relies on the systemic administration of zoledronic acid to stimulate the host's endogenous Vγ9Vδ2 T cells and inhibit osteoclast function in bone metastases.

Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

The following tables summarize the quantitative data on the anti-tumor effects of Vγ9Vδ2 T cell-based therapies in various solid tumor PDX models.

Table 1: Efficacy of Adoptive Vγ9Vδ2 T Cell Therapy in a Renal Cell Carcinoma PDX Model

Treatment GroupTumor Volume (mm³) at Day 24 (Mean ± SD)Tumor Growth Inhibition (%)Reference
PBS Control1500 ± 200-[1]
Unactivated CD8+ T cells1300 ± 15013.3[1]
Activated CD8+ T cells400 ± 5073.3[1]

Table 2: Efficacy of Zoledronic Acid in Solid Tumor Xenograft Models

Cancer TypeXenograft ModelTreatment RegimenTumor Growth Inhibition (%)Reference
Pancreatic CancerPatient-Derived Orthotopic Xenograft (PDOX)Zoledronic acid (dose not specified)Did not significantly suppress primary tumor growth, but reduced metastasis[6]
OsteosarcomaOrthotopic0.12 mg/kg zoledronic acid, s.c., twice weeklySignificant primary tumor growth inhibition[7]
Oral Squamous Cell CarcinomaOrthotopic100 µg/kg zoledronic acid43% reduction in relative bioluminescence at day 28[8]
Multiple MyelomaIntravenous120 µg/kg zoledronic acid, s.c., twice weeklyDecreased tumor burden[9]
Prostate CancerSubcutaneousWeekly zoledronic acidNo effect on bone metastasis burden, but decreased lung metastasis[10]
NeuroblastomaNot specified0.1 mg/kg/day zoledronic acidT/C ratio of 0.67 at day 14[11]
Breast CancerIntracardiac0.0125 mg/kg zoledronic acid, i.p., twice a week for 4 weeks (metronomic)Significant reduction of tumor burden[12]

Experimental Protocols

Adoptive Vγ9Vδ2 T Cell Therapy in a Renal Cell Carcinoma PDX Model
  • PDX Model Establishment: Tumor tissues from a renal cell carcinoma patient were subcutaneously implanted into immunodeficient mice.

  • Expansion of Vγ9Vδ2 T Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors were cultured in medium containing zoledronic acid (2.5 μM) and recombinant human IL-2 (200 U/ml) for 7-14 days to expand the Vγ9Vδ2 T cell population.[1]

  • Adoptive Transfer: Expanded Vγ9Vδ2 T cells were adoptively transferred into the tumor-bearing mice. The exact cell number and frequency of administration were not specified in the abstract but a single dose was administered 2-5 days after tumor cell injection in a B-cell lymphoma model.[1]

  • Tumor Growth Monitoring: Tumor volume was measured at regular intervals.

Zoledronic Acid Administration in an Oral Squamous Cell Carcinoma Orthotopic Xenograft Model
  • Xenograft Model Establishment: Luciferase-expressing oral squamous cell carcinoma cells were injected into the perimaxillary subgingiva of nude mice.

  • Treatment Regimen: Mice were treated with 100 μg/kg of zoledronic acid or a vehicle control. The frequency and route of administration were not specified in the abstract.[13]

  • Tumor Growth Monitoring: Tumor growth was monitored by measuring bioluminescence at days 1, 7, 21, and 28 of treatment.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Vγ9Vδ2 T Cell Activation by Phosphoantigens

The activation of Vγ9Vδ2 T cells by phosphoantigens such as BrHPP is a complex process involving the butyrophilin (BTN) family of molecules, particularly BTN3A1.

G cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_t_cell Vγ9Vδ2 T Cell Mevalonate_Pathway Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) (Endogenous Phosphoantigen) Mevalonate_Pathway->IPP BTN3A1_intracellular BTN3A1 (Intracellular Domain) IPP->BTN3A1_intracellular Binds to BTN3A1_extracellular BTN3A1 (Extracellular Domain) BTN3A1_intracellular->BTN3A1_extracellular Induces Conformational Change TCR Vγ9Vδ2 T Cell Receptor (TCR) BTN3A1_extracellular->TCR Presents Antigen to BrHPP BrHPP (Exogenous Phosphoantigen) BrHPP->BTN3A1_intracellular Interacts with Signaling_Cascade Intracellular Signaling Cascade (e.g., ZAP70, PLCγ2, ERK) TCR->Signaling_Cascade T_Cell_Activation T Cell Activation: - Proliferation - Cytokine Production (IFN-γ, TNF-α) - Cytotoxicity (Granzyme B, Perforin) Signaling_Cascade->T_Cell_Activation

Caption: Vγ9Vδ2 T cell activation by phosphoantigens.

Experimental Workflow for Adoptive Vγ9Vδ2 T Cell Therapy in a PDX Model

This diagram illustrates the general workflow for evaluating the efficacy of adoptively transferred Vγ9Vδ2 T cells in a patient-derived xenograft model.

G Patient_Tumor Patient Tumor Biopsy PDX_Establishment Establish Patient-Derived Xenograft (PDX) in Immunodeficient Mice Patient_Tumor->PDX_Establishment Adoptive_Transfer Adoptive Transfer of Expanded Vγ9Vδ2 T Cells into PDX Mice PDX_Establishment->Adoptive_Transfer PBMC_Isolation Isolate Peripheral Blood Mononuclear Cells (PBMCs) from Healthy Donor T_Cell_Expansion Ex vivo Expansion of Vγ9Vδ2 T Cells (with Phosphoantigen + IL-2) PBMC_Isolation->T_Cell_Expansion T_Cell_Expansion->Adoptive_Transfer Tumor_Monitoring Monitor Tumor Growth and Survival Adoptive_Transfer->Tumor_Monitoring G BrHPP_Admin BrHPP Administration (or Zoledronic Acid) Vg9Vd2_Activation Activation of Vγ9Vδ2 T Cells BrHPP_Admin->Vg9Vd2_Activation T_Cell_Proliferation Proliferation and Expansion of Effector Vγ9Vδ2 T Cells Vg9Vd2_Activation->T_Cell_Proliferation Tumor_Infiltration Infiltration of Activated Vγ9Vδ2 T Cells into Tumor T_Cell_Proliferation->Tumor_Infiltration Direct_Cytotoxicity Direct Tumor Cell Lysis (Granzyme B, Perforin) Tumor_Infiltration->Direct_Cytotoxicity Cytokine_Secretion Secretion of Anti-Tumor Cytokines (IFN-γ, TNF-α) Tumor_Infiltration->Cytokine_Secretion Anti_Tumor_Response Overall Anti-Tumor Response: - Tumor Growth Inhibition - Increased Survival Direct_Cytotoxicity->Anti_Tumor_Response Cytokine_Secretion->Anti_Tumor_Response

References

BrHPP in Combination with Checkpoint Inhibitors vs. Monotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a combination immunotherapy approach utilizing Bromohydrin Pyrophosphate (BrHPP) with immune checkpoint inhibitors against their respective monotherapies. This document synthesizes preclinical and clinical findings to offer a data-driven perspective for researchers in oncology and immunology.

Introduction: The Rationale for Combination Therapy

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, characterized by immunosuppressive mechanisms that hinder anti-tumor immune responses. Vγ9Vδ2 T cells, a subset of innate-like T lymphocytes, are potent anti-tumor effectors that can be selectively activated by phosphoantigens like BrHPP. Upon activation, these cells proliferate, produce pro-inflammatory cytokines such as IFN-γ and TNF-α, and directly kill tumor cells.[1] However, the sustained anti-tumor activity of Vγ9Vδ2 T cells can be compromised by the expression of immune checkpoint molecules, such as Programmed cell death protein 1 (PD-1), within the TME, leading to T cell exhaustion.

Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment by reinvigorating exhausted T cells.[2][3] The expression of PD-1 on Vγ9Vδ2 T cells within the tumor microenvironment provides a strong rationale for combining BrHPP-mediated T cell activation with checkpoint blockade to overcome this exhaustion and enhance anti-tumor immunity.[4][5] This combination aims to both expand the pool of tumor-targeting Vγ9Vδ2 T cells with BrHPP and sustain their effector function by blocking inhibitory signals with checkpoint inhibitors.

Comparative Efficacy and Mechanism of Action

While direct head-to-head clinical trials comparing BrHPP in combination with a checkpoint inhibitor against each monotherapy are not yet available, a comparison of their mechanisms and data from preclinical studies and separate clinical trials allows for an informed evaluation.

Table 1: Comparison of Therapeutic Mechanisms
FeatureBrHPP MonotherapyCheckpoint Inhibitor Monotherapy (Anti-PD-1/PD-L1)BrHPP + Checkpoint Inhibitor Combination
Primary Target Vγ9Vδ2 T cellsPrimarily αβ T cells (and other immune cells expressing PD-1)Vγ9Vδ2 T cells and αβ T cells
Mechanism of Action Activates and expands Vγ9Vδ2 T cells, promoting a TH1 immune response and direct tumor cell lysis.[1]Blocks the interaction between PD-1 on T cells and PD-L1 on tumor or other immune cells, reversing T cell exhaustion.[2][3]Synergistically activates and expands Vγ9Vδ2 T cells while preventing their exhaustion, leading to a more robust and sustained anti-tumor response.
Effect on Tumor Microenvironment Increases infiltration of Vγ9Vδ2 T cells and production of IFN-γ and TNF-α.Can increase the functionality of existing tumor-infiltrating lymphocytes (TILs).Expected to significantly increase the number and cytotoxic potential of TILs, including Vγ9Vδ2 T cells, and further enhance pro-inflammatory cytokine production.

Diagram: Proposed Synergistic Signaling Pathway

G cluster_tumor Tumor Microenvironment cluster_tcell Vγ9Vδ2 T Cell Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses PD-1 PD-1 PD-L1->PD-1 binds to Vγ9Vδ2_TCR Vγ9Vδ2 TCR Vγ9Vδ2_TCR->PD-1 expresses Activation Activation Vγ9Vδ2_TCR->Activation Exhaustion Exhaustion PD-1->Exhaustion induces Cytotoxicity Cytotoxicity Activation->Cytotoxicity leads to BrHPP BrHPP BrHPP->Vγ9Vδ2_TCR activates Anti_PD1 Anti-PD-1/PD-L1 Inhibitor Anti_PD1->PD-1 blocks

Caption: Synergistic action of BrHPP and checkpoint inhibitors on Vγ9Vδ2 T cells.

Preclinical and Clinical Data

BrHPP Monotherapy (with IL-2)

A Phase I study of BrHPP (IPH 1101) in patients with solid tumors demonstrated that BrHPP in combination with low-dose IL-2 was safe and well-tolerated. The treatment induced a potent expansion of Vγ9Vδ2 T lymphocytes.[1][6]

Checkpoint Inhibitor Monotherapy

Numerous clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors in a variety of cancers, leading to durable responses in a subset of patients.[3] However, a significant portion of patients do not respond to monotherapy, highlighting the need for combination strategies.

Vγ9Vδ2 T Cell Therapy with Checkpoint Blockade (Preclinical)

A preclinical study using a B-cell lymphoma model showed that adoptively transferred Vγ9Vδ2 T cells had potent anti-tumor effects.[6] Notably, these therapeutic Vγ9Vδ2 T cells maintained low cell surface expression of PD-1 in vivo.[6] In another study, combining adoptive transfer of human Vγ9Vδ2 T cells with PD-1 checkpoint blockade enhanced the treatment of prostate tumors in a preclinical model.[7] These findings support the hypothesis that checkpoint inhibition can sustain the anti-tumor activity of Vγ9Vδ2 T cells.

Table 2: Expected Comparative Outcomes (Based on Mechanistic Rationale)
Outcome MeasureBrHPP MonotherapyCheckpoint Inhibitor MonotherapyBrHPP + Checkpoint Inhibitor Combination (Projected)
Tumor Growth Inhibition ModerateVariable, dependent on tumor immunogenicityHigh, due to synergistic activation and sustained effector function
Overall Survival Modest improvementSignificant improvement in respondersPotentially significant improvement in a broader patient population
Vγ9Vδ2 T Cell Infiltration IncreasedNo direct effectSignificantly increased and functionally active
αβ T Cell Activation Indirect, via cytokine productionDirect reversal of exhaustionDirect and indirect activation
Adverse Events Generally mild (fever, chills)[1][6]Immune-related adverse events (irAEs) of varying severityPotential for increased incidence and severity of irAEs

Experimental Protocols

The following protocols outline the methodologies that would be employed in a preclinical study to compare the efficacy of BrHPP and checkpoint inhibitor combination therapy versus monotherapies.

In Vivo Murine Tumor Model
  • Cell Line and Animal Model: A syngeneic tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice) would be utilized to ensure a competent immune system.

  • Tumor Inoculation: 5 x 10^5 MC38 cells would be subcutaneously injected into the flank of the mice.[8]

  • Treatment Groups: Mice would be randomized into four groups: (1) Vehicle control (PBS), (2) BrHPP monotherapy, (3) Anti-PD-1 monotherapy (isotype control for BrHPP group), and (4) BrHPP + Anti-PD-1 combination therapy.

  • Dosing Regimen:

    • BrHPP would be administered intraperitoneally (i.p.) at a specified dose based on previous studies.

    • Anti-PD-1 antibody (e.g., clone RMP1-14) would be administered i.p. at a dose of 200 µg per mouse every 3-4 days, a common regimen in preclinical studies.[8]

  • Efficacy Readouts:

    • Tumor volume would be measured every 2-3 days using calipers.[8]

    • Overall survival would be monitored.

    • At the study endpoint, tumors and spleens would be harvested for immunological analysis.

Diagram: Experimental Workflow

G start Syngeneic Mice (e.g., C57BL/6) inoculation Subcutaneous Tumor Cell Inoculation (e.g., MC38) start->inoculation randomization Randomization into Treatment Groups inoculation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Flow Cytometry - Histology monitoring->endpoint

Caption: Workflow for a preclinical comparison study.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Harvested tumors would be mechanically and enzymatically digested to create a single-cell suspension.[9]

  • Cell Staining: The single-cell suspension would be stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel would include markers for:

    • General T cells (CD3, CD4, CD8)

    • Vγ9Vδ2 T cells (TCRγδ, Vδ2)

    • Exhaustion markers (PD-1, TIM-3, LAG-3)

    • Activation markers (CD69, Granzyme B, IFN-γ)

  • Data Acquisition and Analysis: Stained cells would be analyzed on a multi-color flow cytometer. Gating strategies would be used to quantify the percentage and activation status of different T cell subsets within the tumor.[10]

Conclusion and Future Directions

The combination of BrHPP and checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity. By activating and expanding a potent population of Vγ9Vδ2 T cells while simultaneously preventing their exhaustion within the tumor microenvironment, this combination therapy has the potential to be more effective than either agent alone.

Future research should focus on conducting preclinical studies that directly compare the combination therapy to the respective monotherapies to generate quantitative data on synergy. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of this combination in patients with various malignancies. Biomarker studies will also be crucial to identify patient populations most likely to benefit from this novel immunotherapeutic approach.

References

A Head-to-Head Comparison of BrHPP-Based Immunotherapy and CAR-T Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, two powerful strategies have emerged with the potential to revolutionize patient outcomes: BrHPP-based immunotherapy, which harnesses the innate anti-tumor activity of Vγ9Vδ2 T cells, and Chimeric Antigen Receptor (CAR)-T therapy, a paradigm of personalized medicine that engineers a patient's own T cells to target their cancer. This guide provides an objective, data-driven comparison of these two innovative therapeutic modalities, offering insights into their mechanisms of action, clinical performance, and the experimental methodologies used to evaluate their efficacy.

At a Glance: Key Differences and Similarities

FeatureBrHPP-Based ImmunotherapyCAR-T Therapy
Primary Effector Cell Vγ9Vδ2 T cells (a subset of γδ T cells)Genetically modified αβ T cells
Mechanism of Action Activation of endogenous Vγ9Vδ2 T cells using the synthetic phosphoantigen BrHPP, often with IL-2 for expansion. These cells recognize stress-induced ligands on a wide range of tumor cells in an MHC-independent manner.T cells are extracted from the patient, genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes a specific tumor antigen, expanded ex vivo, and re-infused.
Tumor Recognition Broad recognition of various tumor types through the Vγ9Vδ2 T cell receptor (TCR) and other receptors that bind to stress-induced molecules on cancer cells.[1]Highly specific recognition of a single, pre-defined tumor-associated antigen on the cancer cell surface.
Manufacturing Process Simpler, "off-the-shelf" potential with a synthetic small molecule (BrHPP). May involve ex vivo expansion of Vγ9Vδ2 T cells in some protocols.[2]Complex and personalized ex vivo manufacturing process for each patient, involving cell collection, genetic modification, and expansion.[3][4]
Clinical Status Primarily in early to mid-stage clinical trials for both solid and hematological malignancies.[1][5][6][7]FDA-approved for several hematological malignancies, with numerous ongoing trials for solid tumors.[8][9][10][11]
Key Advantages - Broad applicability across multiple tumor types.- Potential for "off-the-shelf" use.- Lower manufacturing complexity and cost.- Reduced risk of certain toxicities like on-target, off-tumor effects due to broader but less specific targeting.- High specificity leading to potent anti-tumor activity.- Proven efficacy with high remission rates in certain hematological cancers.- "Living drug" that can persist and provide long-term surveillance.
Key Challenges - Ensuring potent and sustained activation and expansion of Vγ9Vδ2 T cells in vivo.- Overcoming the immunosuppressive tumor microenvironment.- Limited clinical data compared to CAR-T therapy.- Antigen escape, where tumor cells lose the target antigen.- Significant toxicities, including Cytokine Release Syndrome (CRS) and neurotoxicity.- High cost and complex manufacturing logistics.- Limited efficacy in solid tumors to date.[8][11][12][13]

Mechanism of Action and Signaling Pathways

BrHPP-Based Immunotherapy: Activating Innate Anti-Tumor T Cells

BrHPP (bromohydrin pyrophosphate) is a synthetic phosphoantigen that potently activates Vγ9Vδ2 T cells.[1] This activation is dependent on the T cell receptor (TCR) and often involves the butyrophilin 3A1 (BTN3A1) molecule on antigen-presenting cells or tumor cells. The signaling cascade downstream of the Vγ9Vδ2 TCR shares similarities with conventional αβ TCR signaling, leading to T cell proliferation, cytokine production, and cytotoxic activity against a broad range of tumor cells.[14]

BrHPP_Signaling cluster_tumor Tumor Cell cluster_tcell Vγ9Vδ2 T Cell Tumor Tumor Cell BTN3A1 BTN3A1 BrHPP_bound BrHPP Vd2TCR Vγ9Vδ2 TCR BrHPP_bound->Vd2TCR Recognition Activation T Cell Activation Vd2TCR->Activation Signal Transduction Proliferation Proliferation & Expansion Activation->Proliferation Cytotoxicity Cytotoxicity (Granzyme/Perforin) Activation->Cytotoxicity Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity->Tumor Tumor Lysis

BrHPP-mediated activation of Vγ9Vδ2 T cells.
CAR-T Therapy: Engineered Precision in Tumor Targeting

CAR-T therapy involves the genetic modification of a patient's T cells to express a chimeric antigen receptor. This synthetic receptor is composed of an extracellular antigen-binding domain (typically a single-chain variable fragment, scFv, from an antibody), a hinge and transmembrane domain, and an intracellular signaling domain. The intracellular domain contains the CD3ζ signaling chain, which is the primary activation domain, along with one or more co-stimulatory domains (e.g., CD28, 4-1BB) that enhance T cell proliferation, survival, and cytokine production. When the CAR binds to its specific antigen on a tumor cell, it triggers a potent and targeted anti-tumor response.

CAR_T_Signaling cluster_tumor Tumor Cell cluster_cart CAR-T Cell Tumor Tumor Cell Antigen Target Antigen CAR Chimeric Antigen Receptor (CAR) Antigen->CAR Binding scFv scFv CD28_41BB Co-stimulatory Domain (e.g., CD28, 4-1BB) CD3zeta CD3ζ Signaling Domain Activation T Cell Activation CAR->Activation Signal Transduction Proliferation Proliferation & Persistence Activation->Proliferation Cytotoxicity Cytotoxicity (Granzyme/Perforin) Activation->Cytotoxicity Cytokines Cytokine Release (e.g., IL-2, IFN-γ) Activation->Cytokines Cytotoxicity->Tumor Tumor Lysis

CAR-T cell recognition and signaling cascade.

Clinical Performance: A Comparative Overview

Direct head-to-head clinical trials comparing BrHPP-based immunotherapy and CAR-T therapy are not yet available. The following tables summarize representative clinical trial data for each modality in solid tumors. It is important to note that these are from separate studies with different patient populations and trial designs, so direct comparisons should be made with caution.

BrHPP-Based Immunotherapy in Solid Tumors (Phase I)
Trial IdentifierCancer TypeNumber of PatientsTreatment RegimenKey Efficacy ResultsKey Safety Findings
IPH1101 (NCT not specified)[1][6][7]Various Advanced Solid Tumors28IPH1101 (BrHPP) infusion +/- low-dose IL-2- Potent γδ T lymphocyte expansion with IL-2 co-administration.- Disease stabilization observed in some patients.- Generally well-tolerated at lower doses.- Dose-limiting toxicities at 1800 mg/m² included Grade 3 fever and hypotension (cytokine release syndrome).- Most frequent adverse events were mild fever, chills, and abdominal pain.
CAR-T Therapy in Solid Tumors (Representative Phase I/II Trials)
Target AntigenCancer TypeNumber of PatientsOverall Response Rate (ORR)Disease Control Rate (DCR)Key Safety Findings
Claudin18.2 (satri-cel)[9]Gastrointestinal Cancers9838.8%91.8%No dose-limiting toxicities or treatment-related deaths reported.
GD2[10]Relapsed/Refractory High-Risk Neuroblastoma2733% (Complete Response)Not ReportedNot detailed in the provided search results.
HER2[10]Advanced Sarcoma1450% experienced clinical benefit (1 CR)Not Reported9 of 12 patients had Grade 1-2 Cytokine Release Syndrome.
GUCY2C[10]Metastatic Colorectal Cancer1926.3%73.7%Not detailed in the provided search results.

Experimental Protocols

Cytotoxicity Assay: 51Cr (Chromium) Release Assay

This assay is a gold standard for measuring cell-mediated cytotoxicity.

Objective: To quantify the ability of effector cells (Vγ9Vδ2 T cells or CAR-T cells) to lyse target tumor cells.

Principle: Target tumor cells are labeled with radioactive 51Cr. When the effector cells lyse the target cells, 51Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of target cells killed.

Detailed Methodology:

  • Target Cell Labeling:

    • Harvest target tumor cells and wash them in culture medium.

    • Resuspend the cells at a concentration of 1 x 107 cells/mL in culture medium.

    • Add 100 µCi of 51Cr (as sodium chromate) per 1 x 107 cells.

    • Incubate for 1-2 hours at 37°C in a humidified CO2 incubator, with occasional mixing.

    • Wash the labeled target cells three times with a large volume of culture medium to remove unincorporated 51Cr.

    • Resuspend the cells at a final concentration of 1 x 105 cells/mL.

  • Co-culture:

    • Plate 100 µL of the labeled target cells (1 x 104 cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of the effector cells (BrHPP-activated Vγ9Vδ2 T cells or CAR-T cells) to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 100 µL of the effector cell suspension to the wells containing the target cells.

    • Set up control wells:

      • Spontaneous Release: Target cells with 100 µL of medium only.

      • Maximum Release: Target cells with 100 µL of medium containing 1-2% Triton X-100 to lyse all cells.

  • Incubation and Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 200 x g) for 3 minutes to pellet the cells.

    • Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

    • After incubation, centrifuge the plate again to pellet the cells.

    • Carefully collect a defined volume (e.g., 50-100 µL) of the supernatant from each well.

  • Measurement and Calculation:

    • Measure the radioactivity (counts per minute, CPM) of the collected supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytokine Release Assay: Multiplex Immunoassay (e.g., Luminex)

This assay allows for the simultaneous measurement of multiple cytokines in a single sample.

Objective: To quantify the profile of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) released by effector T cells upon stimulation with target tumor cells.

Principle: This assay uses color-coded beads, each coated with a specific antibody that captures a particular cytokine. A second, biotinylated detection antibody and a fluorescently labeled streptavidin reporter are used to create a sandwich immunoassay on the surface of each bead. A flow cytometer-based instrument is then used to identify the bead (and thus the cytokine) and quantify the amount of bound cytokine.

Detailed Methodology:

  • Sample Preparation:

    • Co-culture effector cells (BrHPP-activated Vγ9Vδ2 T cells or CAR-T cells) with target tumor cells at a specified E:T ratio for a defined period (e.g., 24-48 hours).

    • Centrifuge the culture plate to pellet the cells.

    • Collect the cell-free supernatant for analysis. Store at -80°C if not used immediately.

  • Assay Procedure (based on a typical commercial kit):

    • Prepare the multiplex bead solution by vortexing and sonicating.

    • Add the bead solution to each well of a 96-well filter plate.

    • Wash the beads with the provided wash buffer using a vacuum manifold.

    • Add standards (for generating a standard curve) and samples (cell culture supernatants) to the appropriate wells.

    • Incubate the plate on a shaker for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

    • Wash the beads to remove unbound material.

    • Add the detection antibody cocktail to each well.

    • Incubate on a shaker for a specified time (e.g., 30-60 minutes) at room temperature.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) to each well.

    • Incubate on a shaker for a specified time (e.g., 15-30 minutes) at room temperature.

    • Wash the beads.

    • Resuspend the beads in wash buffer.

  • Data Acquisition and Analysis:

    • Acquire the data using a Luminex or similar multiplex assay instrument.

    • Use the instrument's software to analyze the median fluorescence intensity (MFI) for each bead set in each well.

    • Generate a standard curve for each cytokine using the MFI values of the standards.

    • Calculate the concentration of each cytokine in the unknown samples by interpolating their MFI values from the respective standard curves.

Experimental Workflow and Logical Relationships

General Workflow for Preclinical Evaluation of Immunotherapies

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Effector_Prep Effector Cell Preparation (BrHPP/IL-2 stimulation or CAR transduction) Cytotoxicity Cytotoxicity Assay (e.g., 51Cr Release) Effector_Prep->Cytotoxicity Cytokine Cytokine Release Assay (e.g., Multiplex) Effector_Prep->Cytokine Proliferation Proliferation Assay Effector_Prep->Proliferation Tumor_Model Tumor Model Establishment (e.g., Xenograft in immunodeficient mice) Cytotoxicity->Tumor_Model Promising results lead to in vivo studies Cytokine->Tumor_Model Proliferation->Tumor_Model Treatment Treatment with Immunotherapy Tumor_Model->Treatment Tumor_Growth Tumor Growth Monitoring Treatment->Tumor_Growth Survival Survival Analysis Treatment->Survival Toxicity Toxicity Assessment Treatment->Toxicity

Preclinical evaluation workflow for immunotherapies.

Conclusion

BrHPP-based immunotherapy and CAR-T therapy represent two distinct but powerful approaches to cancer treatment. BrHPP therapy offers the potential for a broadly applicable, "off-the-shelf" treatment by activating a patient's innate Vγ9Vδ2 T cells against a wide range of tumors. In contrast, CAR-T therapy is a highly personalized and potent treatment that has demonstrated remarkable success in specific hematological malignancies by engineering T cells to recognize a single tumor antigen.

The choice between these therapies, or their potential combination, will depend on the specific clinical context, including the tumor type, antigen expression, and the overall health of the patient. While CAR-T therapy is more clinically advanced for certain cancers, the logistical and financial challenges associated with its personalized nature are significant. BrHPP-based immunotherapy, with its simpler manufacturing and broader applicability, holds considerable promise, particularly for solid tumors, although further clinical data are needed to fully establish its efficacy.

Future research will likely focus on enhancing the efficacy and safety of both approaches. For BrHPP therapy, this may involve combination strategies to overcome the immunosuppressive tumor microenvironment. For CAR-T therapy, efforts are underway to address antigen escape, improve efficacy in solid tumors, and manage toxicities. The continued development and comparative evaluation of these and other immunotherapies will undoubtedly shape the future of cancer treatment.

References

Safety Operating Guide

Personal protective equipment for handling Bromohydrin pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Bromohydrin pyrophosphate. The following procedures are based on best practices for handling pyrophosphates and brominated organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal and environmental safety.

I. Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. The following table summarizes the recommended levels of personal protective equipment based on the potential hazards associated with pyrophosphates and organobromine compounds.

Protection Level Equipment When to Use
Level D (Minimum) - Chemical-resistant gloves (Nitrile, Neoprene)[1][2] - Standard safety glasses with side shields[3] - Laboratory coat[1] - Closed-toe shoes[1]For handling low volumes of dilute aqueous solutions in a well-ventilated area.
Level C - Full-face air-purifying respirator[3] - Chemical-resistant gloves (inner and outer)[3][4] - Chemical-resistant clothing or coveralls[4][5] - Hard hat[3] - Chemical-resistant outer boots[3]When there is a known risk of aerosol or dust generation and the concentration is known.
Level B - Positive-pressure, full face-piece self-contained breathing apparatus (SCBA)[3][4] - Hooded chemical-resistant clothing[3] - Chemical-resistant gloves (inner and outer)[3][4] - Chemical-resistant boots (outer, steel toe and shank)[4]For situations with a high potential for inhalation exposure or when the concentration of airborne contaminants is unknown.

Note: For most laboratory-scale operations involving this compound in solution, Level D with the addition of a face shield and work in a certified chemical fume hood is a prudent minimum.

II. Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Consult the most current general safety guidelines for handling pyrophosphates.
  • Ensure a certified chemical fume hood is operational.
  • Verify the location and functionality of the nearest safety shower and eyewash station.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Don the appropriate PPE as outlined in the table above.

2. Handling this compound:

  • All handling of solid this compound or concentrated solutions should be performed within a chemical fume hood.
  • Avoid the generation of dust or aerosols.
  • Use compatible labware (e.g., glass, polypropylene).
  • Keep containers tightly closed when not in use.[6][7]
  • This compound is stable in aqueous solutions and can be stored at -20°C.[8]

3. Post-Handling:

  • Decontaminate the work area with an appropriate cleaning agent.
  • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
  • Wash hands thoroughly with soap and water after handling the compound.

III. Emergency Procedures

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][11] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][9] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Chemical Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.[10]

IV. Disposal Plan

  • All waste containing this compound should be considered hazardous.

  • Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.

  • Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain.[7]

V. Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Consult SDS/Safety Info Check_Equipment Verify Fume Hood & Safety Stations Prep->Check_Equipment Don_PPE Don Appropriate PPE Check_Equipment->Don_PPE Handle_in_Hood Handle in Chemical Fume Hood Don_PPE->Handle_in_Hood Minimize_Exposure Avoid Dust/Aerosols Handle_in_Hood->Minimize_Exposure Store_Properly Keep Container Sealed Minimize_Exposure->Store_Properly Decontaminate Decontaminate Work Area Store_Properly->Decontaminate Collect_Waste Collect in Labeled Container Store_Properly->Collect_Waste Dispose_PPE Dispose of Contaminated PPE Decontaminate->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Dispose_Hazardous Dispose via EHS Collect_Waste->Dispose_Hazardous EmergencyResponse cluster_actions Immediate Actions cluster_followup Follow-up Exposure Chemical Exposure Occurs Eye_Contact Eye Contact: Flush for 15 min Exposure->Eye_Contact Skin_Contact Skin Contact: Wash for 15 min Exposure->Skin_Contact Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth Exposure->Ingestion Seek_Medical Seek Immediate Medical Attention Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Report_Incident Report to Supervisor/EHS Seek_Medical->Report_Incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromohydrin pyrophosphate
Reactant of Route 2
Reactant of Route 2
Bromohydrin pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.